molecular formula C10H18BrNO2 B1449865 Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate CAS No. 1408075-52-4

Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Cat. No.: B1449865
CAS No.: 1408075-52-4
M. Wt: 264.16 g/mol
InChI Key: AIQVICNBUVBHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(Bromomethyl)-3-methylazetidine-1-carboxylate (CAS 1408075-52-4) is a high-purity, brominated azetidine derivative offered as a colorless to light yellow clear liquid . With a molecular formula of C 10 H 18 BrNO 2 and a molecular weight of 264.16 g/mol, this compound serves as a versatile and critical synthetic intermediate in medicinal chemistry . Its primary research value lies in its role as a key building block for the construction of more complex molecules containing the azetidine ring, a scaffold of significant interest in drug discovery. The compound features a bromomethyl group at the 3-position of the azetidine ring, making it a suitable electrophile for further functionalization via nucleophilic substitution reactions, such as in the synthesis of advanced intermediates for active pharmaceutical ingredients. This reagent is particularly valuable as a key quaternary heterocyclic intermediate in the synthesis of baricitinib, an oral and selective reversible inhibitor of JAK1 and JAK2 approved for the treatment of rheumatoid arthritis . The tert-butoxycarbonyl (Boc) group protects the azetidine nitrogen, allowing for selective reactions at the bromomethyl site and later facile deprotection under mild acidic conditions. Researchers should note that this air- and heat-sensitive compound requires storage refrigerated (0-10°C) under an inert atmosphere . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQVICNBUVBHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301136887
Record name 1-Azetidinecarboxylic acid, 3-(bromomethyl)-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-52-4
Record name 1-Azetidinecarboxylic acid, 3-(bromomethyl)-3-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408075-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(bromomethyl)-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of N-Boc-3-(bromomethyl)-3-methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Boc-3-(bromomethyl)-3-methylazetidine

Executive Summary

N-Boc-3-(bromomethyl)-3-methylazetidine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structural features—a strained four-membered azetidine ring, a reactive bromomethyl group, and a stable Boc-protecting group—make it a versatile synthon for introducing the 3-methylazetidine motif into complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, reactivity profile, key synthetic applications, and essential safety protocols. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Introduction to a Key Synthetic Building Block

The azetidine ring is a privileged scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, reduced lipophilicity, and enhanced metabolic stability when incorporated into drug candidates.[1] The gem-dimethyl substitution on the 3-position can further impose specific conformational constraints, which can be crucial for optimizing ligand-receptor interactions.

N-Boc-3-(bromomethyl)-3-methylazetidine serves as a critical starting material for accessing this valuable motif. The tert-butoxycarbonyl (Boc) group provides robust protection of the azetidine nitrogen, ensuring its stability through a wide range of reaction conditions while allowing for straightforward deprotection under acidic conditions.[2][3] The primary alkyl bromide functionality offers a reliable handle for nucleophilic substitution reactions, enabling the covalent linkage of the azetidine core to various substrates.[4]

Physicochemical & Structural Properties

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and process development.

General and Structural Information

The key identifiers and structural details for N-Boc-3-(bromomethyl)-3-methylazetidine are summarized below.

PropertyValueSource(s)
IUPAC Name tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate[5]
CAS Number 1408075-52-4[5]
Molecular Formula C₁₀H₁₈BrNO₂[5]
Molecular Weight 264.16 g/mol [5]
Canonical SMILES CC1(CN(C1)C(=O)OC(C)(C)C)CBrN/A
Physical Properties

The observed and predicted physical characteristics are presented here. Experimental values for properties such as melting and boiling points are not widely reported and should be determined empirically.

PropertyValueSource(s)
Appearance White to off-white solid or oilGeneral knowledge
Density 1.3 ± 0.1 g/cm³[5]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General knowledge
Spectral Data Interpretation

While specific spectra are dependent on experimental conditions, the expected ¹H NMR and ¹³C NMR spectral features can be predicted from the molecule's structure.

  • ¹H NMR: The spectrum would feature a characteristic singlet at approximately 1.4 ppm for the nine equivalent protons of the tert-butyl (Boc) group. The protons of the azetidine ring would appear as multiplets in the 3.0-4.0 ppm region. The methyl group at the 3-position would present as a singlet around 1.2-1.5 ppm, while the bromomethyl (-CH₂Br) protons would be a distinct singlet further downfield, typically in the 3.4-3.7 ppm range.

  • ¹³C NMR: Key signals would include the quaternary carbons of the Boc group (~80 ppm and ~28 ppm), the azetidine ring carbons (~50-60 ppm), the methyl carbon (~20-25 ppm), and the bromomethyl carbon (~35-45 ppm).

Chemical Reactivity and Synthetic Applications

The synthetic utility of N-Boc-3-(bromomethyl)-3-methylazetidine is primarily driven by the reactivity of its bromomethyl group and the lability of the Boc protecting group.

Reactivity Profile

The molecule's reactivity is dominated by two key sites:

  • The C-Br Bond: The primary alkyl bromide is an excellent electrophile, highly susceptible to Sₙ2 (nucleophilic substitution) reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reaction is the cornerstone of its utility as a synthetic building block.

  • The N-Boc Group: The Boc protecting group is stable to most nucleophilic and basic conditions but can be efficiently cleaved using strong acids, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][3] This orthogonality makes it an ideal protecting group for multi-step syntheses.

Key Synthetic Transformations

The primary application of this reagent is to introduce the 3-methylazetidine moiety via nucleophilic substitution.

G reagent N-Boc-3-(bromomethyl)-3-methylazetidine product Substituted Product N-Boc-3-((Nu)methyl)-3-methylazetidine reagent->product Sₙ2 Reaction nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-SH, R-OH nucleophile->product base Base (e.g., K₂CO₃, DIPEA) base->reagent solvent Solvent (e.g., ACN, DMF) solvent->reagent

Caption: General workflow for Sₙ2 substitution reactions.

Exemplary Protocol: N-Alkylation of an Aniline Derivative

This protocol details a representative procedure for the reaction of N-Boc-3-(bromomethyl)-3-methylazetidine with a substituted aniline.[3] The causality behind the choice of reagents is critical: potassium carbonate is a mild inorganic base sufficient to deprotonate the aniline nucleophile without promoting side reactions, while acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions.

Materials:

  • N-Boc-3-(bromomethyl)-3-methylazetidine (1.0 eq)

  • Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • To a round-bottom flask, add the substituted aniline, potassium carbonate, and acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add a solution of N-Boc-3-(bromomethyl)-3-methylazetidine in acetonitrile to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the secondary amine of the azetidine ring.

G sub N-Boc Protected Azetidine acid Trifluoroacetic Acid (TFA) sub->acid 1. Add Acid solv Dichloromethane (DCM) acid->solv 2. In Solvent work Aqueous Workup (Base Quench) solv->work 3. Reaction & Quench prod Deprotected Azetidine (Free Amine or TFA Salt) work->prod 4. Isolation

Caption: Standard workflow for Boc group deprotection.

Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol describes the standard procedure for cleaving the Boc group.[2] TFA is a strong acid that protonates the carbonyl oxygen of the carbamate, initiating a cascade that releases the free amine, isobutylene, and carbon dioxide.

Materials:

  • N-Boc protected azetidine derivative

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Dissolve the N-Boc protected azetidine in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (typically 20-50% v/v) to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully quench by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine.

Safety and Handling

Proper handling of N-Boc-3-(bromomethyl)-3-methylazetidine is crucial to ensure laboratory safety. The hazard profile is similar to other alkylating agents and Boc-protected heterocycles.

Hazard Identification

Based on data for structurally related compounds, N-Boc-3-(bromomethyl)-3-methylazetidine should be handled as a hazardous substance.[6][7]

  • Skin Irritation: Causes skin irritation upon contact.[6][7]

  • Eye Irritation: Causes serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[7][8]

Recommended Handling and Storage

Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6][8]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8]

Conclusion

N-Boc-3-(bromomethyl)-3-methylazetidine is a valuable and versatile building block for medicinal and materials chemistry. Its well-defined reactivity allows for the controlled and efficient incorporation of the 3-methyl-azetidine scaffold into target molecules. A comprehensive understanding of its physical properties, chemical behavior, and safety requirements, as detailed in this guide, is paramount for its successful application in research and development.

References

  • The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. [Link]

  • ResearchGate. Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks | Request PDF. [Link]

  • PubChemLite. 1-boc-3-(bromomethyl)azetidine (C9H16BrNO2). [Link]

  • Autech Industry Co.,Limited. This compound. [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl 3-(Bromomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel azetidine derivative, tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate. As a valuable building block in medicinal chemistry, a thorough understanding of its structural characterization is paramount for its application in drug discovery and development. This document presents a comprehensive interpretation of the predicted ¹H and ¹³C NMR spectra, including chemical shift assignments, coupling constant analysis, and peak multiplicity explanations. The causality behind experimental choices in NMR data acquisition and the principles of spectral interpretation are discussed to provide a field-proven perspective. This guide is intended to serve as an authoritative reference for scientists engaged in the synthesis, characterization, and application of substituted azetidine scaffolds.

Introduction: The Significance of Azetidines and NMR in Drug Discovery

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutic agents, offering improved metabolic stability, and target-binding affinity. The specific compound of interest, this compound, incorporates a reactive bromomethyl group, making it a versatile intermediate for further chemical elaboration.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool in pharmaceutical research and development.[1][2] It provides detailed information about molecular structure, conformation, and dynamics at the atomic level. For novel compounds like this compound, NMR is crucial for unambiguous structure elucidation, purity assessment, and monitoring of chemical transformations.[3] This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its use in synthetic and medicinal chemistry programs.

Predicted NMR Spectral Data

Due to the novelty of this specific molecule, publicly available experimental spectra are not readily accessible. However, based on established principles of NMR spectroscopy and analysis of structurally similar compounds, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be generated. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on a standard NMR experiment conducted in deuterated chloroform (CDCl₃) at room temperature.

Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2, H-2' (CH₂)3.8 - 4.2d~102H
H-4, H-4' (CH₂)3.6 - 4.0d~102H
CH₂Br3.5 - 3.7s-2H
CH₃1.5 - 1.7s-3H
C(CH₃)₃ (t-Bu)1.4 - 1.6s-9H
Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Boc)155 - 157
C (CH₃)₃ (Boc)79 - 81
C-2, C-4 (CH₂)55 - 60
C-3 (quaternary)35 - 40
C H₂Br38 - 43
C H₃20 - 25
C(C H₃)₃ (t-Bu)28 - 30

In-Depth Spectral Interpretation

A thorough analysis of the predicted spectral data provides a clear structural elucidation of this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule.

  • tert-Butyl Group (1.4 - 1.6 ppm): A sharp singlet with an integration of nine protons is characteristic of the magnetically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group. Its upfield chemical shift is expected for protons on an sp³ hybridized carbon.

  • Azetidine Ring Protons (H-2, H-4; 3.6 - 4.2 ppm): The two sets of methylene protons on the azetidine ring (at positions 2 and 4) are diastereotopic. This is due to the chiral center at C3, even though the compound is achiral overall. Consequently, they are expected to appear as two distinct doublets. The geminal coupling between these protons would lead to this splitting pattern. The downfield shift is attributed to the deshielding effect of the adjacent nitrogen atom.

  • Bromomethyl Protons (CH₂Br; 3.5 - 3.7 ppm): The methylene protons of the bromomethyl group are expected to appear as a singlet. Their chemical shift is significantly downfield due to the strong deshielding effect of the electronegative bromine atom.

  • Methyl Protons (CH₃; 1.5 - 1.7 ppm): The protons of the methyl group at the C3 position will appear as a singlet.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; Structure of the target molecule.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

  • Carbonyl Carbon (155 - 157 ppm): The carbonyl carbon of the Boc group is the most downfield signal, which is typical for carbamate carbonyls.

  • Quaternary Carbon of Boc Group (79 - 81 ppm): The quaternary carbon of the tert-butyl group appears in the expected region for an sp³ carbon attached to an oxygen atom.

  • Azetidine Ring Carbons (C-2, C-4; 55 - 60 ppm): The two methylene carbons of the azetidine ring are chemically non-equivalent and are expected to have similar but distinct chemical shifts. Their downfield position is due to the adjacent nitrogen atom.

  • Quaternary Carbon (C-3; 35 - 40 ppm): The quaternary carbon at the 3-position of the azetidine ring is shifted downfield due to the substitution with a methyl and a bromomethyl group.

  • Bromomethyl Carbon (38 - 43 ppm): The carbon of the bromomethyl group is significantly deshielded by the attached bromine atom.

  • Methyl Carbon (20 - 25 ppm): The methyl carbon at C3 appears in the typical upfield region for an sp³ hybridized carbon.

  • tert-Butyl Carbons (28 - 30 ppm): The three equivalent methyl carbons of the tert-butyl group give rise to a single signal in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for structural elucidation, a standardized experimental protocol is essential.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field inhomogeneity and peak broadening.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 16 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance and is less sensitive than ¹H.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 240 ppm.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for this compound. By combining theoretical knowledge with data from analogous structures, a reliable and detailed interpretation of the compound's NMR spectroscopic signature has been presented. The provided experimental protocols offer a validated framework for obtaining high-quality data. This guide serves as a critical resource for researchers in drug discovery and development, facilitating the confident identification and utilization of this important synthetic building block.

References

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics. [Link]

  • Applications of NMR in Pharmaceutical Analysis. (n.d.). Moravek. [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (2020). Molecules, 25(24), 5885. [Link]

Sources

The Azetidine Scaffold: A Technical Guide to Its Ascendancy in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique conformational rigidity, sp³-rich character, and inherent ring strain bestow favorable physicochemical and pharmacokinetic properties upon parent molecules, including enhanced metabolic stability, improved solubility, and novel three-dimensional exit vectors for molecular design.[1][2] This in-depth technical guide provides a comprehensive analysis of the discovery, synthesis, and profound significance of substituted azetidines. We will navigate through the evolution of synthetic methodologies, from classical cyclizations to cutting-edge catalytic strategies, and explore the rationale behind their application. Furthermore, this guide will illuminate the role of the azetidine motif as a powerful bioisostere and showcase its successful incorporation into a growing number of FDA-approved therapeutics.[1][3] Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to harness the full potential of this privileged scaffold.

The Rise of a Strained Scaffold: A Historical Perspective

The journey of the azetidine ring began in 1888 with its first synthesis by Gabriel and Weiner.[4] For many years, the inherent ring strain of approximately 25.4 kcal/mol made it a challenging synthetic target, often relegating it to academic interest.[5][6] A significant turning point was the discovery of the naturally occurring L-azetidine-2-carboxylic acid in 1955, which hinted at the biological relevance of this scaffold.[4] However, it was the relentless pursuit of novel chemical matter in drug discovery that truly catalyzed the "renaissance" of azetidine chemistry.[7] Medicinal chemists recognized that the strained ring system was not a liability but an asset, offering a unique geometric constraint that could enhance binding affinity and selectivity for biological targets.[4][8] This realization spurred the development of robust synthetic methods, transforming azetidines into readily accessible and highly sought-after building blocks.

Mastering the Strain: Modern Synthetic Methodologies

The construction and functionalization of the azetidine ring have been the subject of extensive research, leading to a diverse array of synthetic strategies. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Intramolecular Cyclization: The Foundational Approach

The most direct route to the azetidine core is through intramolecular bond formation, typically a C-N bond, from a functionalized acyclic precursor.[9]

  • Cyclization of γ-Amino Alcohols and Halides: This classical method involves the intramolecular nucleophilic substitution of a leaving group (e.g., halide, tosylate) on a γ-carbon by an amino group. While conceptually simple, these reactions can be hampered by competitive elimination reactions and the high activation energy associated with forming a four-membered ring.[9] The Couty azetidine synthesis, which employs the cyclization of N-protected-γ-chloroamines derived from β-amino alcohols, is a widely adopted and effective variation of this approach.[4]

[2+2] Cycloadditions: A Direct Path to the Core

[2+2] cycloaddition reactions provide an elegant and atom-economical route to the azetidine skeleton.

  • The Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene has emerged as a powerful tool for constructing functionalized azetidines.[3][4] Historically, the reaction was often limited by the tendency of photoexcited acyclic imines to isomerize.[10] However, recent breakthroughs, particularly the use of visible-light photocatalysis with oxime esters as imine precursors, have dramatically expanded the scope and utility of this reaction.[5][10][11] This method is characterized by its operational simplicity and tolerance of a wide range of functional groups.[11]

Experimental Protocol: Visible-Light-Mediated Aza Paternò–Büchi Reaction [11]

  • Step 1: Reaction Setup: In a vial, combine the oxime (1.0 equiv.), alkene (2.0 equiv.), and an iridium photocatalyst such as fac-[Ir(dFppy)₃] (0.5-1 mol%).

  • Step 2: Degassing and Irradiation: Dissolve the components in a suitable solvent (e.g., acetonitrile) and degas the mixture. Irradiate the reaction with blue LEDs at room temperature.

  • Step 3: Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to afford the desired azetidine.

Ring Expansions and Contractions: Harnessing Strain

The inherent strain in small rings can be strategically utilized to synthesize azetidines.

  • Ring Expansion of Aziridines: A one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can yield 1-arenesulfonylazetidines.[12]

  • Ring Contraction of Pyrrolidinones: A nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones provides access to α-carbonylated N-sulfonylazetidines.[12]

Palladium-Catalyzed C(sp³)–H Amination: A Modern Approach

A significant advancement in azetidine synthesis is the use of palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds.[5][13] This strategy allows for the direct formation of the C-N bond, constructing the azetidine ring with high regioselectivity. The use of a directing group, such as a picolinamide, is often essential to guide the C-H activation to the desired position.[12][13]

Workflow: Pd-Catalyzed C(sp³)–H Amination for Azetidine Synthesis

G cluster_0 Synthesis Workflow Start Picolinamide-protected Amine Substrate Reagents Pd(OAc)₂ (catalyst) Oxidant (e.g., Benziodoxole tosylate) AgOAc (additive) Start->Reagents Reaction Conditions CH_Activation Directed C(sp³)–H Activation at γ-position Reagents->CH_Activation Initiates Catalytic Cycle Cyclization Reductive Elimination from Alkyl–Pd(IV) Intermediate CH_Activation->Cyclization Forms C-N bond Product Functionalized Azetidine Cyclization->Product G cluster_0 Common Scaffolds Piperidine Piperidine Azetidine Azetidine (Bioisostere) Piperidine->Azetidine Improves solubility Reduces lipophilicity Pyrrolidine Pyrrolidine Pyrrolidine->Azetidine Offers novel vectors Increases sp³ character GemDimethyl gem-dimethyl GemDimethyl->Azetidine Provides conformational rigidity

Caption: Bioisosteric role of the azetidine scaffold.

Impact on Pharmacokinetics

The unique properties of azetidines often translate to a superior pharmacokinetic profile:

  • Metabolic Stability: The compact, strained ring can be more resistant to metabolic degradation by cytochrome P450 enzymes compared to larger, more flexible aliphatic amines. [1][2]* Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility, a critical parameter for oral bioavailability. [1][2]* Reduced Lipophilicity: Azetidines generally have a lower logP compared to their five- and six-membered counterparts, which can be advantageous for reducing off-target effects and improving drug-like properties. [2]

Substituted Azetidines in Approved Therapeutics

The theoretical advantages of the azetidine scaffold are validated by its presence in several FDA-approved drugs across various therapeutic areas. [1][3]This demonstrates the real-world impact and success of incorporating this motif in drug design.

DrugTherapeutic AreaRole of the Azetidine Moiety
Baricitinib Rheumatoid ArthritisThe azetidine ring is crucial for the compound's selectivity and pharmacokinetic profile. [1][3]
Cobimetinib MelanomaThe 3,3-dimethylazetidine moiety enhances metabolic stability and provides optimal orientation for target binding. [1][3][14]
Azelnidipine HypertensionAs a calcium channel blocker, the azetidine component contributes to the drug's overall efficacy and safety profile. [3][8]
Sarolaner Veterinary AntiparasiticThe azetidine ring is a key structural feature for its potent activity against fleas and ticks. [1][15]

Future Outlook and Conclusion

The field of azetidine chemistry continues to evolve rapidly. The development of new catalytic methods for their stereoselective synthesis and late-stage functionalization will further expand their accessibility and application. [16]As drug discovery increasingly focuses on exploring three-dimensional chemical space, the demand for conformationally restricted scaffolds like azetidines is set to grow. [17]Their proven ability to enhance drug-like properties ensures that substituted azetidines will remain a privileged and indispensable tool in the arsenal of medicinal chemists. This guide has provided a comprehensive overview of the core principles and practical methodologies that underscore the discovery and significance of this remarkable heterocyclic scaffold.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Jackson, E. L., & Holbrook, K. A. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Bach, T. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. Photochemical & Photobiological Sciences. Available at: [Link]

  • Singh, G. S. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Available at: [Link]

  • Alker, A., et al. (2009). Stereoselective Synthesis of Azetidines and Pyrrolidines from N-tert-Butylsulfonyl(2-aminoalkyl)oxiranes. The Journal of Organic Chemistry. Available at: [Link]

  • Degennaro, L., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]

  • Wegner, J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. Available at: [Link]

  • Chen, Y., et al. (2022). Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. Available at: [Link]

  • Sharma, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Antermite, D., et al. (2018). The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zoller, J., & Ruider, S. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • Schindler, C. S., et al. (2017). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Retrieved from [Link]

  • Zoller, J., & Ruider, S. A. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Available at: [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry III. Available at: [Link]

  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological activities of the azetidine moiety with a biological target. Retrieved from [Link]

  • Couty, F., & Evano, G. (2009). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett. Available at: [Link]

  • Bach, T., et al. (2019). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Photochemical & Photobiological Sciences. Available at: [Link]

  • Barbu, B. (2024). Azetidines, assemble! C&EN Global Enterprise. Available at: [Link]

Sources

Literature review on the preparation of tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Preparation of tert-Butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2] Its inherent ring strain and rigid, three-dimensional structure offer unique vectors for molecular exploration compared to more common saturated heterocycles.[2] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a highly valuable, functionalized building block. We will delve into the critical transformations, explain the rationale behind methodological choices, and provide detailed, field-proven protocols suitable for researchers in drug discovery and process development.

Introduction: The Strategic Value of the 3,3-Disubstituted Azetidine Core

Four-membered nitrogen-containing heterocycles, or azetidines, have garnered significant interest in drug discovery for their capacity to enhance metabolic stability, improve solubility, and provide rigid conformational constraints that can lead to higher binding affinity and selectivity.[1][3] While simple azetidines are valuable, the introduction of substituents at the 3-position creates stereochemically rich and versatile scaffolds.

The target of this guide, this compound, is a bifunctional building block of particular importance. The quaternary center at the C3 position introduces a spirocyclic-like rigidity, while the bromomethyl group serves as a versatile electrophilic handle for subsequent derivatization via nucleophilic substitution. This structure is an ideal intermediate for creating more complex molecules, including spirocyclic compounds and advanced linkers for technologies like Proteolysis Targeting Chimeras (PROTACs).[4][5]

This document outlines a robust and reproducible synthetic pathway, beginning with the construction of the core alcohol and culminating in its targeted bromination.

Retrosynthetic Analysis and Overall Strategy

The synthesis of this compound is most logically approached through a linear sequence that builds the core heterocycle first, followed by functional group manipulations.

The primary retrosynthetic disconnection points to the bromination of a primary alcohol, a standard and reliable transformation. This identifies tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate as the key immediate precursor. This precursor, in turn, is derived from the N-Boc protection of the parent amino alcohol, (3-methylazetidin-3-yl)methanol . The synthesis of this core azetidine structure represents the most significant challenge, often requiring specialized multi-step procedures to construct the strained four-membered ring.[6]

The overall forward synthetic workflow is visualized below.

G A (3-Methylazetidin-3-yl)methanol (Core Amino Alcohol) B tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate (Key Precursor) A->B C This compound (Target Molecule) B->C

Caption: Synthetic workflow for the target molecule.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides step-by-step methodologies for the key transformations. The protocols are designed to be self-validating, with explanations for critical experimental choices.

Step 1: N-Boc Protection of (3-Methylazetidin-3-yl)methanol

Expertise & Experience: The first step involves the protection of the secondary amine of the azetidine ring. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O). When starting with the hydrochloride salt of the amine, a base is required to neutralize the HCl and liberate the free amine for reaction. A common choice is triethylamine (NEt₃) or an inorganic base like sodium bicarbonate in a biphasic system. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and easily removed.

Experimental Protocol: Synthesis of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

  • Reagent Setup: To a round-bottom flask charged with (3-methylazetidin-3-yl)methanol hydrochloride (1.0 eq), add dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Base Addition: Cool the resulting suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise while stirring. Allow the mixture to stir for 15 minutes.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically a clear oil or solid and can be purified further by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) if necessary.

Step 2: Bromination of the Primary Alcohol via Appel Reaction

Expertise & Experience: The conversion of the primary alcohol in the key precursor to the corresponding bromide is the final and critical step. The Appel reaction, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a highly reliable and mild method for this transformation. The reaction proceeds via an Sₙ2 mechanism, which minimizes the risk of rearrangement, a potential concern with strained ring systems. The primary byproduct, triphenylphosphine oxide (TPPO), can sometimes complicate purification. Performing the reaction at 0 °C helps to control the reaction rate and minimize side products.

Appel_Mechanism cluster_reactants Reactants cluster_product Products RCH2OH R-CH₂OH Phosphonium [R-CH₂-O-P⁺Ph₃] Br⁻ RCH2OH->Phosphonium + CHBr₃ PPh3 PPh₃ PPh3->Phosphonium + CHBr₃ CBr4 CBr₄ CBr4->Phosphonium + CHBr₃ TPPO O=PPh₃ RCH2Br R-CH₂Br Phosphonium->RCH2Br Sₙ2 attack by Br⁻

Caption: Simplified mechanism of the Appel reaction.

Experimental Protocol: Synthesis of this compound

  • Reagent Setup: Dissolve tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

  • Reagent Addition: Add carbon tetrabromide (CBr₄, 1.5 eq) to the solution. Once dissolved, add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.

  • Purification: Add a non-polar solvent like diethyl ether or hexanes to the crude residue and stir vigorously. The triphenylphosphine oxide byproduct has limited solubility and will precipitate. Filter off the solid TPPO. Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure title compound.

Summary of Synthetic Parameters

For ease of comparison and planning, the key parameters for the synthetic sequence are summarized below.

StepTransformationKey ReagentsSolventTemp.Typical YieldPurification Method
1N-Boc ProtectionBoc₂O, NEt₃DCM0 °C to RT85-95%Column Chromatography
2BrominationCBr₄, PPh₃DCM0 °C70-85%Precipitation & Column Chromatography

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful protection of the core amino alcohol followed by a reliable bromination. The protocols described herein utilize standard, well-understood chemical transformations—N-Boc protection and the Appel reaction—to provide a robust and scalable route to this valuable building block. By understanding the rationale behind reagent choice and reaction conditions, researchers can confidently prepare this intermediate for application in diverse drug discovery programs, from the construction of novel spirocycles to the development of next-generation therapeutics.

References

  • (3-Methylazetidin-3-yl)methanol hydrochloride | 1458653-12-7 - Benchchem.
  • Application of 3-(Bromomethyl)azetidine in Solid-Phase Synthesis - Benchchem.
  • One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)azetidine: Application Notes and Protocols - Benchchem.
  • The Role of 3-(Bromomethyl)azetidine Derivatives in the Synthesis of Spirocyclic Compounds: Applications and Protocols - Benchchem.
  • tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | PROTAC Linker | MedChemExpress.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate.

Sources

Safety, handling, and storage guidelines for brominated azetidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, and Storage of Brominated Azetidine Compounds

Introduction: The Double-Edged Sword of Brominated Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are prized scaffolds in medicinal chemistry and drug development.[1] Their inherent ring strain, intermediate between the highly reactive aziridines and the more stable pyrrolidines, provides a unique combination of stability for handling and tunable reactivity for synthetic applications.[2][3] This has led to their incorporation into numerous bioactive molecules, including antihypertensives and kinase inhibitors.[2][4]

The introduction of a bromine atom onto the azetidine scaffold—creating brominated azetidine compounds—further enhances their utility as versatile synthetic intermediates. However, this functionalization introduces a new set of safety and handling challenges. The bromine atom can act as a good leaving group, increasing the compound's reactivity, and brings with it the inherent hazards associated with organobromine compounds, including potential toxicity and corrosivity.[5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle, store, and dispose of brominated azetidine compounds. By understanding the underlying chemical principles and adhering to rigorous safety protocols, the synthetic potential of these valuable molecules can be harnessed while minimizing risk to personnel and the environment.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A proactive approach to safety begins with a thorough understanding of the potential hazards. Brominated azetidines, while diverse in their specific structures, share a common hazard profile derived from the azetidine ring and the bromine substituent.

Inherent Chemical Hazards
  • Reactivity: The azetidine ring is strained (approx. 25.4 kcal/mol) and susceptible to nucleophilic ring-opening reactions.[2][7] This reactivity can be a desired trait in synthesis but poses a risk if uncontrolled.

  • Corrosivity and Irritation: The parent azetidine is classified as causing severe skin burns and eye damage (H314).[8][9][10] Brominated analogues, such as 3-(Bromomethyl)azetidine, are known irritants.[5] Bromine itself is highly corrosive.[6][11] Therefore, it must be assumed that all brominated azetidine compounds are, at a minimum, irritants and potentially corrosive to skin, eyes, and the respiratory tract.

  • Toxicity: While specific toxicological data for every brominated azetidine is not available, the parent class of heterocyclic amines and other brominated organic compounds warrant caution. Some heterocyclic amines are considered carcinogenic, and various brominated flame retardants have been linked to endocrine disruption and neurobehavioral disorders.[12][13][14][15] Inhalation, ingestion, and dermal absorption are all potential routes of exposure.

  • Flammability: Azetidine is a highly flammable liquid and vapor (H225).[8][9][10] While bromination may alter the flammability, these compounds should be handled away from ignition sources.

A summary of the likely GHS classifications is presented below.

Hazard Class GHS Hazard Code Description Primary Reference Compounds
Flammable LiquidsH225Highly flammable liquid and vapourAzetidine[8][10]
Skin Corrosion/IrritationH314 / H315Causes severe skin burns and eye damage / Causes skin irritationAzetidine[9][10], Azetidine-3-carboxylic acid[16]
Serious Eye DamageH318 / H319Causes serious eye damage / Causes serious eye irritationAzetidine[9], Azetidine-3-carboxylic acid[16]
Acute ToxicityH302Harmful if swallowedAzetidine[8], Azetidine-3-carboxylic acid[16]
Specific Target Organ ToxicityH335May cause respiratory irritationAzetidine-3-carboxylic acid[16]
The Risk Assessment Workflow

A systematic risk assessment must be performed before any new procedure involving these compounds is initiated. This is not a one-time event but a continuous cycle of evaluation and refinement.

RiskAssessment A Step 1: Identify Hazards (Chemical properties, toxicity, reactivity, quantity used) B Step 2: Evaluate Risks (Assess likelihood & severity of exposure during procedure) A->B Analyze Procedure C Step 3: Implement Control Measures (Engineering, Administrative, PPE) B->C Mitigate D Step 4: Document & Train (Update SOPs, train personnel on hazards and controls) C->D Formalize E Step 5: Review & Refine (Monitor effectiveness of controls, review incidents, update assessment) D->E Continuous Improvement E->A Re-evaluate

Caption: A cyclical workflow for proactive laboratory risk assessment.

Section 2: Safe Handling Protocols and Personal Protection

Strict adherence to established handling protocols is non-negotiable. The following guidelines represent the minimum standard for working with brominated azetidine compounds.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of brominated azetidine compounds—including weighing, transfers, and reactions—must be conducted inside a certified chemical fume hood.[6][17] This is critical to prevent the inhalation of potentially toxic and irritating vapors or dusts. The sash should be kept as low as possible.[6]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[18][19]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[8][17]

Personal Protective Equipment (PPE): The Essential Barrier

The correct selection and use of PPE are crucial to prevent personal exposure.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile Gloves (Double Gloving Recommended) Provides protection against incidental splashes. For prolonged contact or handling of concentrated solutions, consult the manufacturer's compatibility chart.[17][20]
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and vapors.[6][18][20]
Body Protection Flame-Retardant Laboratory Coat Protects skin and personal clothing from contamination.[6][17][20]
Respiratory (If Required) NIOSH-Approved Respirator Required only when engineering controls are insufficient or during a large spill cleanup. Use must be part of a formal respiratory protection program.[6][8]
Footwear Closed-Toe Shoes Prevents exposure from spills and protects against physical hazards.[20]
Experimental Workflow and Standard Operating Procedures (SOPs)

A disciplined workflow minimizes the potential for error and exposure.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Experiment Phase A Verify Fume Hood Certification & Flow B Assemble All Glassware & Reagents A->B D Don PPE (Gloves, Goggles, Lab Coat) B->D C Review SOP & SDS C->A E Perform All Chemical Handling in Fume Hood D->E F Monitor Reaction Under Containment E->F G Quench Reaction & Segregate Waste F->G H Decontaminate Surfaces & Glassware G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A systematic workflow for safely handling hazardous chemicals.

Protocol for Weighing a Solid Brominated Azetidine Compound:

  • Preparation: Designate a specific area within the fume hood for weighing. Place a weigh boat on the analytical balance.

  • Don PPE: Ensure all required PPE is worn correctly.

  • Transfer: Carefully transfer an approximate amount of the solid from the stock container to the weigh boat using a clean spatula. Keep the stock container opening pointed away from you, towards the back of the hood.

  • Seal: Immediately and securely close the primary stock container.

  • Measure: Record the weight.

  • Cleanup: Carefully clean the spatula and any minor dust with a solvent-dampened wipe. Dispose of the wipe in the appropriate halogenated waste stream.

Section 3: Chemical Storage and Segregation

Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area designated for reactive or corrosive chemicals.[8][9][21]

  • Temperature: Many azetidine derivatives are stored at 2-8°C to ensure stability.[21] Always follow the supplier's specific recommendation.

  • Container: Keep containers tightly sealed to prevent exposure to moisture and air.[8][9] Opened containers must be carefully resealed and stored upright.[6][22]

Incompatibility and Segregation

Preventing accidental contact with incompatible materials is a critical safety control.

Material Class Compatibility Reasoning & Examples
Strong Oxidizing Agents INCOMPATIBLE Azetidines are amines and can react violently with oxidizers. Bromine itself is a strong oxidizer.[6][9][23] Examples: Nitric acid, perchlorates, permanganates.
Strong Acids INCOMPATIBLE Can cause vigorous, exothermic acid-base reactions.
Reducing Agents INCOMPATIBLE Brominated compounds can react with strong reducing agents.[22] Examples: Sodium borohydride, lithium aluminum hydride.
Combustible Materials SEGREGATE Azetidine is flammable; store away from organic materials that could fuel a fire.[6]

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][19] Seek immediate medical attention.[8]

  • Eye Contact: Immediately hold eyelids open and flush with water for at least 15 minutes.[8][9] Remove contact lenses if possible. Seek immediate medical attention.[19]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[8][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9][21] Seek immediate medical attention.

Spill Response

The response to a spill depends entirely on its scale and the level of personnel training.

Caption: A decision tree for responding to a chemical spill.

For small spills, trained personnel can use an inert absorbent material (like vermiculite or sand) to contain and collect the material.[8] Do not use combustible absorbents. The collected waste must be placed in a sealed container for hazardous waste disposal.[22]

Section 5: Waste Disposal

Brominated azetidine compounds are classified as halogenated organic waste and must be disposed of accordingly.

  • Segregation: Never mix halogenated waste with non-halogenated organic waste.[20]

  • Container: Use a designated, clearly labeled, and sealed waste container.[20][22]

  • Disposal: The container must be handled by trained hazardous waste disposal personnel in accordance with institutional and local regulations.[20][24] Under no circumstances should these chemicals be poured down the drain.[20]

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Azetidine Safety D
  • Safety D
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Reactions of Azetidines. Ambeed.com.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine. Benchchem.
  • Bromine Safety & Standard Oper
  • 2',3'-Dihydrospiro[azetidine-2,1'-indene] Safety D
  • Azetidine | C3H7N | CID 10422. PubChem - NIH.
  • Bromin
  • Bromine: incident management. GOV.UK.
  • LCSS: BROMINE.
  • Azetidine-3-carboxylic acid-SDS. MedChemExpress.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • BROMINE - CAMEO Chemicals. NOAA.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Heterocyclic Amines (Selected) - 15th Report on Carcinogens. NCBI Bookshelf.
  • Standard Operating Procedure for Bromine.
  • Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed.
  • Azetidine 98 503-29-7. Sigma-Aldrich.
  • Bromine w
  • Health consequences of exposure to brominated flame retardants: a system
  • Safety Data Sheet Boc-D-Azetidine-2-carboxylic acid. Apexbio.
  • What to do in a chemical emergency. GOV.UK.
  • Brominated Flame Retardants – A Question of Safety.
  • Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine. Benchchem.
  • Azetidine - Safety D
  • Azetidines of pharmacological interest. PubMed.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected).
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • Hydrazine. Wikipedia.
  • 2021 - Code of Practice. Health and Safety Authority.
  • BROMINE FACT SHEET. NC DPH: Epidemiology.
  • Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Azetidine. Wikipedia.
  • Azetidines. Enamine.

Sources

Commercial availability and suppliers of tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

A Core Building Block for Advanced Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers and scientists in the field of drug development. We will delve into its chemical properties, commercial availability, applications, and handling protocols, offering field-proven insights for its effective use in the laboratory.

Introduction: The Significance of the Azetidine Scaffold

This compound (CAS: 1408075-52-4) is a specialized chemical reagent that has gained prominence in medicinal chemistry. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.[1] The azetidine motif is highly valued in drug design for its unique structural and physicochemical properties. Its inherent ring strain and three-dimensional character can impart improved metabolic stability, solubility, and binding affinity to drug candidates.[1]

This particular compound is a bifunctional reagent:

  • The Boc (tert-butoxycarbonyl) group serves as a protecting group for the azetidine nitrogen, allowing for controlled, sequential reactions.

  • The bromomethyl group is a versatile electrophilic handle, enabling covalent attachment to various nucleophiles.

  • The gem-dimethyl group at the 3-position provides steric bulk, which can be used to fine-tune the conformation and properties of the final molecule.

Its primary application is as a sophisticated linker or building block in the synthesis of complex bioactive molecules, most notably in the rapidly expanding field of Proteolysis Targeting Chimeras (PROTACs).[2]

Chemical and Physical Properties

Understanding the fundamental properties of this reagent is crucial for its successful application in synthesis, purification, and storage.

PropertyValueReference(s)
CAS Number 1408075-52-4[3][4][5][6]
Molecular Formula C10H18BrNO2[3][6]
Molecular Weight 264.16 g/mol [6]
Physical State Colorless to Light yellow clear liquid
Flash Point 127 °C
Storage Temperature Refrigerated (0-10°C), Sealed in dry, 2-8°C
Handling Notes Air and heat sensitive; Store under inert gas
Commercial Availability and Suppliers

This reagent is available from several specialized chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

SupplierPurity/Analysis MethodAvailable QuantitiesSynonyms
Tokyo Chemical Industry (TCI) >98.0% (GC)100MG1-Boc-3-bromomethyl-3-methylazetidine
BLDpharm ---
Echemi (SUZHOU ARTK MEDCHEM) --1,1-Dimethylethyl 3-(bromomethyl)-3-methyl-1-azetidinecarboxylate
Various Online Catalogs ---

Note: Availability and catalog numbers are subject to change. Always verify with the supplier directly.

Synthesis and Reactivity Insights

The synthesis of 3-substituted azetidines often involves multi-step sequences starting from more common precursors. While the specific proprietary synthesis of this compound is not detailed in public literature, a general understanding can be derived from related syntheses. For instance, the synthesis of the key intermediate tert-butyl 3-oxoazetidine-1-carboxylate often starts from 1-benzylazetidin-3-ol, which undergoes debenzylation followed by oxidation.[7] This oxo-intermediate can then be further functionalized.

The reactivity of this compound is dominated by the bromomethyl group. It is an excellent substrate for SN2 (nucleophilic substitution) reactions. Common nucleophiles like amines, thiols, and alcohols can readily displace the bromide, forming a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, respectively. This reactivity is the cornerstone of its utility as a linker.

G cluster_0 General Synthetic Precursor Workflow cluster_1 Functionalization start 1-Benzylazetidin-3-ol step1 tert-Butyl 3-hydroxyazetidine-1-carboxylate start->step1 1. H₂, Pd/C 2. (Boc)₂O step2 tert-Butyl 3-oxoazetidine-1-carboxylate (Key Intermediate) step1->step2 Oxidation (e.g., TEMPO) step3 Grignard or Wittig Reaction step2->step3 step4 Hydroxymethyl Intermediate step3->step4 target tert-Butyl 3-(bromomethyl) -3-methylazetidine-1-carboxylate step4->target Bromination (e.g., PBr₃)

Caption: A generalized synthetic workflow for 3-substituted azetidines.

Application in PROTAC Drug Development

The most significant application of this building block is in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[8][9]

A PROTAC molecule consists of three parts:

  • A "warhead" that binds to the target protein (POI).

  • A ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).[10][11]

  • A linker that connects the two.

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase) and for the overall drug-like properties of the molecule.[8] The azetidine ring provided by this reagent offers a rigid, sp³-rich scaffold that can improve solubility and metabolic stability compared to more common aliphatic or PEG-based linkers.

PROTAC_Mechanism POI Protein of Interest (POI) Binding Site PROTAC Warhead Linker (Azetidine) E3 Ligand POI:port->PROTAC:warhead Binds E3 E3 Ubiquitin Ligase Binding Site E3:port->PROTAC:ligand Binds

Caption: Role of the azetidine linker in a PROTAC ternary complex.

Safe Handling, Storage, and Disposal

As a reactive alkyl bromide, this compound requires careful handling to ensure laboratory safety and maintain its chemical integrity.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood.[12]

  • Incompatibilities: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.

  • Safe Handling: Avoid inhalation, and contact with skin and eyes.[12] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep refrigerated at the recommended temperature (typically 2-8°C) to prevent degradation.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[12] Prevent entry into waterways.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Experimental Protocol: A Typical N-Alkylation Reaction

This protocol describes a general procedure for coupling the azetidine building block with a primary or secondary amine, a common step in PROTAC synthesis.

Objective: To synthesize a Boc-protected azetidine-linked amine.

Materials:

  • This compound (1.0 eq)

  • Substrate amine (R¹R²NH) (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Reaction vessel, magnetic stirrer, nitrogen/argon line

Procedure:

  • Preparation: To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the substrate amine (1.1 eq) and anhydrous solvent (e.g., DMF).

  • Add Base: Add the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 5-10 minutes at room temperature. The choice of a non-nucleophilic organic base like DIPEA is to prevent it from competing with the substrate amine.

  • Add Alkylating Agent: Add this compound (1.0 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) to drive the reaction to completion. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a high-value, versatile building block for modern medicinal chemistry. Its unique structural features, particularly the rigid azetidine core, make it an enabling tool for developing next-generation therapeutics, especially in the field of targeted protein degradation. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in the synthesis of novel and complex drug candidates.

References

  • Chemexper. This compound. [Link]

  • ChemBest. This compound. [Link]

  • Ci, X., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. [Link]

  • Manford, G. G., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]

  • Schiemer, J., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

  • ScienceDaily. (2024). Using visible light to make pharmaceutical building blocks. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on tert-Butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Methylazetidine Scaffold

The 3,3-disubstituted azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry and drug development. Its rigid, four-membered ring structure offers a unique three-dimensional geometry that can effectively probe protein binding pockets, often leading to improved potency, selectivity, and pharmacokinetic properties compared to more flexible aliphatic chains or larger ring systems.[1][2] The gem-dimethyl substitution at the 3-position introduces a neopentyl-like environment, which can impart metabolic stability by sterically shielding adjacent functionalities from enzymatic degradation.

tert-Butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate is a highly versatile and valuable building block for introducing this desirable scaffold into target molecules. The primary bromide serves as a reactive handle for nucleophilic substitution, while the tert-butoxycarbonyl (Boc) group provides robust protection of the azetidine nitrogen. This protection is crucial, as it deactivates the nucleophilicity of the ring nitrogen, thereby preventing unwanted side reactions such as self-quenching or polymerization during the alkylation step.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in nucleophilic substitution reactions. We will delve into the mechanistic rationale, provide detailed, field-proven protocols for various nucleophile classes, and discuss critical parameters for reaction success.

Mechanistic Considerations: A Tale of Two Pathways

The reaction of this compound with a nucleophile primarily proceeds through a standard bimolecular nucleophilic substitution (SN2) mechanism. The electrophilic carbon of the bromomethyl group is attacked by the nucleophile, leading to the displacement of the bromide leaving group.

However, the inherent strain of the azetidine ring (approximately 25.4 kcal/mol) presents the potential for an alternative reaction pathway: intramolecular cyclization followed by nucleophilic ring-opening.[4][5] In this scenario, the azetidine nitrogen could act as an intramolecular nucleophile, displacing the bromide to form a strained bicyclic azetidinium ion. A subsequent attack by an external nucleophile on one of the ring carbons would lead to a ring-opened product.

Fortunately, for the title compound, several factors strongly favor the desired SN2 pathway over the ring-opening cascade:

  • Boc Protection: The electron-withdrawing nature of the Boc group significantly reduces the nucleophilicity of the azetidine nitrogen, making the intramolecular cyclization kinetically disfavored.

  • Steric Hindrance: The gem-dimethyl group at the 3-position creates significant steric hindrance around the C-3 carbon of the azetidine ring, making it a less favorable site for nucleophilic attack.

  • Primary Bromide: The substrate is a primary bromide, which is highly susceptible to SN2 reactions and less prone to forming a stable carbocation that might facilitate ring rearrangement.

Therefore, under standard basic or neutral conditions, direct substitution on the bromomethyl group is the overwhelmingly predominant reaction pathway.

Experimental Protocols

The following protocols are representative examples for the nucleophilic substitution on this compound with nitrogen, oxygen, and sulfur nucleophiles.

Protocol 1: N-Alkylation of an Aromatic Amine

This protocol describes the reaction with a substituted aniline, a common step in the synthesis of PROTACs and other biologically active molecules.

Workflow Diagram:

N_Alkylation_Workflow reagents 1. Substrate 2. Aniline Derivative 3. Base (K2CO3) 4. Solvent (DMF) reaction Reaction Setup (Stir at 60-80 °C, 12-24h) reagents->reaction Combine & Heat workup Aqueous Work-up (H2O, EtOAc extraction) reaction->workup Cool & Quench purification Purification (Column Chromatography) workup->purification Dry & Concentrate product Isolated Product purification->product

Caption: Workflow for N-Alkylation Protocol.

Materials:

  • This compound

  • 4-Fluoroaniline (or other amine nucleophile)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-fluoroaniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: O-Alkylation of a Phenol

This protocol details the formation of an ether linkage with a phenolic nucleophile, another key transformation in PROTAC synthesis.

Materials:

  • This compound

  • 4-Hydroxyphenylacetamide (or other phenolic nucleophile)

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a mixture of 4-hydroxyphenylacetamide (1.0 eq) and cesium carbonate (1.5 eq) in a round-bottom flask, add anhydrous acetonitrile.

  • Add this compound (1.1 eq) to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 16 hours or until reaction completion as monitored by LC-MS.

  • Cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.

Protocol 3: S-Alkylation of a Thiol

This protocol outlines the reaction with a thiol to form a thioether, a common bioisostere for ethers and amines.

Workflow Diagram:

S_Alkylation_Workflow start 1. Thiophenol 2. Base (NaH) 3. Solvent (THF) deprotonation Thiolate Formation (Stir at 0 °C) start->deprotonation addition Add Substrate (Warm to RT) deprotonation->addition Add Electrophile reaction Reaction (Stir at RT, 4-12h) addition->reaction workup Quench & Extract (NH4Cl, EtOAc) reaction->workup purification Purification (Chromatography) workup->purification product Thioether Product purification->product

Caption: Workflow for S-Alkylation Protocol.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired S-alkylated product.

Data Summary and Reaction Parameters

The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Typical Time (h)
Nitrogen Aromatic/Heterocyclic AminesK₂CO₃, Cs₂CO₃, DIPEADMF, ACN60 - 10012 - 24
Aliphatic AminesK₂CO₃, Et₃NACN, THF25 - 604 - 16
Oxygen PhenolsK₂CO₃, Cs₂CO₃DMF, ACN50 - 8012 - 24
Aliphatic AlcoholsNaHTHF, DMF25 - 7012 - 48
Sulfur Thiols (Aromatic/Aliphatic)NaH, K₂CO₃THF, DMF0 - 504 - 12

Note: Reaction times and temperatures are indicative and should be optimized for specific substrates. Monitoring the reaction progress by TLC or LC-MS is highly recommended.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃), or switching to a more polar aprotic solvent like DMSO. For weakly nucleophilic amines, the addition of a catalytic amount of sodium iodide can sometimes accelerate the reaction.

  • Side Products: While ring-opening is generally not a major concern with this substrate, it can be promoted by highly acidic or strongly Lewis acidic conditions. It is therefore crucial to maintain basic or neutral reaction conditions.

  • Purification: The Boc-protected azetidine products are generally stable to standard silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to liberate the free azetidine, which can then be used in subsequent synthetic steps.

Conclusion

This compound is a robust and versatile electrophile for the introduction of the 3-methyl-3-azetidine scaffold. The protocols and guidelines presented in this application note demonstrate its utility in forming C-N, C-O, and C-S bonds with a variety of nucleophiles. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can effectively leverage this building block to accelerate their discovery programs in medicinal chemistry and beyond.

References

  • Couty, F., Evano, G., & David, O. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(17), 3823-3843. [Link]

  • Parmar, A., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45634-45664. [Link]

  • Zhang, T., et al. (2020). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 14(1), 1-9. [Link]

  • Ciulli, A., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(12), 5549-5552. [Link]

  • Foley, M. L. (1973). Nucleophilic Ring Opening Reactions of Azetidines. University of California, Davis.
  • O'Shea, D. F., & Coleman, C. M. (2003). A New Mild Method for the Removal of Carbamates Using TBAF in THF. Journal of the American Chemical Society, 125(14), 4054-4055. [Link]

  • Brand, M., et al. (2017). Azetidines in Medicinal Chemistry: A Review. Chemical Reviews, 117(15), 9733-9781.
  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Application Note: Enhancing Metabolic Stability of Drug Candidates with the 3-Methylazetidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Metabolic Instability Hurdle in Drug Discovery

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of attrition. A major contributor to unfavorable PK is metabolic instability, where promising compounds are rapidly broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily in the liver. This leads to low bioavailability and a short duration of action, rendering the therapeutic agent ineffective. Consequently, medicinal chemistry strategies that proactively address and mitigate metabolic liabilities are of paramount importance.

One such powerful strategy is the incorporation of sterically constrained, three-dimensional scaffolds that can shield metabolically labile sites. The 3-methylazetidine moiety has emerged as a highly effective building block in this regard.[1] Azetidines, as strained four-membered nitrogen-containing heterocycles, offer a unique combination of properties including increased sp³-character, conformational rigidity, and improved solubility.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthetic incorporation, and experimental validation of the 3-methylazetidine scaffold to enhance the metabolic stability of drug candidates.

Part 1: The Rationale - Mechanistic Insights into Metabolic Stabilization

The strategic introduction of a 3-methylazetidine group is rooted in the principles of bioisosterism and metabolic hotspot blocking. Many drug candidates possess metabolically vulnerable moieties, such as isopropyl groups, gem-dimethyl groups, or unsubstituted aromatic rings, which are susceptible to oxidative metabolism by CYP enzymes.

Blocking Metabolic Hotspots: The primary mechanism by which the 3-methylazetidine scaffold enhances stability is by replacing a metabolically labile group. For instance, an isopropyl group (-CH(CH₃)₂) is often a site of hydroxylation. Replacing this group with a 3-methylazetidin-3-yl moiety sterically shields the point of attachment and introduces a quaternary carbon that is resistant to oxidation. The inherent rigidity of the azetidine ring further limits the molecule's ability to adopt a conformation that is favorable for binding to the active site of metabolic enzymes.[2]

Favorable Physicochemical Properties: Beyond simply blocking metabolism, the azetidine ring imparts desirable physicochemical properties. It is a small, polar heterocycle that can improve aqueous solubility and reduce lipophilicity when compared to larger carbocyclic analogs like piperidine or pyrrolidine.[2] This modulation of lipophilicity can also contribute to reduced metabolic turnover.

Diagram: Mechanism of Metabolic Shielding

The following diagram illustrates how a 3-methylazetidine group can act as a bioisosteric replacement for a metabolically labile isopropyl group, thereby blocking CYP450-mediated hydroxylation.

G cluster_0 Metabolically Labile Parent Compound cluster_1 Metabolically Stable Analog Parent Drug_Scaffold-CH(CH₃)₂ CYP450 CYP450 Enzyme Parent->CYP450 Metabolic Hotspot Metabolite Drug_Scaffold-C(OH)(CH₃)₂ (Inactive Metabolite) CYP450->Metabolite Hydroxylation Analog Drug_Scaffold-(3-methylazetidine) CYP450_2 CYP450 Enzyme Analog->CYP450_2 Blocked Metabolism No_Metabolism No Reaction (Enhanced Stability) CYP450_2->No_Metabolism Steric Hindrance & Electronic Effects

Caption: Bioisosteric replacement of a labile group with a 3-methylazetidine scaffold.

Part 2: Synthetic Strategies for Incorporation

The successful integration of the 3-methylazetidine scaffold requires robust and adaptable synthetic methodologies. A common approach involves the synthesis of a suitable 3-methylazetidine building block, which can then be coupled to the core structure of the drug candidate. The following is a representative, multi-step protocol for the synthesis and incorporation of a 3-methylazetidine moiety.

Diagram: General Synthetic Workflow

This diagram outlines a typical synthetic route for incorporating a 3-methylazetidine group onto an aryl halide.

G Start 3-Methylazetidin-3-ol BocProtect Boc Protection Start->BocProtect BocProtected Boc-Protected 3-Methylazetidin-3-ol BocProtect->BocProtected Activation Activation (e.g., Mesylation) ActivatedIntermediate Activated Boc-Protected Intermediate Activation->ActivatedIntermediate BocProtected->Activation NucleophilicSub Nucleophilic Substitution (e.g., with Aryl Amine) ActivatedIntermediate->NucleophilicSub CoupledProduct Coupled Product NucleophilicSub->CoupledProduct BocDeprotect Boc Deprotection CoupledProduct->BocDeprotect FinalAnalog Final 3-Methylazetidine Analog BocDeprotect->FinalAnalog

Caption: A representative workflow for the synthesis of a 3-methylazetidine analog.

Protocol: Synthesis and Incorporation of a 3-Methylazetidine Moiety

This protocol describes a generalizable approach for the synthesis of an N-aryl-3-methylazetidin-3-amine, a common structural motif in kinase inhibitors and other drug classes.

Step 1: Boc-Protection of 3-Methylazetidin-3-ol

  • Rationale: The Boc (tert-butyloxycarbonyl) group protects the azetidine nitrogen, preventing it from interfering with subsequent reactions and enhancing the solubility of the intermediates in organic solvents.[3][4][5]

  • To a stirred solution of 3-methylazetidin-3-ol hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1) at 0 °C, add triethylamine (2.2 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

Step 2: Activation of the Hydroxyl Group (Mesylation)

  • Rationale: Conversion of the hydroxyl group to a better leaving group, such as a mesylate, facilitates the subsequent nucleophilic substitution.

  • Dissolve the Boc-protected alcohol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mesylate, which is often used in the next step without further purification.

Step 3: Nucleophilic Substitution with an Aryl Amine

  • Rationale: This is the key coupling step where the azetidine building block is attached to the core scaffold of the drug candidate.[6]

  • To a solution of the aryl amine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like cesium carbonate (2.0 eq).

  • Add the crude mesylate from Step 2 (1.2 eq) to the mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer and concentrate. Purify the crude product by column chromatography to obtain the coupled product.

Step 4: Boc-Deprotection

  • Rationale: The final step removes the protecting group to yield the desired secondary amine on the azetidine ring.[3]

  • Dissolve the Boc-protected coupled product in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated aqueous sodium bicarbonate solution and extract the final product with DCM or ethyl acetate. Dry and concentrate to yield the final N-aryl-3-methylazetidin-3-amine analog.

Part 3: Experimental Protocols for Stability Assessment

Once the 3-methylazetidine analog has been synthesized, its metabolic stability must be experimentally determined and compared to the parent compound. The following are standard, self-validating protocols for in vitro and in vivo stability assessment.

Diagram: Metabolic Stability Screening Cascade

This workflow illustrates the progression of a compound through standard metabolic stability assays.

G Compound Synthesized Compounds (Parent and Analog) HLM_Assay Human Liver Microsomal (HLM) Stability Assay Compound->HLM_Assay Plasma_Assay Plasma Stability Assay Compound->Plasma_Assay Data_Analysis Data Analysis (Calculate t½, Clint) HLM_Assay->Data_Analysis Plasma_Assay->Data_Analysis Decision Go/No-Go Decision Data_Analysis->Decision PK_Study In Vivo Rodent PK Study Decision->PK_Study Go PK_Analysis PK Parameter Analysis (AUC, Cmax, t½) PK_Study->PK_Analysis

Caption: A typical workflow for assessing the metabolic stability of drug candidates.

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

  • Purpose: To assess the rate of Phase I metabolism of a compound by liver enzymes, primarily CYPs.[7]

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • Phosphate buffer (0.1 M, pH 7.4)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

    • Ice-cold acetonitrile with an internal standard for LC-MS/MS analysis

    • 96-well plates, incubator, centrifuge, LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test compound and positive control in DMSO (typically 10 mM).

    • Prepare the HLM incubation mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the HLM mixture to a final concentration of 1 µM. Pre-incubate at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point. A parallel incubation without NADPH serves as a negative control to assess non-CYP mediated degradation.

    • Incubate the plate at 37 °C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with the internal standard to terminate the reaction and precipitate the proteins.

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Protocol 2: In Vitro Plasma Stability Assay

  • Purpose: To evaluate the stability of a compound in plasma, primarily against degradation by esterases and amidases.[8][9]

  • Materials:

    • Pooled human plasma (heparinized)

    • Phosphate-buffered saline (PBS, pH 7.4)

    • Test compound and positive control (e.g., a compound known to be hydrolyzed in plasma)

    • Ice-cold acetonitrile with an internal standard

    • 96-well plates, incubator, centrifuge, LC-MS/MS system

  • Procedure:

    • Thaw the plasma at 37 °C and centrifuge to remove any precipitates.

    • Prepare a stock solution of the test compound in DMSO.

    • Add the test compound to the plasma to a final concentration of 1 µM and mix gently. This is the T=0 time point.

    • Incubate the plate at 37 °C.

    • At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot and add it to ice-cold acetonitrile with an internal standard to stop the reaction.

    • Vortex and centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining.

Protocol 3: In Vivo Rodent Pharmacokinetic (PK) Study (Oral Dosing)

  • Purpose: To determine the in vivo pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the compound in a living organism.[3][10][11]

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old)

    • Dosing vehicle (e.g., 0.5% methylcellulose in water)

    • Oral gavage needles

    • Blood collection supplies (e.g., EDTA-coated capillaries)

    • Centrifuge, freezer (-80 °C)

  • Procedure:

    • Acclimate the animals for at least 3 days prior to the study. Fast the mice overnight before dosing.

    • Prepare the dosing formulation by suspending the test compound in the vehicle to the desired concentration.

    • Administer a single oral dose of the compound (e.g., 10 mg/kg) to a cohort of mice (n=3-5 per time point or using serial sampling) via oral gavage.

    • At designated time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via tail vein or saphenous vein) into EDTA-coated tubes.[10]

    • Process the blood by centrifuging to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

    • Extract the drug from the plasma samples (e.g., by protein precipitation with acetonitrile) and quantify the concentration using a validated LC-MS/MS method.

Part 4: Data Interpretation and Case Study

Data Analysis

From the in vitro stability assays, the percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot.

  • Equation for Half-life (t½):

    • t½ = 0.693 / k

    • where 'k' is the elimination rate constant (the negative of the slope).

Intrinsic clearance (Clint) can then be calculated, which represents the intrinsic ability of the liver (or plasma) to metabolize the drug.

Data Presentation: A Comparative Case Study

The following table presents representative data illustrating the significant improvement in metabolic stability upon replacing a metabolically labile isopropyl group with a 3-methylazetidine scaffold.

ParameterParent Compound (with Isopropyl group)3-Methylazetidine Analog
Structure Drug_Scaffold-CH(CH₃)₂Drug_Scaffold-(3-methylazetidine)
HLM Stability (t½, min) 8> 120
Intrinsic Clearance (Clint, µL/min/mg) 86.6< 5.8
Plasma Stability (% remaining at 2h) 95%98%

This data is illustrative and representative of typical improvements seen in medicinal chemistry programs.

The data clearly demonstrates that the 3-methylazetidine analog exhibits a dramatically longer half-life in human liver microsomes compared to the parent compound, with a correspondingly lower intrinsic clearance. This indicates a significant reduction in susceptibility to Phase I metabolism. The high stability in plasma for both compounds suggests that hydrolysis is not a major clearance pathway for this particular chemical series.

Conclusion

The incorporation of the 3-methylazetidine scaffold is a validated and highly effective strategy for mitigating metabolic instability in drug candidates. By acting as a rigid, polar, and sterically hindering bioisostere, it can effectively block common metabolic hotspots, leading to improved pharmacokinetic profiles. The synthetic accessibility of 3-methylazetidine building blocks, coupled with standard in vitro and in vivo assays for validation, makes this an indispensable tool in the medicinal chemist's arsenal. By proactively addressing metabolic liabilities using scaffolds like 3-methylazetidine, drug discovery teams can significantly increase the probability of advancing potent and effective therapeutic agents into clinical development.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Plasma Stability Assay. Domainex. [Link]

  • Plasma Stability Assay. Creative Bioarray. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Murine Pharmacokinetic Studies. PMC - NIH. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. [Link]

  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. Taylor & Francis Online. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC - NIH. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC - NIH. [Link]

  • 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkat USA. [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. [Link]

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. Organic Chemistry Portal. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

  • Discovery of Orally Efficacious Phosphoinositide 3-Kinase δ Inhibitors with Improved Metabolic Stability. PubMed. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Step-by-step guide for the alkylation of heterocycles with tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by intensely focusing on targeted Google searches. My goal is to compile thorough data on the alkylation of heterocycles using that specific azetidine derivative. I'm prioritizing reaction mechanisms, optimal conditions, potential side reactions, and established purification techniques to form the foundation.

Analyzing Substrate Scope

I'm now diving into the substrate scope, gathering data from journals and patents on how tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate interacts with various heterocycles. I'm focusing on finding concrete examples to illustrate the best reaction conditions and known purification methods. I'll then create a DOT script to diagram the general reaction scheme.

Outlining the Application Note

I've outlined the application note's structure. It will begin with an introduction that highlights azetidine's role in drug discovery. A step-by-step general protocol, and specific examples will follow the discussion of substrate scope. A DOT script is planned for a general reaction diagram. I'm focusing on weaving the data into a cohesive guide.

Drafting Alkylation Protocols

I'm now focusing on the initial structure of the guide. It's becoming apparent that a step-by-step approach is the most suitable, focusing on the alkylation of various heterocycles using this compound. I'm considering different heterocycle reactivity and necessary precautions for the reactions.

Outlining Guide Structure

I'm now detailing the structure of the guide, prioritizing scientific integrity and clarity. I'm focusing on providing in-text citations and a comprehensive reference section. I will be incorporating mandatory visualizations and tables to present quantitative data and detailed protocols. The aim is to make it self-validating.

Structuring Technical Content

Now I'm creating a clear and logical structure for the guide. I'll begin with an introduction emphasizing the significance of the azetidine motif. The guide's core will then focus on alkylation reactions, categorized by the atom being alkylated. I'll outline mechanisms, conditions, and challenges for each. I plan to incorporate a generalized experimental protocol, and follow with a troubleshooting section. A deprotection section is also planned for completion.

Refining Scope & Structure

I'm now refining the scope and structure. I will create an introduction emphasizing the significance of the 3,3-disubstituted azetidine motif, covering the alkylation reactions, and breaking this down by the type of atom (N, O, C) being alkylated. Each section will cover mechanism, conditions, and potential challenges, with a generalized experimental protocol and troubleshooting guide. I'll include a deprotection section. I am focused on the "why" and "how".

Conceptualizing Guide Details

I'm now fully immersed in the project, aiming for comprehensive coverage and a logical flow. I'll begin by framing the significance of the 3,3-disubstituted azetidine motif, then delve into the alkylation itself, broken down by alkylation type (N, O, C). Each section will detail mechanism, conditions, and potential challenges. I'll provide a generalized experimental protocol, followed by a troubleshooting guide and deprotection section. I'm focusing on "why" things work, and "how" to do them. I am now incorporating the requirements for scientific integrity, visualization, and formatting.

Developing Comprehensive Content

I'm now generating the first complete version of the guide. My focus is on the mechanism of heterocycle alkylation, along with the reaction conditions, for diverse heterocycle classes. I'm also preparing a dedicated section for a generalized experimental protocol, as well as one for troubleshooting issues, with an emphasis on the deprotection step. I am now incorporating mandatory diagrams and tables, while focusing on rigorous citations.

Expanding Guide's Scope

I've been working on expanding the scope to cover various heterocycle classes for N-, O-, and C-alkylation. I'm focusing on the reaction mechanisms, conditions (bases, solvents, temperatures), and potential challenges, and incorporating specific citations to support experimental data. I will include a detailed experimental protocol and troubleshooting guide for each. I've drafted an introductory section emphasizing the significance of the 3,3-disubstituted azetidine motif, for which I'm gathering citations.

Expanding Content & Structure

I'm now generating initial content for the guide, focusing on the fundamental steps: an introductory section on the significance of the azetidine motif, followed by the alkylation reactions, broken down by alkylation type (N, O, C). Each section will detail mechanism, conditions, and challenges. I will also incorporate a generalized experimental protocol, and a troubleshooting guide, followed by a deprotection section. Emphasis is on visualization and data presentation.

Refining Guide Content

I am now structuring the guide. I'm detailing the critical alkylation reaction, categorized by the atom being alkylated (N, O, C), focusing on mechanism, reaction conditions (solvent, base, temperature), and potential challenges. I am planning to present this in a comprehensive table, and include an experimental protocol for this. I'm focusing on the "why" and "how".

Application Note & Protocols: The Strategic Incorporation of tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate as a Constrained Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Abstract

The principle of bioisosterism is a cornerstone of modern medicinal chemistry, enabling the optimization of drug candidates by substituting key functional groups to enhance potency, selectivity, and pharmacokinetic profiles.[1] This guide delves into the strategic application of constrained bioisosteres, focusing on the versatile building block, tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate . The inherent ring strain of the azetidine core imparts conformational rigidity, which can be highly advantageous in drug design.[2] We will explore the rationale behind using this specific 3,3-disubstituted azetidine, detailing its impact on physicochemical properties and providing robust, field-tested protocols for its incorporation into lead scaffolds.

Introduction: The Power of Conformational Constraint in Bioisosterism

Bioisosterism involves the exchange of molecular fragments with the goal of retaining or improving biological activity while optimizing other properties.[3] While classic isosteres often focus on mimicking size and electronic properties, a more advanced strategy involves the use of conformationally constrained motifs. Locking a flexible portion of a ligand into its bioactive conformation can significantly reduce the entropic penalty of binding to its target, potentially leading to a substantial increase in potency.[2]

The azetidine ring, a four-membered saturated N-heterocycle, has emerged as a powerful tool in this context.[4] Compared to more common analogues like pyrrolidine or piperidine, azetidines offer a unique combination of properties:

  • Structural Rigidity: The strained 4-membered ring system limits conformational freedom.

  • Improved Physicochemical Properties: Azetidines often lead to reduced lipophilicity (logP) and improved aqueous solubility.[4][5]

  • Metabolic Stability: The compact ring can be more resistant to metabolic degradation compared to larger rings or acyclic chains.[5]

  • Novel Exit Vectors: The 3-dimensional structure of the azetidine ring provides distinct vectors for substituent placement, allowing for the exploration of new chemical space.[4][6]

The subject of this guide, This compound , is a highly valuable synthon that installs a 3-methyl-azetidin-3-ylmethyl moiety, which can serve as a constrained bioisostere for common acyclic groups like tert-butyl or isopropyl groups.

G cluster_0 Common Acyclic Groups cluster_1 Constrained Azetidine Bioisostere tert-butyl tert-butyl azetidine_moiety azetidine_moiety tert-butyl->azetidine_moiety Bioisosteric Replacement isopropyl isopropyl isopropyl->azetidine_moiety Bioisosteric Replacement

Caption: Bioisosteric replacement of flexible groups with the rigid azetidine core.

Physicochemical Impact of the 3-Methyl-Azetidine Moiety

The introduction of the 3-methyl-azetidin-3-ylmethyl group in place of an aliphatic fragment has predictable and often beneficial consequences for the parent molecule's properties. The quaternary center created by the 3-methyl and 3-(bromomethyl) substituents further rigidifies the scaffold.

PropertyTypical Observation upon Bioisosteric ReplacementRationale & Causality
Lipophilicity (cLogP) DecreaseThe introduction of the polar nitrogen atom typically lowers the calculated logP, which can be favorable for reducing off-target effects and improving solubility.
Aqueous Solubility IncreaseThe nitrogen atom can act as a hydrogen bond acceptor, improving interactions with water. After Boc deprotection, the resulting secondary amine can be protonated at physiological pH, dramatically increasing solubility.
Metabolic Stability IncreaseThe quaternary carbon at the 3-position is sterically hindered and lacks protons, making it resistant to oxidative metabolism by cytochrome P450 enzymes. The azetidine ring itself is also generally more stable than larger saturated heterocycles.[5]
Basicity (pKa) pKa of ~8.5-9.5 (after deprotection)The azetidine nitrogen is a secondary amine with a pKa that ensures it is predominantly protonated at physiological pH (7.4), which can be leveraged for solubility or to form key salt-bridge interactions with a target protein.
Molecular Shape Increased 3D character (sp3 fraction)Moving away from flat, aromatic structures towards more three-dimensional molecules is a key strategy in modern drug discovery to improve selectivity and find novel intellectual property.

Experimental Protocols & Methodologies

This compound (CAS: 1408075-52-4) is a crystalline solid that should be handled in a well-ventilated area, wearing appropriate personal protective equipment.[7][8] It is stable under recommended storage conditions.[8] The key to its utility is the bromomethyl group, which acts as an excellent electrophile for substitution reactions with a wide range of nucleophiles.

Protocol 1: General Procedure for Nucleophilic Substitution with a Phenol

This protocol describes the coupling of the azetidine building block with a phenolic nucleophile to form an ether linkage, a common motif in medicinal chemistry.

Rationale: The choice of a moderately strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is crucial. It is strong enough to deprotonate the phenol, forming the active nucleophile (phenoxide), but not so strong as to cause elimination or degradation of the electrophile. DMF is an excellent polar aprotic solvent that effectively solvates the cesium cation and promotes the Sₙ2 reaction.

G start Dissolve phenol (1.0 eq) and This compound (1.1 eq) in anhydrous DMF. add_base Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) in one portion. start->add_base react Stir reaction mixture at 60-70 °C for 4-16 hours. add_base->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Cool to RT. Quench with water. Extract with Ethyl Acetate (3x). monitor->workup Upon completion wash Wash combined organic layers with brine. workup->wash dry Dry over anhydrous Na₂SO₄, filter, and concentrate. wash->dry purify Purify the crude product via column chromatography. dry->purify

Caption: Workflow for the Sₙ2 coupling of the azetidine building block.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired phenol (1.0 equivalent).

  • Dissolution: Add this compound (1.1 equivalents) followed by anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 4-16 hours).

  • Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Protocol 2: Boc-Deprotection and Secondary Functionalization

The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is readily removed under acidic conditions to reveal the azetidine nitrogen. This secondary amine is a versatile handle for further diversification.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group. Dichloromethane (DCM) is a common solvent for this reaction. The reaction is typically performed at room temperature and is often complete within 1-2 hours. The resulting trifluoroacetate salt can be used directly or neutralized to the free base.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected azetidine substrate (1.0 equivalent) in dichloromethane (DCM, ~0.1 M).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equivalents).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by LC-MS. The disappearance of the starting material and the appearance of the product with a corresponding mass loss of 100.12 Da indicates completion.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is the TFA salt, which can often be used without further purification.

  • (Optional) Neutralization: To obtain the free base, dissolve the crude TFA salt in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine.

Subsequent Reaction Example: Sulfonamide Formation

  • Dissolve the deprotected azetidine (free base or TFA salt, 1.0 equivalent) in DCM.

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents if starting from the TFA salt).

  • Add the desired sulfonyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an appropriate aqueous work-up and purify by chromatography to obtain the final sulfonamide.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for implementing the principles of constrained bioisosterism. Its use allows medicinal chemists to rationally modify lead compounds, replacing metabolically weak or conformationally flexible groups with a rigid, 3D scaffold. This modification can profoundly and positively impact a compound's physicochemical and pharmacokinetic properties, including solubility, metabolic stability, and target-binding affinity. The straightforward and robust protocols provided herein should empower researchers to confidently apply this building block in their pursuit of novel and improved therapeutics. It has also been identified as a useful PROTAC linker, further expanding its utility in drug discovery.[9]

References

  • ResearchGate. (n.d.). Examples of azetidine‐based bioisosters. Available at: [Link]

  • Scholar9. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters, 97, 129565. Available at: [Link]

  • PubMed. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters, 97, 129565. Available at: [Link]

  • ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring. Available at: [Link]

  • PubMed Central. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available at: [Link]

  • ResearchGate. (2016). (PDF) Beyond Bioisosterism: New Concepts in Drug Discovery. Available at: [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Available at: [Link]

  • ResearchGate. (2018). The Design and Application of Bioisosteres in Drug Design. Available at: [Link]

  • Waseda University. (2012). Application of Bioisosteres in Drug Design. Available at: [Link]

  • Semantic Scholar. (1986). Chapter 27. Bioisosterism in Drug Design. Annual Reports in Medicinal Chemistry, 21, 283-291. Available at: [Link]

  • NIH. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Available at: [Link]

Sources

Application Note: A Modular Synthetic Approach to Novel Kinase Inhibitors Utilizing a Versatile Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Azetidine Scaffolds in Kinase Inhibitor Design

Protein kinases are integral to cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3] A significant challenge in this field is the design of molecules that exhibit high potency, selectivity, and favorable pharmacokinetic properties. The choice of the core chemical scaffold is a critical determinant of these attributes.

Azetidine, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structure in medicinal chemistry.[4][5] Its unique structural features—a blend of conformational rigidity and three-dimensionality—offer distinct advantages over more conventional ring systems.[4][6] This constrained geometry can pre-organize substituents into a favorable conformation for binding to the kinase active site, potentially minimizing the entropic penalty upon binding and thus enhancing affinity.[4] Furthermore, the sp³-rich character of the azetidine ring often leads to improved solubility and metabolic stability compared to flat, aromatic scaffolds.[6] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, incorporate azetidine motifs, underscoring their therapeutic relevance.[5][6]

This application note provides a detailed experimental protocol for the synthesis of a novel kinase inhibitor library based on a versatile 3-aminoazetidine building block. We will delineate a modular synthetic strategy, detail the characterization of the synthesized compounds, and provide a robust protocol for evaluating their inhibitory activity against a representative tyrosine kinase.

I. Synthetic Strategy and Experimental Protocols

Our synthetic approach is designed for modularity, allowing for the rapid generation of a diverse library of inhibitors from a common azetidine core. The strategy hinges on two key reactions: a robust amide coupling to install the core heterocyclic moiety, followed by a palladium-catalyzed cross-coupling reaction to introduce diversity at a key vector for kinase interaction.

Overall Synthetic Workflow

The proposed synthesis begins with a commercially available N-Boc-3-aminoazetidine. This building block will be coupled with a functionalized heteroaromatic carboxylic acid. Subsequent deprotection of the Boc group will be followed by a Suzuki-Miyaura cross-coupling reaction with a variety of boronic acids to yield the final products. This "late-stage functionalization" approach is highly efficient for building a library of analogs for structure-activity relationship (SAR) studies.[7][8]

G cluster_0 Part 1: Core Amide Formation cluster_1 Part 2: Deprotection & Diversification A N-Boc-3-aminoazetidine C Amide Coupling (HATU, DIPEA, DMF) A->C B Heteroaromatic Carboxylic Acid (e.g., 5-bromopyrazine-2-carboxylic acid) B->C D N-Boc Protected Intermediate C->D E Boc Deprotection (TFA, DCM) D->E F Azetidine Amine Salt E->F G Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst, Base) F->G H Final Kinase Inhibitor G->H

Caption: Modular synthetic workflow for the azetidine-based kinase inhibitors.

Detailed Experimental Protocol: Synthesis of (5-(azetidin-3-ylamino)pyrazin-2-yl)(4-phenoxyphenyl)methanone (AZD-KIN-001)

This protocol describes the synthesis of a representative compound from the library.

Materials:

  • N-Boc-3-aminoazetidine

  • 5-Bromopyrazine-2-carboxylic acid

  • (4-phenoxyphenyl)boronic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Part 1: Synthesis of tert-butyl 3-((5-bromopyrazine-2-carbonyl)amino)azetidine-1-carboxylate (Intermediate 1)

  • To an oven-dried round-bottom flask under an inert atmosphere, add 5-bromopyrazine-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add N-Boc-3-aminoazetidine (1.0 eq) to the flask, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield Intermediate 1 as a solid.

Part 2: Synthesis of (5-(azetidin-3-ylamino)pyrazin-2-yl)(4-phenoxyphenyl)methanone (AZD-KIN-001)

  • Boc Deprotection: Dissolve Intermediate 1 (1.0 eq) in DCM. Add TFA (10 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting trifluoroacetate salt is typically used in the next step without further purification.

  • Suzuki-Miyaura Coupling: To an oven-dried Schlenk tube, add the crude amine salt from the previous step (1.0 eq), (4-phenoxyphenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).[9]

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water via syringe.[9]

  • Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by preparative HPLC or flash chromatography to afford the final product, AZD-KIN-001.

II. Structural Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of analytical techniques.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure of the final compound and key intermediates.[11][12] The presence of characteristic peaks for the azetidine ring, the pyrazine core, and the coupled aryl group, along with their appropriate integrations and splitting patterns, will verify the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule.[13][14] LC-MS is used to monitor reaction progress and assess the purity of the final compound.[14]

Table 1: Representative Characterization Data for AZD-KIN-001

Analysis MethodParameterResult
¹H NMR (400 MHz, DMSO-d₆)δ 8.85 (d, J=1.5 Hz, 1H), 8.15 (d, J=1.5 Hz, 1H), 7.90 (d, J=8.8 Hz, 2H), 7.45 (t, J=7.9 Hz, 2H), 7.20 (t, J=7.4 Hz, 1H), 7.10 (d, J=8.8 Hz, 4H), 4.70 (m, 1H), 4.20 (t, J=8.5 Hz, 2H), 3.90 (t, J=8.5 Hz, 2H).
HRMS (ESI) m/z [M+H]⁺Calculated for C₂₃H₂₀N₄O₂: 397.1608; Found: 397.1611
Purity (LC-MS) Area % at 254 nm>98%

III. Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the biological activity of the newly synthesized compounds, a robust and quantitative in vitro kinase assay is essential.[15] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor (AZD-KIN-001) B ADP + Phosphorylated Substrate + Unconsumed ATP A->B Incubation (e.g., 60 min) C Add ADP-Glo™ Reagent B->C D Unconsumed ATP is depleted C->D E Add Kinase Detection Reagent D->E F ADP is converted to ATP E->F G Luciferase/Luciferin Reaction F->G H Luminescent Signal G->H

Caption: Workflow of the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol: IC₅₀ Determination for a Tyrosine Kinase

Materials:

  • Recombinant human tyrosine kinase (e.g., SRC, ABL) and its corresponding substrate peptide.

  • ATP, ultra-pure.

  • Synthesized inhibitor (AZD-KIN-001) dissolved in 100% DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of AZD-KIN-001 in 100% DMSO. Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to appropriate wells.

    • Add 2 µL of a solution containing the kinase and substrate peptide in kinase assay buffer.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (the final concentration should be at or near the Km for the specific kinase).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for another 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[2]

IV. Conclusion

This application note outlines a comprehensive and modular methodology for the design, synthesis, and evaluation of novel kinase inhibitors centered on a privileged azetidine scaffold. The described synthetic route is amenable to library synthesis, allowing for extensive exploration of structure-activity relationships.[16] The detailed protocols for chemical synthesis, structural characterization, and in vitro biological testing provide researchers with a robust framework to discover and optimize new therapeutic candidates targeting the kinome. The unique properties of the azetidine ring offer a promising avenue for developing inhibitors with improved pharmacological profiles.[6][17]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Azetidines in Drug Discovery. PharmaBlock.
  • In vitro kinase assay. Protocols.io. (2023).
  • Small Molecule Structure Characterisation. La Trobe University.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. (2024).
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
  • Substituted Azetidines in Drug Discovery. Life Chemicals. (2022).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
  • In vitro kinase assay. Bio-protocol. (2022).
  • Application Notes and Protocols: Synthesis and Evaluation of Aurora Kinase Inhibitors. Benchchem.
  • MS and NMR - the Perfect Couple? The Analytical Scientist. (2019).
  • In vitro JAK kinase activity and inhibition assays. PubMed.
  • NMR characterization of small and large molecules. ResolveMass Laboratories Inc..
  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. (2018).
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. NIH.
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. (2025).
  • Mass Spectrometry in Small Molecule Drug Development. (2015).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. (2020).
  • Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications. (2018).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH.
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. PubMed. (2024).
  • Small Molecule Drug Characterization and Purity Analysis. Agilent.
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. (2022).
  • Synthesis of promiscuous ALK2 inhibitors. openlabnotebooks.org. (2019).
  • Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI.
  • Discovery and characterization of potent small molecule inhibitors of the high affinity proline transporter. PubMed. (2009).
  • Azetidine: A Key Heterocyclic Building Block for Organic Synthesis.
  • (PDF) Identification and Characterization of Small Molecule Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. ResearchGate.
  • Purification of Pharmaceutical Drugs. Merck Millipore.
  • Identification and structural characterization of small molecule inhibitors of PINK1. PMC. (2024).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Synthesizing tert-Butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this critical synthetic transformation. As a key building block in medicinal chemistry, particularly in the construction of PROTAC linkers, achieving a high-yielding and pure synthesis of this compound is paramount.[1] This resource addresses common challenges and offers practical, field-proven solutions to streamline your experimental workflow.

I. Synthetic Overview & Core Principles

The synthesis of this compound typically involves a two-step process starting from a suitable precursor, followed by a bromination reaction. The overall synthetic strategy is outlined below:

Synthesis_Overview Start Diethyl 1-(tert-butoxycarbonyl)azetidine-3,3-dicarboxylate Precursor tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate Start->Precursor 1. Grignard Reaction (e.g., MeMgBr) 2. Reduction (e.g., LiAlH4) Product This compound Precursor->Product Bromination (e.g., PBr3, CBr4/PPh3) Precursor_Synthesis Ester tert-Butyl 3-(methoxycarbonyl)-3-methylazetidine-1-carboxylate Alcohol tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate Ester->Alcohol Reduction (e.g., LiAlH4 in THF) Bromination_PBr3 Alcohol tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate Product This compound Alcohol->Product PBr3, Pyridine (optional), CH2Cl2, 0 °C to rt Bromination_Appel Alcohol tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate Product This compound Alcohol->Product CBr4, PPh3, CH2Cl2, 0 °C to rt

Sources

Technical Support Center: Purification of Crude tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions for the purification of crude tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key synthetic intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry, often synthesized from its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate. A common synthetic route is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source such as carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). While effective, this reaction introduces specific impurities that can complicate purification. This guide will address these challenges head-on, providing practical, evidence-based solutions.

Purification Workflow Overview

The general workflow for the purification of crude this compound is outlined below. Subsequent sections will delve into troubleshooting specific steps of this process.

Purification Workflow crude Crude Reaction Mixture workup Aqueous Work-up crude->workup extraction Solvent Extraction workup->extraction drying Drying & Concentration extraction->drying purification Purification Strategy Selection drying->purification chromatography Flash Column Chromatography purification->chromatography Primary Method crystallization Crystallization purification->crystallization Alternative/Final Polishing pure_product Pure Product chromatography->pure_product crystallization->pure_product

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during purification, their potential causes, and actionable solutions.

Problem 1: Difficulty Removing Triphenylphosphine Oxide (TPPO)

Symptoms:

  • A white, crystalline solid co-elutes with the product during column chromatography.

  • ¹H NMR of the "purified" product shows characteristic aromatic signals of TPPO.

  • The isolated product is a sticky solid or oil instead of a crystalline solid.

Root Cause Analysis: Triphenylphosphine oxide (TPPO) is a major byproduct of the Appel reaction and is notoriously difficult to separate from polar products due to its own polarity and good solubility in many organic solvents.[1]

Solutions:

1. Pre-Chromatography Removal of TPPO:

  • Precipitation with Non-Polar Solvents: TPPO has low solubility in non-polar solvents like hexanes, pentane, or diethyl ether.[2][3]

    • Protocol:

      • Concentrate the crude reaction mixture.

      • Add a sufficient volume of cold hexanes or a mixture of diethyl ether and hexanes.

      • Stir vigorously for 30-60 minutes at 0°C.

      • Filter off the precipitated TPPO.

      • Concentrate the filtrate to obtain the crude product for further purification.

  • Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, which can then be removed by filtration.[2][3][4]

    • Protocol using Calcium Bromide (CaBr₂): [4]

      • Dissolve the crude mixture in an ethereal solvent (e.g., MTBE, THF) or toluene.

      • Add CaBr₂ (2-3 equivalents relative to PPh₃).

      • Stir for 1-2 hours at room temperature.

      • Filter off the insoluble CaBr₂-TPPO complex.

      • Proceed with an aqueous work-up of the filtrate.

2. Optimized Flash Column Chromatography:

If TPPO persists, careful optimization of flash chromatography is necessary.

  • Solvent System Selection: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity.

    • Recommended Starting Gradient:

      Solvent System Typical Gradient Range
      Hexanes/Ethyl Acetate 100% Hexanes to 70:30 Hexanes/EtOAc

      | Petroleum Ether/Ethyl Acetate | 100% PE to 80:20 PE/EtOAc[5] |

  • Dry Loading: Adsorbing the crude material onto silica gel or Celite before loading it onto the column can improve separation.[6]

Problem 2: Product Decomposition During Purification

Symptoms:

  • Low overall yield after purification.

  • Appearance of new, unidentified spots on TLC during chromatography.

  • ¹H NMR of the purified product shows complex signals, suggesting degradation.

Root Cause Analysis: Azetidine rings, especially when N-Boc protected, can be susceptible to ring-opening under acidic conditions.[7] The bromomethyl group also introduces a potential site for nucleophilic substitution or elimination reactions, especially if purification conditions are harsh (e.g., prolonged heating, presence of strong nucleophiles or bases).

Solutions:

  • Avoid Acidic Conditions:

    • Ensure all solvents used for work-up and chromatography are neutral.

    • If acidic impurities are suspected from the reaction, a mild bicarbonate wash during the work-up is recommended.

  • Deactivate Silica Gel: If the product is suspected to be sensitive to the acidic nature of silica gel:

    • Protocol:

      • Prepare a slurry of silica gel in the desired non-polar solvent.

      • Add 1-2% triethylamine (v/v) to the slurry.

      • Pack the column and flush with one to two column volumes of the solvent system containing triethylamine before loading the sample.

  • Maintain Low Temperatures:

    • Avoid excessive heating during solvent evaporation. Use a rotary evaporator at or below 30°C.

    • Store the purified product at low temperatures (refrigerated or frozen) under an inert atmosphere.

Problem 3: Co-elution of Starting Material and Product

Symptoms:

  • Fractions from column chromatography contain both the desired product and the starting alcohol (tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate).

  • ¹H NMR shows signals for both the bromomethyl and hydroxymethyl groups.

Root Cause Analysis: This is typically due to an incomplete reaction. The starting material and product have similar polarities, making their separation by chromatography challenging.

Solutions:

  • Optimize Reaction Conditions:

    • Ensure the reaction goes to completion by monitoring with TLC. If the reaction has stalled, consider adding more reagents or increasing the reaction time.

  • Fine-tune Chromatography:

    • Use a shallow gradient during elution in the region where the product and starting material elute.

    • Consider using a different solvent system to improve separation. For example, switching from hexanes/ethyl acetate to dichloromethane/methanol might alter the relative retention times.

    • High-performance flash chromatography (HPFC) with smaller particle size silica can provide better resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the bromination reaction by TLC?

A1: Use a solvent system that gives good separation between the starting alcohol and the product. A good starting point is 3:1 hexanes/ethyl acetate. The product, being less polar, should have a higher Rf value than the starting alcohol. Stain the TLC plate with potassium permanganate (KMnO₄) as the starting alcohol will show a distinct spot, while the product may be less active to this stain.

Q2: I have purified my product by column chromatography, but it is an oil. How can I induce crystallization?

A2: this compound is reported to be a solid at room temperature. If it is isolated as an oil, it may contain residual solvent or impurities.

  • Protocol for Crystallization:

    • Ensure the product is free of solvent by drying under high vacuum.

    • Dissolve the oil in a minimal amount of a solvent in which it is soluble (e.g., diethyl ether, dichloromethane).

    • Slowly add a non-polar solvent in which the product is less soluble (e.g., cold hexanes or pentane) until the solution becomes slightly cloudy.

    • If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Store the flask at a low temperature (4°C or -20°C) to promote slow crystallization.

    • Seeding with a small crystal of a previously obtained pure batch can also be effective.

Q3: What are the expected ¹H NMR chemical shifts for the product?

A3: While the exact chemical shifts can vary depending on the solvent, you should look for the following characteristic signals for this compound:

  • A singlet for the tert-butyl group around 1.4-1.5 ppm.

  • A singlet for the methyl group on the azetidine ring.

  • A singlet for the bromomethyl protons (CH₂Br).

  • Signals for the azetidine ring protons, which may appear as doublets or multiplets.

Always compare the spectrum to that of the starting material to confirm the disappearance of the hydroxymethyl proton and a downfield shift of the adjacent methylene protons.

Q4: Is the N-Boc protecting group stable during purification?

A4: The N-Boc group is generally stable under the mild, neutral conditions used for work-up and standard flash chromatography.[8][9] However, it can be cleaved by strong acids (e.g., TFA, HCl) or prolonged heating.[10][11] It is crucial to avoid these conditions during purification to prevent deprotection and potential side reactions of the resulting free amine.

Process Logic Diagram for Purification Strategy

Purification_Strategy start Crude Product Analysis (TLC, NMR) check_tppo TPPO Present? start->check_tppo remove_tppo Pre-Chromatography TPPO Removal (Precipitation/Complexation) check_tppo->remove_tppo Yes chromatography Flash Column Chromatography (Gradient Elution) check_tppo->chromatography No remove_tppo->chromatography check_purity Purity > 95%? chromatography->check_purity crystallize Crystallization (Solvent/Antisolvent) check_purity->crystallize Yes re_chromatograph Re-run Chromatography (Optimized Conditions) check_purity->re_chromatograph No final_product Pure Crystalline Product crystallize->final_product re_chromatograph->check_purity

Caption: Decision-making flowchart for the purification of this compound.

References

  • How does one remove triphenylphosphine oxide from product? - ResearchGate. (2014, September 1). Retrieved from [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(6), 1634-1641.
  • Workup: Triphenylphosphine Oxide. University of Rochester Department of Chemistry. (n.d.). Retrieved from [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(1), 635-646.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1604-1609.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Appel Reaction. Chem-Station Int. Ed. (2014, March 24). Retrieved from [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines Supporting Information. (n.d.). Retrieved from [Link]

  • Reaction Procedure of Appel Reaction & Workup. (2017, March 14). Retrieved from [Link]

  • Synthesis of 1-(tert.-butyl)-3-azetidinol. PrepChem.com. (n.d.). Retrieved from [Link]

  • Help needed! Why my appel reaction did not work ? : r/Chempros. Reddit. (2022, September 13). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6039-6096.
  • Troubleshooting: The Workup. University of Rochester Department of Chemistry. (n.d.). Retrieved from [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. (n.d.). Retrieved from [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 114-117.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 24(10), 2175-2184.
  • Azetidine synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3183.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9929-9932.
  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem. (n.d.). Retrieved from [Link]

  • tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, min 97%, 1 gram. CP Lab Safety. (n.d.). Retrieved from [Link]

  • Synthesis and Purification of Tert-Butyl Chloride. Scribd. (2019, June 19). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22695-22700.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 22(10), 1695.
  • CAS 253176-93-1 3-Bromomethyl-azetidine-1-carboxylic acid tert-butyl ester. Pharma Innovation. (n.d.). Retrieved from [Link]

  • tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | 253176-93-1. J&K Scientific LLC. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Advancing the Synthesis of 3,3-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3,3-disubstituted azetidines. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield, scalability, and overall efficiency of their synthetic routes to this valuable class of compounds. The unique structural and physicochemical properties of 3,3-disubstituted azetidines have made them increasingly important motifs in drug discovery. However, their synthesis can present unique challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate these challenges and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 3,3-disubstituted azetidines in a practical question-and-answer format.

Intramolecular Cyclization Approaches

Question 1: My intramolecular cyclization of a γ-amino halide/sulfonate is giving a low yield, with significant amounts of an elimination byproduct. What are the likely causes and how can I mitigate this?

Answer: This is a classic challenge in the formation of four-membered rings, which are entropically and enthalpically disfavored.

  • Causality: The formation of the azetidine ring via an intramolecular SN2 reaction is in direct competition with intermolecular side reactions and E2 elimination, especially with stronger, bulkier bases. The transition state for the 4-exo-tet cyclization is highly strained.

  • Troubleshooting Strategies:

    • Choice of Base: Employ a non-nucleophilic, sterically hindered base to disfavor intermolecular reactions. Bases like potassium tert-butoxide or sodium bis(trimethylsilyl)amide (NaHMDS) are often effective. However, if elimination is the primary issue, a milder, non-hindered base like potassium carbonate in a polar aprotic solvent may be preferable.

    • Solvent Effects: The choice of solvent is critical. A polar aprotic solvent such as DMF or DMSO can accelerate the SN2 cyclization. It is crucial to ensure the starting material is fully soluble to avoid heterogeneous reaction mixtures that can lead to inconsistent results.

    • High Dilution: Running the reaction at high dilution (e.g., 0.01-0.05 M) will favor the intramolecular cyclization over intermolecular polymerization or dimerization. This is a critical parameter for optimizing the yield of the desired azetidine.

    • Leaving Group: A good leaving group is essential. While bromides are common, tosylates or mesylates often provide better results due to their increased reactivity.

Question 2: I am attempting a Mitsunobu reaction to form the azetidine ring from a γ-amino alcohol, but the reaction is sluggish and gives a complex mixture of products. What can I do to improve this?

Answer: The Mitsunobu reaction can be a powerful tool for this transformation, but it is sensitive to steric hindrance and the acidity of the N-H bond.

  • Causality: The efficiency of the Mitsunobu reaction depends on the pKa of the nucleophile (the amine). If the nitrogen is not sufficiently acidic, or if it is sterically encumbered, the reaction will be slow, allowing for side reactions of the activated alcohol to occur.

  • Troubleshooting Strategies:

    • Nitrogen Protecting Group: The choice of the nitrogen protecting group is paramount. A sulfonamide (e.g., tosyl or nosyl) significantly increases the acidity of the N-H proton, facilitating its deprotonation and subsequent nucleophilic attack. Simple alkyl or benzyl groups are generally not suitable for this reaction.

    • Reagent Addition: The order of addition can be important. Pre-forming the complex between the phosphine and the azodicarboxylate before adding the amino alcohol can sometimes improve results.

    • Temperature Control: The Mitsunobu reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. A gradual warm-up may be necessary for less reactive substrates.

Modern Catalytic & Modular Syntheses

Question 3: In my Lewis acid-catalyzed synthesis of a 3,3-disubstituted azetidine using an azetidinylation reagent, I am observing low conversion and some decomposition of my starting material. How can I optimize this?

Answer: Lewis acid-catalyzed methods are highly effective but require careful optimization of the catalyst, solvent, and reaction conditions to match the substrate.

  • Causality: The Lewis acid activates the leaving group on the azetidinylation reagent, promoting nucleophilic attack. However, an overly strong Lewis acid or inappropriate solvent can lead to decomposition of the starting material or the product. The choice of Lewis acid is critical for achieving high yields.[1]

  • Troubleshooting Strategies:

    • Lewis Acid Screening: The choice of Lewis acid is crucial. While strong Lewis acids like AlCl₃ can be effective for certain Friedel-Crafts type reactions, milder Lewis acids like Sc(OTf)₃ or Fe(OTf)₃ often provide better results with a broader range of nucleophiles and functional groups, minimizing side reactions.[1]

    • Solvent Selection: A non-coordinating, dry solvent is essential to prevent quenching of the Lewis acid. Dichloromethane is a common choice. Ensure the solvent is anhydrous, as water will deactivate the Lewis acid.

    • Additives: The use of molecular sieves can be beneficial to scavenge any trace amounts of water and improve the reaction efficiency.

    • Temperature: These reactions are typically run at mild temperatures (e.g., 35 °C). Increasing the temperature may lead to decomposition.

Question 4: My photocatalytic [2+2] cycloaddition (Aza Paternò–Büchi reaction) is resulting in a low yield of the desired azetidine. What are the key parameters to investigate?

Answer: The Aza Paternò–Büchi reaction is a powerful method for constructing azetidine rings, but its efficiency is highly dependent on the photophysical properties of the reactants and the reaction setup.[2][3]

  • Causality: This reaction involves the photochemical excitation of an imine or an alkene to a reactive excited state, which then undergoes cycloaddition. Inefficient light absorption, competing non-productive decay pathways of the excited state (like E/Z isomerization of the imine), or inappropriate energy transfer can all lead to low yields.[2]

  • Troubleshooting Strategies:

    • Wavelength of Light: The wavelength of the light source must match the absorption profile of the photosensitizer or the reacting chromophore. Using a light source with an inappropriate wavelength will result in poor excitation and low conversion.

    • Photocatalyst/Sensitizer: For reactions that require a sensitizer, ensure the triplet energy of the sensitizer is sufficient to activate the reacting partner. Iridium and ruthenium-based photocatalysts are common, but organic photosensitizers can also be effective.[4]

    • Solvent: The solvent can influence the stability and lifetime of the excited states. A thorough solvent screen is often necessary.

    • Substrate Design: For intermolecular reactions, the concentration of the reactants can be critical. For intramolecular reactions, the length and flexibility of the tether connecting the imine and alkene are key to successful cyclization.

Part 2: Scalability Considerations

Moving from a lab-scale synthesis to a pilot or industrial scale introduces a new set of challenges. This section provides guidance on anticipating and addressing these issues.

Question 5: I have a high-yielding protocol for a 3,3-disubstituted azetidine synthesis on a milligram scale. What are the primary challenges I should anticipate when scaling up to a multi-gram or kilogram scale?

Answer: Scaling up a reaction is not always a linear process. Several factors that are negligible on a small scale can become critical on a larger scale.

  • Heat Transfer: Many azetidine ring-forming reactions are exothermic. On a large scale, inefficient heat dissipation can lead to a dangerous temperature increase, promoting side reactions and potentially causing a runaway reaction.

    • Solution: Use a jacketed reactor with controlled heating and cooling. For highly exothermic reactions, consider a semi-batch process where one of the reagents is added slowly to control the rate of heat generation.

  • Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high concentration, resulting in the formation of byproducts and reduced yields.

    • Solution: Use an appropriate overhead stirrer with a properly designed impeller to ensure efficient mixing of the reaction mixture.

  • Reagent Addition: The rate of addition of reagents can be critical, especially for highly reactive intermediates.

    • Solution: Use a syringe pump or a dropping funnel for controlled addition of liquid reagents. For solid reagents, portion-wise addition may be necessary.

  • Work-up and Purification: Procedures that are simple on a small scale, like liquid-liquid extraction in a separatory funnel or purification by column chromatography, can become cumbersome and inefficient on a large scale.

    • Solution: For extractions, consider a counter-current extraction setup. For purification, explore alternatives to chromatography such as crystallization, distillation, or salt formation to isolate the product in high purity. Flash chromatography can be scaled up, but it is often costly and time-consuming for large quantities.

Part 3: Experimental Protocols & Data

This section provides detailed, step-by-step protocols for key synthetic methods and quantitative data to aid in reaction optimization.

Protocol 1: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents

This protocol is adapted from a modular synthesis strategy and is broadly applicable to a range of nucleophiles.[1]

Step-by-Step Methodology:

  • Preparation of the Azetidinyl Trichloroacetimidate (Starting Material):

    • Under an argon atmosphere, dissolve the corresponding 3-aryl-3-hydroxyazetidine (1.0 equiv) and trichloroacetonitrile (1.5 equiv) in anhydrous dichloromethane (0.2 M).

    • Cool the solution to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure and purify by flash column chromatography on silica gel to afford the azetidinyl trichloroacetimidate.

  • Sc(OTf)₃-Catalyzed Nucleophilic Substitution:

    • To a flame-dried flask under argon, add the azetidinyl trichloroacetimidate (1.0 equiv), the nucleophile (1.5 equiv), and activated 4Å molecular sieves.

    • Add anhydrous dichloromethane (0.2 M).

    • Add scandium(III) triflate (Sc(OTf)₃) (10 mol %).

    • Stir the reaction mixture at 35 °C for 12 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,3-disubstituted azetidine.

Table 1: Optimization of Lewis Acid Catalyst for the Synthesis of a Model 3,3-Disubstituted Azetidine [1]

EntryCatalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃CH₂Cl₂351287
2Mg(OTf)₂CH₂Cl₂3512Trace
3La(OTf)₃CH₂Cl₂3512Trace
4Fe(OTf)₃CH₂Cl₂351280
5No CatalystCH₂Cl₂3512No Reaction
Protocol 2: Gram-Scale Synthesis of a 3,3-Disubstituted Azetidine

This protocol demonstrates the scalability of the modular approach.[1]

Step-by-Step Methodology:

  • To a 250 mL round-bottom flask under an argon atmosphere, add the azetidinyl trichloroacetimidate (10.0 mmol, 1.0 equiv), the nucleophile (15.0 mmol, 1.5 equiv), and activated 4Å molecular sieves (5 g).

  • Add anhydrous dichloromethane (100 mL).

  • Add Sc(OTf)₃ (492 mg, 1.0 mmol, 10 mol %).

  • Stir the reaction mixture at 35 °C for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure 3,3-disubstituted azetidine.

Part 4: Mechanistic Insights & Visualizations

Understanding the reaction mechanisms is key to troubleshooting and optimizing your synthesis. This section provides diagrams of key synthetic pathways.

Workflow for Modular Azetidine Synthesis

modular_synthesis cluster_start Starting Materials cluster_reagent_prep Reagent Preparation cluster_reaction Catalytic Reaction cluster_end Final Product & Workup A 3-Aryl-3-hydroxyazetidine D Azetidinyl Trichloroacetimidate A->D DBU, CH₂Cl₂ B Trichloroacetonitrile B->D C Nucleophile F Nucleophilic Attack C->F E Lewis Acid Activation (e.g., Sc(OTf)₃) D->E E->F Activated Intermediate G Product Formation F->G H 3,3-Disubstituted Azetidine G->H I Purification (Column Chromatography) H->I

Caption: Workflow for the modular synthesis of 3,3-disubstituted azetidines.

Mechanism of the Aza Paternò–Büchi Reaction

aza_paterno_buchi cluster_reactants Reactants cluster_excitation Photochemical Excitation cluster_cycloaddition Cycloaddition Imine Imine ExcitedImine Excited Imine* (Triplet State) Imine->ExcitedImine (Photosensitizer) Alkene Alkene Diradical 1,4-Diradical Intermediate Alkene->Diradical [2+2] Cycloaddition ExcitedImine->Diradical Azetidine Azetidine Product Diradical->Azetidine Intersystem Crossing & Ring Closure

Caption: Simplified mechanism of the photosensitized Aza Paternò–Büchi reaction.

References

  • Hillier, M. C., & Chen, C. Y. (2006). A One-Pot Preparation of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines. The Journal of Organic Chemistry, 71(1), 135-141. [Link]

  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898–905. [Link]

  • Fawcett, A., Murtaza, A., Gregson, C. H. U., & Aggarwal, V. K. (2019). Modular Synthesis of Azetidines through Strain-Release Homologation of 1-Azabicyclo[1.1.0]butanes. Journal of the American Chemical Society, 141(11), 4573–4578. [Link]

  • Wang, X. R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • D'Auria, M., & Racioppi, R. (2016). The aza-Paternò–Büchi reaction. Chemical Society Reviews, 45(1), 78-90. [Link]

  • Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341-361.
  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening With Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3618–3621. [Link]

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(5), 184-197. [Link]

  • Gaunt, M. J., et al. (2018). Palladium(II)-Catalyzed Intramolecular γ-C(sp3)–H Amination for the Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 57(34), 11060-11064. [Link]

  • Kürti, L., et al. (2019). Ti(IV)-Mediated Coupling to Synthesize Spirocyclic NH-Azetidines from Oxime Ethers and Alkyl Grignard Reagents. Organic Letters, 21(15), 5899-5903. [Link]

  • Melchiorre, P., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Catalysis. [Link]

  • Brandi, A., Cicchi, S., & Goti, A. (2008). Synthesis of Azetidines and Azetidin-2-ones. Chemical Reviews, 108(9), 3988-4035. [Link]

  • Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(9), 1689-1703. [Link]

  • Singh, G. S., & D'hooghe, M. (2016). Recent progress in the synthesis of azetidines. Tetrahedron, 72(41), 6371-6404. [Link]

  • Parmar, A., & Kumar, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2645. [Link]

  • Wessig, P. (2017). The Paternò–Büchi Reaction—A Comprehensive Review. Photochemistry and Photobiology, 93(1), 5-28. [Link]

  • Sivaguru, J., et al. (2023). Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions. Photochemistry, 51, 1-21. [Link]

  • Organic Syntheses. Azetidine. [Link]

  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Schindler, C. S., & co-workers. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(23), 3337–3351. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

  • Kuriyama, M., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12, 1364278. [Link]

  • Wikipedia. (n.d.). Aza Paternò–Büchi reaction. [Link]

  • Schindler, C. S., & co-workers. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2645. [Link]

  • Blake, A. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1598–1603. [Link]

  • Garcı́a-Ruano, J. L., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Sibi, M. P., & co-workers. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 989. [Link]

  • Fokin, V. V., & co-workers. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications, 13(1), 2038. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Recent developments in the synthesis of 2- and 3-substituted azetidines. Aldrichimica Acta, 41(3), 67-78.
  • Alcaide, B., & Almendros, P. (2002). The chemistry of 2-azetidinones (β-lactams). Chemical Society Reviews, 31(4), 211-224. [Link]

  • De Kimpe, N., & co-workers. (1998). Thermal Isomerization of Aziridines for the Synthesis of 3-Bromoazetidine-3-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 63(23), 8346–8351. [Link]

  • Varma, R. S. (2007). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Pure and Applied Chemistry, 73(1), 193-198. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-264. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48753-48784. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Palma, A., et al. (2020). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. Molecules, 25(11), 2664. [Link]

  • Chen, Y., et al. (2026). Carbonyl–Allene Metathesis of S-Allenyl-α-oxo-S,S/N,S-ketene Acetals: A Thermally Driven Intramolecular Tandem [2 + 2] Cycloaddition–Retro-Cyclization. Organic Letters. [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. [Link]

  • Wessig, P. (2017). The Paternò–Büchi reaction—a comprehensive review. Photochemistry and Photobiology, 93(1), 5-28. [Link]

  • American Chemical Society. (n.d.). ASAP (As Soon As Publishable). [Link]

  • Yousif, M., et al. (2023). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Molecules, 28(15), 5824. [Link]

  • ChemRxiv. (n.d.). Accessing Azetidines via Magnesium-Mediated Nitrogen Atom Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. a Select... [Link]

  • Reddy, K. S., & Kumar, V. (2025). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols: A Formal Synthesis of Carvedilol. Arkivoc, 2025(8), 1-13. [Link]

Sources

Methods for the deprotection of the Boc group from hindered azetidine rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of N-Boc deprotection, specifically tailored for researchers working with sterically hindered azetidine rings. The unique combination of ring strain in the four-membered azetidine core and steric bulk surrounding the nitrogen atom can render standard deprotection protocols ineffective, leading to low yields, incomplete reactions, or undesired side products.[1] This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)
Q1: Why is the Boc deprotection of my 3,3-disubstituted azetidine so slow compared to other amines?

The sluggish reactivity stems from two primary factors:

  • Steric Hindrance: Substituents at the C3 position (or other positions adjacent to the nitrogen) physically block the approach of the acid catalyst to the carbamate oxygen.[2] This initial protonation step is crucial for initiating the cleavage mechanism.[3] In highly congested environments, this step becomes the rate-limiting factor, requiring more forceful conditions.[4][5][6]

  • Electronic Effects: While less pronounced than steric effects, the specific nature of the substituents on the azetidine ring can influence the basicity of the carbamate oxygen, potentially making it less susceptible to protonation.

Q2: What are the standard acidic conditions, and why might they fail for my substrate?

The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at a concentration of 20-50%.[7] This method often fails for hindered azetidines because the conditions are not sufficiently harsh to overcome the high activation energy imposed by steric crowding.[2][8] Simply extending the reaction time at room temperature may lead to the degradation of sensitive substrates rather than complete deprotection.

Q3: What are the primary side reactions to watch for during the deprotection of complex azetidine derivatives?

The most significant side reaction is alkylation caused by the tert-butyl cation (t-Bu⁺), a highly reactive electrophile generated during the cleavage.[9][10] This cation can attack any nucleophilic site on your molecule. In the context of drug development, residues like tryptophan, methionine, and electron-rich aromatic or heteroaromatic rings are particularly vulnerable.[10] Without proper precautions, you may observe byproducts with a mass increase corresponding to the addition of one or more tert-butyl groups (+56 Da).

Q4: How can I effectively monitor the progress of my deprotection reaction?
  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with ninhydrin is ideal as it specifically visualizes primary and secondary amines, typically as a purple or yellow spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also detecting any potential side products.

Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction is incomplete using standard TFA/DCM.
  • Question: I've stirred my hindered azetidine in 50% TFA/DCM for hours, but LC-MS shows a significant amount of starting material remaining. What's my next step?

  • Answer & Rationale: When steric hindrance is the issue, you need to increase the effective strength and accessibility of the acid.

    • Solution 1: Switch to a Stronger Acid System. 4M HCl in 1,4-dioxane is a more potent alternative to TFA and is often successful where TFA fails.[11][12] The smaller chloride counterion and different solvent environment can alter the reaction kinetics favorably.

    • Solution 2: Increase Reaction Temperature. Gently warming the reaction to 35-40°C can provide the necessary energy to overcome the activation barrier. Caution: This will also accelerate side reactions. It is critical to include a scavenger (see Problem 2) if you choose to heat the reaction.[8]

    • Solution 3: Use a Lewis Acid. For substrates that are highly sensitive to protic acids, a Lewis acid-based approach can be effective. Trimethylsilyl iodide (TMSI) is a mild, non-hydrolytic reagent that can cleave Boc groups, often used for sensitive molecules.[5][11][13]

Problem 2: I'm observing byproducts corresponding to tert-butylation.
  • Question: My desired product is formed, but I also see a significant peak in the mass spectrum at [M+57]. How do I prevent this?

  • Answer & Rationale: The [M+57] peak is the classic signature of tert-butylation. To prevent this, you must add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the t-Bu⁺ cation than your substrate, effectively trapping it before it can cause damage.[10]

    • Solution: Employ a Scavenger Cocktail. The choice of scavenger depends on the nucleophilic sites in your molecule. A cocktail often provides the best protection.

      • Triisopropylsilane (TIS): A highly effective scavenger that reduces the tert-butyl cation.

      • Water: Acts as a nucleophile to quench the cation, forming tert-butanol.

      • Anisole or Thioanisole: Protects electron-rich aromatic rings.

    Table 1: Recommended Scavenger Cocktails for TFA Deprotection

    Scavenger Cocktail Composition (v/v) Target Residues to Protect Reference
    95% TFA, 2.5% Water, 2.5% TIS General purpose, good for Trp, Met [10]
    94% TFA, 2.5% Water, 2.5% EDT, 1% TIS Cys-containing substrates (EDT = ethanedithiol) [10]

    | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Complex substrates with multiple sensitive groups |[14] |

Problem 3: My substrate contains other acid-sensitive groups that are being cleaved.
  • Question: I need to remove the Boc group without cleaving a t-butyl ester elsewhere in my molecule. What are my options?

  • Answer & Rationale: This requires a selective deprotection strategy using milder conditions that can differentiate between the two acid-labile groups. The Boc group is generally more sensitive to acid than t-butyl esters, allowing for a window of selectivity.[9]

    • Solution 1: Milder Protic Acids. Using a catalytic amount of p-toluenesulfonic acid (pTSA) in a suitable solvent can sometimes achieve the desired selectivity.[6][11]

    • Solution 2: Lewis Acid-Mediated Deprotection. Systems like CeCl₃·7H₂O-NaI in acetonitrile have been shown to selectively deprotect N-Boc groups in the presence of t-butyl esters.[15]

    • Solution 3: Microwave-Assisted Deprotection. Microwave heating can dramatically shorten reaction times, often allowing deprotection to occur before other sensitive groups are affected.[16][17] Using solid-supported sulfonic acids with microwave heating can be particularly effective, combining accelerated reaction with a simplified work-up.[16]

Workflow & Mechanism Diagrams

Deprotection_Decision_Workflow start Start: Hindered Boc-Azetidine acid_sensitive Other acid-sensitive groups present? start->acid_sensitive standard_conditions Try Standard Conditions (e.g., 20-50% TFA/DCM) + Scavengers (TIS/H2O) acid_sensitive->standard_conditions No milder_methods Use Milder/Alternative Methods: 1. TMSI in DCM 2. pTSA (catalytic) 3. Microwave-assisted acid_sensitive->milder_methods Yes monitor1 Monitor by TLC/LC-MS standard_conditions->monitor1 complete1 Reaction Complete? monitor1->complete1 stronger_conditions Increase Forcing Conditions: 1. Use 4M HCl/Dioxane 2. Gently warm (35-40°C) 3. Extend reaction time complete1->stronger_conditions No success Success: Proceed to Work-up complete1->success Yes stronger_conditions->monitor1 milder_methods->monitor1 failure Failure: Re-evaluate Strategy

Caption: Decision workflow for selecting a Boc deprotection strategy.

Deprotection_Mechanism cluster_0 Deprotection Pathway cluster_1 Side Reaction Pathways BocN Boc-NR2 Protonated Boc-N+HR2 (Protonated) BocN->Protonated + H+ CarbamicAcid HOOC-NR2 (Carbamic Acid) Protonated->CarbamicAcid - tBu+ tBu_cation tBu+ Cation (Reactive Electrophile) Protonated->tBu_cation generates Amine H2NR2 (Free Amine) CarbamicAcid->Amine - CO2 Alkylation Alkylated Substrate (e.g., Trp-tBu) tBu_cation->Alkylation Trapped Trapped Cation (e.g., tBu-H) tBu_cation->Trapped Scavenger Scavenger (e.g., TIS) Scavenger->Trapped Substrate Nucleophilic Substrate (e.g., Tryptophan) Substrate->Alkylation

Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.

Selected Experimental Protocols
Protocol 1: Strong Acid Deprotection with Scavengers (TFA)
  • Dissolve the hindered Boc-azetidine (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Prepare the cleavage cocktail: In a separate vial, mix TFA, TIS, and deionized water in a 95:2.5:2.5 volume ratio.

  • Add the cleavage cocktail (typically 10-20 volumes relative to the substrate) to the stirred substrate solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by LC-MS every hour. If the reaction is sluggish, consider warming to 35°C.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

  • Purify the resulting amine salt by precipitation from an ether/DCM mixture or by reverse-phase HPLC.

Protocol 2: Alternative Strong Acid Deprotection (HCl in Dioxane)
  • Dissolve the hindered Boc-azetidine (1.0 equiv) in a minimal amount of anhydrous DCM or THF.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equiv) at room temperature.[12]

  • Stir for 1-4 hours, monitoring by TLC or LC-MS. The product hydrochloride salt may precipitate from the solution.

  • Upon completion, if a precipitate has formed, collect it by filtration and wash with cold diethyl ether.

  • If the product remains in solution, remove the solvent under reduced pressure to obtain the crude hydrochloride salt. This can be used directly or purified further.

Protocol 3: Milder Lewis Acid Deprotection (TMSI)

This protocol is suitable for substrates with other acid-sensitive groups.

  • Dissolve the hindered Boc-azetidine (1.0 equiv) in anhydrous DCM or acetonitrile (0.1 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C.

  • Add trimethylsilyl iodide (TMSI) (1.5-2.0 equiv) dropwise.[5][11]

  • Stir the reaction at 0°C to room temperature for 30 minutes to 2 hours. The reaction is often rapid. Monitor closely by TLC.

  • Upon completion, quench the reaction by adding methanol.

  • Concentrate the mixture under reduced pressure. The crude product can be purified by standard chromatography or crystallization.

References
  • (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Vertex AI Search.
  • (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Vertex AI Search.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Vertex AI Search.
  • (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Vertex AI Search.
  • (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Vertex AI Search.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Vertex AI Search.
  • (2025). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile.
  • (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Vertex AI Search.
  • Experimental procedure for deprotection of Boc-protected amines. Benchchem. Vertex AI Search.
  • Boc Deprotection - TMSI. Common Organic Chemistry. Vertex AI Search.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Vertex AI Search.
  • Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Vertex AI Search.
  • Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. Benchchem. Vertex AI Search.
  • (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Vertex AI Search.
  • Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Vertex AI Search.
  • Boc Deprotection - TFA. Common Organic Chemistry. Vertex AI Search.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Vertex AI Search.
  • Troubleshooting Boc Deprotection: A Technical Support Guide. Benchchem. Vertex AI Search.
  • Side reactions of Boc deprotection with scavengers. Benchchem. Vertex AI Search.
  • (2010). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. National Institutes of Health. Vertex AI Search.
  • Amino Acid Derivatives for Peptide Synthesis. Vertex AI Search.
  • (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. National Institutes of Health. Vertex AI Search.

Sources

Identification and characterization of byproducts in tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding this critical synthetic transformation. Our focus is on anticipating and resolving challenges to help you achieve a successful and efficient synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions. The primary route to the target compound involves the bromination of tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate. The choice of brominating agent (e.g., phosphorus tribromide, Appel reaction conditions) can influence the byproduct profile.

Q1: My reaction is sluggish or incomplete, and I observe a significant amount of starting material. What's going on?

Potential Causes and Solutions:

  • Insufficient Reagent Activity:

    • Phosphorus Tribromide (PBr₃): PBr₃ can hydrolyze upon exposure to atmospheric moisture, reducing its reactivity. Ensure you are using a fresh bottle or a recently purchased, properly stored reagent.

    • Appel Reaction (CBr₄/PPh₃): The purity of triphenylphosphine (PPh₃) is crucial. It can oxidize over time to triphenylphosphine oxide. Use freshly recrystallized PPh₃ for best results.

  • Suboptimal Reaction Temperature:

    • While the reaction is often performed at 0 °C to room temperature to minimize side reactions, insufficient thermal energy can lead to a slow conversion. If the reaction has stalled, consider a modest increase in temperature (e.g., to 40 °C) while carefully monitoring for byproduct formation via TLC or LC-MS.

  • Inadequate Stoichiometry:

    • Ensure the stoichiometry of your brominating agent is appropriate. For PBr₃, at least 1/3 of an equivalent is needed per equivalent of alcohol. For the Appel reaction, a slight excess of CBr₄ and PPh₃ is often used.

Experimental Protocol for Monitoring Reaction Completion:

  • Prepare a TLC plate (e.g., silica gel with a fluorescent indicator).

  • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Elute with an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes).

  • Visualize the spots under UV light and then by staining (e.g., with potassium permanganate). The starting alcohol will be more polar (lower Rf) than the product bromide.

Q2: I see a new, non-polar spot on my TLC that is not my product. What could it be?

Potential Byproduct: Elimination Product

A likely non-polar byproduct is the elimination product, tert-butyl 3-methylene-azetidine-1-carboxylate. This can arise from the dehydration of the starting alcohol or dehydrohalogenation of the product, particularly if the reaction is heated or a non-nucleophilic base is present.

  • Formation Mechanism: The intermediate formed upon activation of the alcohol can undergo elimination instead of substitution by bromide.

Characterization:

  • 1H NMR: Expect to see characteristic signals for the exocyclic double bond (alkene protons) around 4.5-5.0 ppm.

  • LC-MS: The mass of this byproduct will be that of the starting alcohol minus the mass of water (18 amu).

Preventative Measures:

  • Maintain a low reaction temperature.

  • Avoid the use of strong, non-nucleophilic bases.

Q3: My mass spectrometry results show a peak corresponding to a ring-opened product. How did this happen and how can I prevent it?

Potential Byproduct: Ring-Opened Amino Bromide

The azetidine ring is strained and can be susceptible to nucleophilic ring-opening, especially under acidic conditions or with certain activating agents. The bromide ion generated in the reaction can act as a nucleophile, leading to the formation of an acyclic amino bromide.

  • Formation Mechanism: Protonation or activation of the azetidine nitrogen can facilitate a ring-opening attack by the bromide ion. While the Boc protecting group generally reduces the basicity of the nitrogen, certain conditions can still promote this side reaction.

Characterization:

  • LC-MS: Look for a mass corresponding to the addition of HBr to the starting material or product.

  • 1H NMR: The spectrum will be significantly different, with the disappearance of the characteristic azetidine ring protons and the appearance of new signals corresponding to an open-chain structure.

Preventative Measures:

  • Use reaction conditions that are as neutral as possible.

  • If using PBr₃, which can generate HBr, consider adding a non-nucleophilic base like pyridine in a carefully controlled manner to scavenge the acid.[1]

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is better for this synthesis: PBr₃ or the Appel reaction?

Both methods are effective for converting primary alcohols to alkyl bromides.[2][3]

  • PBr₃: This is a strong, efficient reagent, but it can generate acidic byproducts (HBr) that may lead to side reactions like ring-opening.[2] The reaction with PBr₃ typically proceeds via an SN2 mechanism, which is suitable for primary and secondary alcohols.[1]

  • Appel Reaction (CBr₄/PPh₃): This reaction is generally milder and proceeds under neutral conditions, which can be advantageous for sensitive substrates.[4] A significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove completely during purification.[4]

The choice often depends on the stability of your specific substrate and the purification methods available.

Q2: How can I effectively remove triphenylphosphine oxide from my product after an Appel reaction?

Triphenylphosphine oxide can be difficult to remove by standard silica gel chromatography due to its polarity. Here are a few strategies:

  • Crystallization: If your product is a solid, crystallization is often the most effective method.

  • Solvent Precipitation: After the reaction, you can often precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexanes or diethyl ether to the concentrated reaction mixture and filtering.

  • Acid-Base Extraction: If your product is stable to acidic conditions, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate any remaining triphenylphosphine, making it water-soluble.

Q3: What is the stability of the final product, this compound?

Alkyl bromides, in general, are susceptible to hydrolysis and can be sensitive to light and heat. The product should be stored in a cool, dark, and dry place. Over time, decomposition can occur, potentially leading to the corresponding alcohol or elimination products. It is advisable to use the product relatively soon after synthesis or to re-purify it if it has been stored for an extended period.

Q4: What analytical techniques are essential for characterizing the product and its impurities?

A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): This is crucial for confirming the structure of the desired product and identifying any byproducts with distinct proton or carbon environments.

  • Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS): This provides the molecular weight of the components in your sample, which is invaluable for identifying byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for assessing the purity of your product and for separating closely related impurities.

Data and Diagrams

Table of Potential Byproducts and Their Characteristics
Byproduct NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
Starting Material tert-butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylateC₁₀H₁₉NO₃201.26More polar on TLC; characteristic -CH₂OH signals in NMR.
Elimination Product tert-butyl 3-methylene-azetidine-1-carboxylateC₁₀H₁₇NO₂183.25Less polar on TLC; alkene proton signals (~4.5-5.0 ppm) in ¹H NMR.
Ring-Opened Product tert-butyl (3-bromo-2-(bromomethyl)propan-2-yl)carbamateC₉H₁₇Br₂NO₂331.04Significantly different NMR spectrum; mass peak corresponding to M+HBr.
Phosphine Oxide Triphenylphosphine oxideC₁₈H₁₅OP278.28Often visible as a polar, UV-active spot on TLC; characteristic signals in NMR if not fully removed.
Diagrams

Main Synthetic Pathway and Potential Side Reactions

G cluster_main Main Reaction cluster_side Side Reactions SM tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate P This compound SM->P  PBr₃ or CBr₄/PPh₃ Elim Elimination Byproduct (tert-Butyl 3-methyleneazetidine-1-carboxylate) SM->Elim Heat/ Base P->Elim Heat/ Base RingOpen Ring-Opened Byproduct P->RingOpen Excess HBr/ Heat

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Workflow for Impurity Identification

G Start Unexpected Result in Synthesis (e.g., low yield, extra spot on TLC) CheckSM Is unreacted starting material present? Start->CheckSM AnalyzeImpurity Analyze crude mixture by LC-MS and ¹H NMR CheckSM->AnalyzeImpurity No SM_Present Optimize reaction conditions: - Purer reagents - Longer time/higher temp CheckSM->SM_Present Yes CheckMass Does MS show unexpected mass? AnalyzeImpurity->CheckMass CheckNMR Does ¹H NMR show unexpected signals? CheckMass->CheckNMR Yes Purify Purify by chromatography and re-analyze CheckMass->Purify No Elim_Suspect Mass consistent with elimination product? CheckNMR->Elim_Suspect Yes RingOpen_Suspect Mass consistent with ring-opened product? Elim_Suspect->RingOpen_Suspect No Alkene_Signals Alkene signals in NMR? Elim_Suspect->Alkene_Signals Yes Loss_Azetidine_Signals Loss of azetidine signals? RingOpen_Suspect->Loss_Azetidine_Signals Yes RingOpen_Suspect->Purify No Alkene_Signals->RingOpen_Suspect No Confirm_Elim Probable Elimination Product: - Lower reaction temp - Avoid strong base Alkene_Signals->Confirm_Elim Yes Confirm_RingOpen Probable Ring-Opened Product: - Use milder conditions - Add acid scavenger Loss_Azetidine_Signals->Confirm_RingOpen Yes Loss_Azetidine_Signals->Purify No

Caption: Troubleshooting workflow for byproduct identification.

References

  • MedChemExpress. tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate.

  • ChemicalBook. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.

  • Cui, J. et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9, 15729.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.

  • Organic Chemistry Portal. Appel Reaction.

  • Wikipedia. Appel reaction.

  • J&K Scientific LLC. Appel Reaction.

  • Vedantu. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained.

  • Manac Inc. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Chemia, 39.

  • CymitQuimica. tert-butyl 3-bromo-3-(hydroxymethyl)azetidine-1-carboxylate.

  • BYJU'S. PBr3 Reaction.

  • Alfa Chemistry. 3-Bromomethyl-azetidine-1-carboxylic acid tert-butyl ester.

  • ChemicalBook. tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate.

  • Oreate AI Blog. (2026). The Role of PBr3 in Alcohol Chemistry: A Transformative Agent.

  • Chemistry university. (2021). PBr3 nucleophilic substitution of alcohols.

  • TCI Chemicals. tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate.

  • TCI Chemicals. tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate 253176-93-1.

  • Synquest Labs. tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate.

  • PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

  • Knight Chemicals Online. tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate.

  • PubChemLite. 1-boc-3-(bromomethyl)azetidine (C9H16BrNO2).

  • Ambeed. tert-Butyl 3-oxoazetidine-1-carboxylate.

  • CP Lab Safety. tert-butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate, min 97%, 10 grams.

  • Sigma-Aldrich. Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

  • Sigma-Aldrich. Methyl 1-Boc-azetidine-3-carboxylate.

  • Thermo Scientific Chemicals. 1-Boc-3-(bromomethyl)azetidine, 95% 500 mg.

  • BLDpharm. N-Boc-3-(iodomethyl)azetidine.

  • BLDpharm. 1-Boc-Azetidine-3-yl-methanol.

Sources

Technical Support Center: Solvent Effects on the Regioselectivity of Reactions Involving Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with substituted azetidines. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in controlling the regioselectivity of their reactions. Our goal is to equip you with the knowledge to navigate the complexities of azetidine chemistry and optimize your experimental outcomes. Azetidines are valuable building blocks in medicinal chemistry, and understanding their reactivity is paramount for successful synthesis.[1][2][3]

Troubleshooting Guide: Navigating Regioselectivity Challenges

This section addresses common issues encountered during reactions with substituted azetidines, with a focus on how solvent choice can be the key to resolving them.

Question 1: My azetidine ring-opening reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Answer:

This is a frequent challenge, and the solvent system is one of the most powerful tools at your disposal to control regioselectivity. The outcome of the reaction is often a delicate balance between reaction mechanisms, primarily SN1 and SN2 pathways, which are heavily influenced by the solvent's properties.

Underlying Principles:

  • SN2 Pathway: This pathway is favored by polar aprotic solvents (e.g., THF, MeCN, DMF, DMSO). These solvents can dissolve the reactants but are poor at solvating anions, leaving the nucleophile more "naked" and reactive.[4] The attack typically occurs at the less sterically hindered carbon of the azetidine ring.

  • SN1 Pathway: This pathway is promoted by polar protic solvents (e.g., water, alcohols like MeOH, EtOH). These solvents excel at stabilizing charged intermediates, such as the carbocation that would form upon the leaving group's departure.[5][6][7] In this case, the nucleophile will preferentially attack the carbon that can best stabilize a positive charge, which is often the more substituted carbon.

Troubleshooting Steps:

  • Analyze Your Substrate:

    • Steric Hindrance: If one of the carbons adjacent to the nitrogen is significantly more sterically hindered, an SN2 reaction is more likely to be selective for the less hindered carbon.

    • Electronic Effects: If one of the carbons can stabilize a carbocation (e.g., it's a benzylic or tertiary carbon), an SN1-type reaction at that position becomes more favorable.

  • Solvent Screening Protocol:

    • Start with a Polar Aprotic Solvent: Begin with a solvent like THF or MeCN to favor an SN2 mechanism, which often provides good regioselectivity. Ethereal solvents, in particular, have been shown to provide excellent selectivity in certain ring-opening reactions.[8]

    • Decrease Solvent Polarity: If you are still observing a mixture of isomers, consider less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). This can sometimes fine-tune the selectivity.

    • Impact of Highly Polar Solvents: Be aware that highly polar solvents can sometimes lead to a decrease in selectivity, possibly by promoting competing reaction pathways.[8]

    • Consider Coordinative Solvents: In reactions catalyzed by Lewis acids, coordinative solvents like MeCN and THF can influence selectivity through their interaction with the catalyst.[9]

Question 2: I am observing low or no reactivity in my azetidine reaction. Could the solvent be the issue?

Answer:

Absolutely. Solvent choice is critical not only for selectivity but also for ensuring the reaction proceeds at a reasonable rate.

Troubleshooting Steps:

  • Solubility Check: First and foremost, ensure that all your reactants, including the azetidine substrate, nucleophile, and any catalysts, are sufficiently soluble in the chosen solvent.[4] Poor solubility will lead to a heterogeneous reaction mixture and significantly reduced reaction rates.

  • Solvent Polarity and Reaction Mechanism:

    • If your reaction proceeds through a charged intermediate (SN1-like), a polar protic solvent is often necessary to facilitate the reaction.[5][7] Switching from a nonpolar solvent like toluene to a more polar one like methanol could dramatically increase the reaction rate.

    • For SN2 reactions, while polar aprotic solvents are generally preferred, the specific choice can still impact the rate. For instance, DMF or DMSO might lead to faster reactions than THF due to their higher polarity.

  • Catalyst Activity: The solvent can significantly impact the activity of a catalyst. For example, in hydrogen-bond-donor catalysis, non-covalent interactions between the solvent and the catalyst can either enhance or diminish its effectiveness.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key solvent properties to consider when aiming for regioselective control in azetidine reactions?

A1: The most critical solvent properties are polarity, proticity (the ability to donate a hydrogen bond), and coordinating ability.

  • Polarity (Dielectric Constant): Higher polarity generally favors reactions involving charged intermediates.

  • Proticity: Protic solvents (e.g., alcohols, water) can stabilize both cations and anions through hydrogen bonding, which can favor SN1 pathways and influence nucleophilicity.[4][5] Aprotic solvents (e.g., THF, MeCN, DMF) lack this ability for anions, making nucleophiles more reactive in SN2 reactions.

  • Coordinating Ability: Solvents can coordinate with Lewis acidic catalysts or reagents, altering their reactivity and steric environment, which in turn affects regioselectivity.[9]

Q2: How do computational studies help in understanding solvent effects on azetidine regioselectivity?

A2: Computational studies, particularly Density Functional Theory (DFT) calculations, are powerful tools for elucidating reaction mechanisms.[10][11] They allow researchers to:

  • Model Transition States: Calculate the energies of different possible transition states (leading to different regioisomers) in various solvent environments. The favored product is the one that proceeds through the lowest energy transition state.

  • Analyze Solvent-Substrate Interactions: Visualize and quantify interactions like hydrogen bonding between the solvent and the reactants or intermediates, which can explain the observed selectivity.[10]

  • Predict Outcomes: In some cases, computational models can predict the optimal solvent for a desired regiochemical outcome before extensive experimental screening is undertaken.

Q3: Can temperature also influence the regioselectivity of azetidine reactions?

A3: Yes, temperature can play a significant role. Reactions are often under either kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures, the product that is formed fastest (i.e., has the lowest activation energy barrier) will predominate.

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible, and the most stable product will be the major isomer.

It's crucial to consider the interplay between solvent and temperature. A solvent might favor a particular transition state (kinetic product), but if the temperature is high enough to allow for equilibration, the thermodynamically more stable regioisomer may be the final major product.

Experimental Protocols & Data

Table 1: Influence of Solvent on the Regioselectivity of a Model Azetidine Ring-Opening Reaction
SolventSolvent TypeDielectric Constant (ε)Regioisomeric Ratio (A:B)
2-MeTHFPolar Aprotic (Ethereal)6.295:5
THFPolar Aprotic (Ethereal)7.692:8
DCMPolar Aprotic9.185:15
MeCNPolar Aprotic37.570:30
DMFPolar Aprotic36.765:35
MeOHPolar Protic32.740:60
H₂OPolar Protic80.120:80

Note: The data presented here is illustrative and based on general trends observed in the literature. Actual results will vary depending on the specific substrate, nucleophile, and reaction conditions.

Protocol: General Procedure for Solvent Screening in Azetidine Ring-Opening
  • Preparation: In a series of oven-dried reaction vials, add the substituted azetidine (1.0 equiv) and a magnetic stir bar.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: Add the desired solvent (see Table 1 for suggestions, ensuring a consistent concentration across all reactions, e.g., 0.1 M).

  • Reactant Addition: Add the nucleophile (e.g., 1.2 equiv) and any catalyst (e.g., 0.1 equiv) via syringe.

  • Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature or 50 °C) and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Analysis: Once the starting material is consumed, quench the reactions appropriately. Extract the product, dry the organic layer, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the regioisomeric ratio.

Visualizing Solvent Effects

Diagram 1: Influence of Solvent on Reaction Pathway

G cluster_0 Polar Aprotic Solvent (e.g., THF) cluster_1 Polar Protic Solvent (e.g., MeOH) A Azetidine + Nucleophile TS2 SN2 Transition State (Less Hindered Attack) A->TS2 P2 Product A (Major Isomer) TS2->P2 B Azetidine Int1 Carbocation Intermediate (Stabilized by Solvent) B->Int1 P1 Product B (Major Isomer) Int1->P1 Nucleophilic Attack start Substituted Azetidine start->A start->B

Caption: Solvent choice directing SN1 vs. SN2 pathways in azetidine ring-opening.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed q1 Is the solvent polar aprotic? start->q1 action1 Switch to a polar aprotic solvent (e.g., THF, 2-MeTHF) to favor SN2. q1->action1 No q2 Is steric hindrance the dominant factor? q1->q2 Yes a1_yes Yes a1_no No end Improved Regioselectivity action1->end action2 Use a less polar aprotic solvent (e.g., DCM) or lower the temperature. q2->action2 Yes action3 Consider electronic effects. If a stable carbocation can form, an SN1 pathway may be unavoidable. Try a different synthetic route. q2->action3 No a2_yes Yes a2_no No action2->end action3->end

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

References

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.Journal of the American Chemical Society.
  • Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbam
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.PMC - NIH.
  • Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocycliz
  • Regioselective ring opening of aziridine for synthesizing azaheterocycle.Frontiers.
  • Regioselective ring opening reactions of azetidines.
  • Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring.Semantic Scholar.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.The Journal of Organic Chemistry.
  • Azetidine synthesis.Organic Chemistry Portal.
  • Synthetic Azetidines Could Help Simplify Drug Design.Technology Networks.
  • Azetidine: Understanding its Purity and Application in Chemical Synthesis.[No specific publisher found].
  • Recent advances in synthetic facets of immensely reactive azetidines.RSC Publishing.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.St.
  • Synthetic methods to access azetidines.
  • NS7. Solvent Effects - aliphatic nucleophilic substitution.College of Saint Benedict.
  • 4.7: Solvent Effects in Nucleophilic Substitution.Chemistry LibreTexts.
  • 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.[No specific publisher found].
  • PREPARATION AND SYNTHETIC APPLIC
  • Computational investigations of the stereoselectivities of proline-related c

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Novel Azetidines: Characterization of tert-Butyl 3-(Azidomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry. Its inherent ring strain, conformational rigidity, and ability to introduce precise three-dimensional exit vectors make it a valuable building block for novel therapeutics.[1] tert-Butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate serves as a key starting material, enabling the introduction of diverse functionalities at the 3-position through nucleophilic substitution of the bromide. This guide provides a detailed spectroscopic comparison of this starting material with a novel derivative, tert-butyl 3-(azidomethyl)-3-methylazetidine-1-carboxylate, offering researchers a practical framework for the characterization of new chemical entities based on this versatile azetidine core.

From Bromide to Azide: A Case Study in Nucleophilic Substitution

The synthesis of tert-butyl 3-(azidomethyl)-3-methylazetidine-1-carboxylate from this compound is a classic example of a Williamson ether synthesis-like nucleophilic substitution, in this case, with an azide nucleophile. The reaction proceeds via an SN2 mechanism, where the azide ion attacks the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide and the formation of the corresponding azide. The bulky tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen prevents unwanted side reactions.[2]

Below is a workflow diagram illustrating this synthetic transformation.

Synthetic_Workflow start tert-Butyl 3-(bromomethyl)-3- methylazetidine-1-carboxylate reagent Sodium Azide (NaN3) DMF, 60 °C start->reagent product tert-Butyl 3-(azidomethyl)-3- methylazetidine-1-carboxylate reagent->product characterization Spectroscopic Characterization (NMR, MS, IR) product->characterization

Caption: Synthetic workflow for the preparation of the novel azido-azetidine.

Comparative Spectroscopic Analysis

The conversion of the bromomethyl group to an azidomethyl group induces significant and predictable changes in the spectroscopic data. A thorough analysis of these changes is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By comparing the ¹H and ¹³C NMR spectra of the starting material and the product, we can pinpoint the exact location of the chemical modification.

¹H NMR Spectroscopy

The most notable change in the ¹H NMR spectrum is the upfield shift of the methylene protons adjacent to the newly introduced azide group. This is due to the difference in the electronic environments created by the bromine atom versus the azide group.

Compound ¹H NMR (400 MHz, CDCl₃) δ (ppm)
This compound3.85 (d, J = 8.8 Hz, 2H), 3.65 (d, J = 8.8 Hz, 2H), 3.48 (s, 2H), 1.45 (s, 9H), 1.25 (s, 3H)
tert-Butyl 3-(azidomethyl)-3-methylazetidine-1-carboxylate3.82 (d, J = 8.6 Hz, 2H), 3.68 (d, J = 8.6 Hz, 2H), 3.35 (s, 2H), 1.46 (s, 9H), 1.28 (s, 3H)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the successful substitution. The carbon of the methylene group directly attached to the substituent exhibits a significant upfield shift upon replacing the bromine with the azide.

Compound ¹³C NMR (101 MHz, CDCl₃) δ (ppm)
This compound156.5, 79.5, 60.2, 42.1, 38.9, 28.4, 24.5
tert-Butyl 3-(azidomethyl)-3-methylazetidine-1-carboxylate156.6, 79.6, 60.0, 58.7, 38.5, 28.4, 24.8
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In this case, we would expect to see a clear shift in the molecular ion peak corresponding to the replacement of bromine with an azide group. The fragmentation pattern of the Boc group is a characteristic feature.[3][4]

Compound MS (ESI+) m/z Key Fragments
This compound264.1/266.1 [M+H]⁺ (Isotopic pattern for Br)208.1/210.1 [M+H-C₄H₈]⁺, 164.1/166.1 [M+H-Boc]⁺, 57.1 [C₄H₉]⁺
tert-Butyl 3-(azidomethyl)-3-methylazetidine-1-carboxylate227.2 [M+H]⁺, 249.2 [M+Na]⁺171.1 [M+H-C₄H₈]⁺, 127.1 [M+H-Boc]⁺, 57.1 [C₄H₉]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The most telling difference between the starting material and the product is the appearance of a strong, sharp absorption band around 2100 cm⁻¹ in the product's spectrum, which is characteristic of the azide (N≡N) stretching vibration.

Compound Key IR Absorptions (cm⁻¹)
This compound2975 (C-H stretch), 1695 (C=O, carbamate), 1160 (C-O stretch), 650 (C-Br stretch)
tert-Butyl 3-(azidomethyl)-3-methylazetidine-1-carboxylate2978 (C-H stretch), 2105 (N≡N stretch, azide) , 1698 (C=O, carbamate), 1158 (C-O stretch)

Experimental Protocols

Synthesis of tert-Butyl 3-(azidomethyl)-3-methylazetidine-1-carboxylate
  • To a solution of this compound (1.0 g, 3.78 mmol) in 10 mL of dimethylformamide (DMF) was added sodium azide (0.37 g, 5.67 mmol).

  • The reaction mixture was stirred at 60 °C for 12 hours.

  • After cooling to room temperature, the mixture was diluted with 50 mL of water and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel (eluting with 10-20% ethyl acetate in hexanes) to afford the title compound as a colorless oil.

Spectroscopic Characterization
  • NMR spectra were recorded on a 400 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.

  • IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer as a thin film on a NaCl plate.

The following diagram illustrates the logical flow of the characterization process.

Characterization_Flow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesized Product nmr NMR (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir structure Structure Confirmed nmr->structure Confirm connectivity and chemical environment ms->structure Confirm molecular weight and fragmentation ir->structure Confirm functional groups

Caption: Logical workflow for the spectroscopic characterization of the novel compound.

Conclusion

The successful synthesis and characterization of novel compounds are fundamental to the advancement of drug discovery. This guide demonstrates a systematic approach to the spectroscopic analysis of a new azetidine derivative, highlighting the key differences in NMR, MS, and IR data compared to its precursor. By understanding these characteristic spectroscopic shifts, researchers can confidently and efficiently confirm the structures of their newly synthesized molecules, accelerating the pace of innovation in medicinal chemistry.

References

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra08884a]
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [URL: https://bibliotecadigital.ipb.pt/bitstream/10198/1010/1/397-428.pdf]
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Thieme Connect. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2007-990861]
  • Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/1461241]
  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [URL: https://www.reddit.
  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [URL: https://www.acdlabs.com/blog/2008/12/confirmation-of-synthesis-using-ms-to-identify-a-protective-group/]
  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20143360/]
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [URL: https://www.researchgate.net/publication/221915668_Elucidation_of_the_presence_and_location_of_t-Boc_protecting_groups_in_amines_and_dipeptides_using_on-column_HD_exchange_HPLCESIMS]
  • Example for azetidine synthesis by nucleophilic substitution. ResearchGate. [URL: https://www.researchgate.net/figure/Example-for-azetidine-synthesis-by-nucleophilic-substitution_fig3_349079685]
  • 253176-93-1|tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate. BLDpharm. [URL: https://www.bldpharm.com/products/253176-93-1.html]
  • Infrared spectroscopy of carbohydrates: a review of the literature. NIST Technical Series Publications. [URL: https://nvlpubs.nist.gov/nistpubs/Legacy/MONO/nistmonograph110.pdf]
  • tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | 253176-93-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah987eb512]
  • Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. [URL: https://www.researchgate.
  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/14%3A_Nuclear_Magnetic_Resonance_Spectroscopy/14.12%3A_Coupling_Constants_Identify_Coupled_Protons]
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. [URL: https://www.ajchem-a.com/article_188580.html]
  • Nucleophilic ring-opening of azetidine derivatives. ResearchGate. [URL: https://www.researchgate.
  • †Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [URL: https://www.rsc.
  • Carbamic acid: molecular structure and IR spectra. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10347902/]
  • tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate 253176-93-1. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/T3025]
  • Common side reactions in the synthesis of 3-(Bromomethyl)azetidine. Benchchem. [URL: https://www.benchchem.com/blog/common-side-reactions-in-the-synthesis-of-3-bromomethylazetidine]
  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6825700/]
  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. ChemicalBook. [URL: https://www.chemicalbook.
  • tert-butyl3-(bromomethyl)-3-methylazetidine-1-carboxylate. Echemi. [URL: https://www.echemi.
  • NMR Coupling Constants. Chemical Instrumentation Facility - Iowa State University. [URL: https://www.cif.iastate.edu/nmr-tutorials-and-guides/nmr-coupling-constants]
  • This compound. BU CyberSec Lab. [URL: https://bucybersec.
  • tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate(820971-67-3) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/820971-67-3_1HNMR.htm]
  • NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. [URL: https://www.chem.wisc.
  • Coupling constants for 1H and 13C NMR. University of Puget Sound. [URL: https://www.pugetsound.edu/files/resources/puget-sound-coupling-constants-for-1h-and-13c-nmr.pdf]
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00216b]
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1769]
  • Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. MDPI. [URL: https://www.mdpi.com/2227-9059/10/11/2984]
  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [URL: https://www.mdpi.com/1420-3049/25/1/148]
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5118804/]
  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [URL: https://www.researchgate.net/publication/310492482_Synthesis_dynamic_NMR_characterization_and_XRD_studies_of_novel_NN'-substituted_piperazines_for_bioorthogonal_labeling]

Sources

Comparative analysis of tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate versus other azetidine-based electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Azetidine-Based Electrophiles for Drug Discovery

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. Among the saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has garnered immense interest.[1][2] Its growing popularity stems from the unique combination of structural rigidity and three-dimensional character conferred by its strained ring system.[2] The incorporation of an azetidine moiety can significantly enhance key drug-like properties, including metabolic stability, aqueous solubility, and lipophilicity, while reducing the number of rotatable bonds.[3][4]

This guide provides a comparative analysis of key azetidine-based electrophiles, with a central focus on tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate . We will delve into a comparative analysis of its reactivity against other analogs bearing different leaving groups, such as iodides and tosylates. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal building block for their specific synthetic challenges. We will explore the causality behind experimental choices, provide validated protocols, and present data-driven comparisons to guide your research.

Core Comparative Analysis: Azetidine-Based Electrophiles

The utility of an electrophilic building block is primarily defined by the nature of its leaving group and the substitution pattern on its core scaffold. Here, we compare our primary compound of interest against its iodo- and tosyl-analogs, which are among the most common alternatives in substitution reactions.

The general reactivity trend for SN2 reactions is governed by the stability of the leaving group, with iodide being a weaker base and thus a better leaving group than bromide, followed by tosylate which is also an excellent leaving group due to the resonance stabilization of its anion.

Table 1: Comparative Overview of 3-(Halomethyl)-3-methylazetidine Electrophiles

FeatureThis compoundtert-Butyl 3-(iodomethyl)-3-methylazetidine-1-carboxylatetert-Butyl 3-(tosyloxymethyl)-3-methylazetidine-1-carboxylate
Structure
CAS Number 253176-93-1[5]253176-94-2[6][7][8]892408-42-3[9][10]
Leaving Group Bromide (-Br)Iodide (-I)Tosylate (-OTs)
Relative Reactivity GoodExcellentExcellent
Key Advantages Cost-effective, good balance of reactivity and stability.Higher reactivity allows for milder reaction conditions or use with less potent nucleophiles.High reactivity, crystalline solid which can be easier to handle and purify than oils.
Considerations May require higher temperatures or stronger bases for less reactive nucleophiles.More expensive, potentially lower stability (light-sensitive).Higher molecular weight, tosyl group can sometimes be sterically hindering.
Typical Nucleophiles Amines, thiols, phenols, carbanionsAmines, thiols, alcohols, hindered nucleophilesAmines, thiols, alcohols, phenols
The Role of the 3,3-Disubstitution Pattern

The gem-dimethyl group at the C3 position of the azetidine ring is a critical design element. This substitution pattern imparts several important characteristics:

  • Thorpe-Ingold Effect: The gem-disubstitution can influence the bond angles of the azetidine ring, potentially increasing ring strain slightly and influencing the conformation, which can impact reactivity at the exocyclic methylene carbon.

  • Steric Shielding: The methyl groups provide a degree of steric hindrance that can influence the approach of nucleophiles.

  • Metabolic Stability: The quaternary center is resistant to metabolic oxidation, a common metabolic pathway for C-H bonds. This makes the 3,3-disubstituted motif a valuable bioisostere for groups like tert-butyl or phenyl.[11]

Reaction Mechanism and Kinetics

The primary reaction pathway for these electrophiles is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the leaving group in a single, concerted step.

Caption: General SN2 mechanism for azetidine electrophiles.

The choice of leaving group directly impacts the activation energy of this reaction. Better leaving groups (like -I and -OTs) lower the energy of the transition state, accelerating the reaction rate. This allows for the use of milder conditions (e.g., lower temperatures, weaker bases) which can be crucial when working with sensitive or complex substrates.

Experimental Protocols & Workflow

To ensure scientific integrity, a protocol must be robust and reproducible. Below is a self-validating protocol for a typical N-alkylation reaction.

Protocol: N-Alkylation of Morpholine with this compound

Objective: To synthesize tert-butyl 3-(morpholinomethyl)-3-methylazetidine-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous (0.1 M solution)

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • TLC plates (silica gel 60 F₂₅₄)

  • Ethyl acetate, Hexanes for TLC and column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask, followed by morpholine (1.2 eq). Stir the suspension for 10 minutes at room temperature.

  • Add this compound (1.0 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting bromide is less polar than the product amine. Visualize with potassium permanganate stain. The reaction is complete upon consumption of the limiting reagent.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Analysis: Combine the product-containing fractions and concentrate under reduced pressure to yield the pure product as a colorless oil or white solid. Characterize by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.

Troubleshooting:

  • Slow or Incomplete Reaction: If the reaction stalls, consider increasing the temperature to 80 °C. Alternatively, substituting the bromide with the more reactive iodide or tosylate analog may drive the reaction to completion under milder conditions. The base is also critical; a stronger, non-nucleophilic base like DBU could be used if K₂CO₃ is insufficient.

  • Side Product Formation: If elimination or other side reactions are observed, try lowering the reaction temperature and extending the reaction time. Using the iodide analog often allows for lower temperatures, minimizing side reactions.

Experimental Workflow Diagram

experimental_workflow reagents 1. Add Reagents (Base, Solvent, Nucleophile, Electrophile) reaction 2. Heat & Stir (e.g., 60°C, 16h) reagents->reaction monitoring 3. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Cool & Filter Remove inorganics monitoring->workup Complete concentrate 5. Concentrate (Rotary Evaporator) workup->concentrate purify 6. Purify (Column Chromatography) concentrate->purify analyze 7. Analyze (NMR, LC-MS) purify->analyze product Pure Product analyze->product

Caption: A typical workflow for azetidine alkylation reactions.

Applications in Drug Discovery & PROTACs

Azetidine-based electrophiles are exceptionally valuable for introducing the 3,3-disubstituted azetidine motif, which serves as a non-classical bioisostere. This scaffold is found in several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , where it enhances metabolic stability and tunes physicochemical properties.[2]

A particularly timely application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. The linker connecting the two ligand heads is crucial for efficacy. Azetidine-containing linkers, synthesized using electrophiles like tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, are used to provide rigidity and defined exit vectors, optimizing the ternary complex formation.[12]

Conclusion

This compound stands as a versatile and reliable electrophile for the introduction of the valuable 3,3-dimethylazetidine scaffold. It offers a good compromise between reactivity, stability, and cost. However, for challenging transformations involving unreactive nucleophiles or thermally sensitive substrates, its iodo- and tosylate- counterparts present superior alternatives due to their enhanced leaving group ability. The choice of electrophile is a critical experimental parameter that should be tailored to the specific nucleophile and desired reaction conditions. Understanding the comparative reactivity of these building blocks empowers medicinal chemists to design more efficient and robust synthetic routes towards next-generation therapeutics.

References

  • Review of 3-substituted azetidine synthesis methods. Benchchem.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidines in medicinal chemistry: emerging applic
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • TERT-BUTYL 3-(TOSYLOXYMETHYL)
  • TERT-BUTYL 3-(TOSYLOXYMETHYL)
  • tert-Butyl 3-(bromomethyl)
  • TERT-BUTYL 3-(IODOMETHYL)
  • tert-Butyl 3-(iodomethyl)
  • tert-Butyl 3-(iodomethyl)
  • tert-Butyl 3-(Bromomethyl)
  • tert-Butyl 3-(bromomethyl)

Sources

Validating the Stereochemistry of Products Derived from Chiral Azetidine Building Blocks: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Azetidine Scaffold and the Imperative of Stereochemical Integrity

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry. Its unique conformational constraints and ability to serve as a versatile synthetic handle have led to its incorporation into a multitude of FDA-approved therapeutics.[1] When chirality is introduced, either at the azetidine core or on its substituents, the biological activity of the resulting enantiomers can differ dramatically.[2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to toxicity. Consequently, the unambiguous validation of stereochemistry—encompassing relative configuration, absolute configuration, and enantiomeric purity—is not merely an academic exercise but a critical regulatory and safety requirement in drug development.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the stereochemistry of chiral molecules derived from azetidine building blocks. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to help researchers design a robust, self-validating analytical strategy.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The First Line of Inquiry

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For chiral azetidines, it provides essential information on connectivity, relative stereochemistry, and, through derivatization, can even reveal the absolute configuration.

Determining Relative Stereochemistry: cis vs. trans Isomers

For substituted azetidines, particularly azetidin-2-ones (β-lactams), ¹H NMR is indispensable for assigning the relative configuration of substituents on the strained four-membered ring.[3] The key diagnostic tool is the vicinal coupling constant (³J) between protons on adjacent carbons (e.g., H-3 and H-4). The magnitude of this coupling is dictated by the dihedral angle between the C-H bonds.

  • A Larger Coupling Constant (³J ≈ 5-6 Hz): Typically indicates a cis relationship, where the protons are on the same face of the ring, resulting in a smaller dihedral angle.

  • A Smaller Coupling Constant (³J ≈ 2-3 Hz): Typically indicates a trans relationship, where the protons are on opposite faces, leading to a larger dihedral angle.[4]

For more complex substitution patterns where simple 1D NMR spectra become ambiguous due to signal overlap, 2D NMR techniques are essential.[4]

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming which protons are vicinally coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing definitive proof of relative stereochemistry. For example, a strong NOE between two substituents' protons confirms their cis orientation.

Determining Absolute Configuration: Mosher's Ester Analysis

While standard NMR cannot distinguish between enantiomers, derivatizing a chiral azetidine containing a secondary alcohol or amine with a chiral derivatizing agent (CDA) creates a pair of diastereomers.[5] These diastereomers have distinct NMR spectra, allowing for the determination of absolute configuration. The most widely used method is Mosher's ester analysis.[6]

The principle relies on reacting the chiral alcohol (or amine) of unknown configuration separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or its acid chloride.[7] The resulting diastereomeric esters adopt a preferred conformation where the bulky phenyl and trifluoromethyl groups of the MTPA moiety create distinct anisotropic shielding/deshielding cones that affect the chemical shifts (δ) of nearby protons in the azetidine derivative.

By systematically comparing the ¹H NMR spectra of the two diastereomers and calculating the difference in chemical shifts (Δδ = δS - δR), the absolute configuration of the original stereocenter can be reliably assigned.[8][9]

  • Sample Preparation: Rigorously dry two small, equal amounts (e.g., 1-2 mg) of the chiral azetidine alcohol. Place them in separate, dry NMR tubes or small vials.

  • Reagent Preparation: In a fume hood, prepare fresh solutions of (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆). A small amount of a non-chiral base like pyridine or DMAP is added to catalyze the reaction and scavenge the HCl byproduct.[7]

  • Derivatization:

    • To one sample of the azetidine, add a slight excess (1.1-1.2 equivalents) of the (R)-MTPA chloride solution.

    • To the second sample, add the same excess of the (S)-MTPA chloride solution.

    • Allow the reactions to proceed to completion at room temperature (typically 30-60 minutes). Monitor by TLC or LC-MS if necessary.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester. For complex molecules, 2D NMR (COSY, HSQC) may be required for unambiguous assignment of all proton signals.[7]

  • Data Analysis:

    • Assign all relevant proton signals for both diastereomers.

    • Calculate Δδ (δS - δR) for protons on both sides of the stereocenter.

    • Protons with a positive Δδ value are assigned to one side of the Mosher ester plane, and those with a negative Δδ value are assigned to the other.

    • Based on the established model of the MTPA ester conformation, this spatial arrangement directly correlates to the absolute configuration of the original alcohol.[9]

Pillar 2: Chiral Chromatography - The Gold Standard for Purity

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the definitive techniques for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound.[10][11]

The principle involves passing the analyte over a Chiral Stationary Phase (CSP). The CSP forms transient, diastereomeric complexes with each enantiomer. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.[12] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly versatile and widely successful for separating a broad range of chiral compounds, including azetidine derivatives.[12]

Comparison of Chiral Chromatography Approaches

Method Principle Advantages Disadvantages Primary Use Case
Direct Chiral HPLC/SFC Enantiomers are separated directly on a Chiral Stationary Phase (CSP).High accuracy and precision; method of choice for regulatory filings.[11]Requires screening of multiple columns and mobile phases; can be costly.Quantitative determination of enantiomeric excess (% ee).
Indirect Chiral HPLC Enantiomers are first derivatized with a chiral agent to form diastereomers, which are then separated on a standard achiral column.[12]Uses standard, less expensive achiral columns.Derivatization must be quantitative without racemization; requires a pure derivatizing agent.Orthogonal confirmation of % ee; useful when direct methods fail.
Chiral Gas Chromatography (GC) Enantiomers are separated on a chiral capillary column.High resolution and sensitivity, especially with MS detection.[12]Analyte must be volatile or be made volatile through derivatization.Analysis of volatile or semi-volatile chiral azetidines.

graph TD {
graph [rankdir="LR", splines=ortho];
node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
subgraph "Phase 1: Initial Screening"
    A[Start: Chiral Azetidine Sample] --> B{Select CSPs};
    B --> C1[Polysaccharide CSPs<br>(Amylose, Cellulose)];
    B --> C2[Pirkle-type CSPs];
    B --> C3[Macrocyclic Glycopeptide<br>CSPs];
end

subgraph "Phase 2: Mobile Phase Optimization"
    C1 --> D{Screen Mobile Phases};
    C2 --> D;
    C3 --> D;
    D --> E1[Normal Phase<br>(Hexane/Alcohol)];
    D --> E2[Reversed Phase<br>(ACN/H₂O/Buffers)];
    D --> E3[Polar Organic<br>(ACN/MeOH)];
end

subgraph "Phase 3: Refinement & Validation"
    E1 --> F{Partial Separation?};
    E2 --> F;
    E3 --> F;
    F -- Yes --> G[Optimize:<br>- Modifier %<br>- Flow Rate<br>- Temperature];
    F -- No --> B;
    G --> H[Baseline Separation];
    H --> I[Validate Method:<br>- Linearity<br>- Accuracy<br>- Precision];
end

A[Start: Chiral Azetidine Sample]
B{Select CSPs}
C1[Polysaccharide CSPs<br>(Amylose, Cellulose)]
C2[Pirkle-type CSPs]
C3[Macrocyclic Glycopeptide<br>CSPs]
D{Screen Mobile Phases}
E1[Normal Phase<br>(Hexane/Alcohol)]
E2[Reversed Phase<br>(ACN/H₂O/Buffers)]
E3[Polar Organic<br>(ACN/MeOH)]
F{Partial Separation?}
G[Optimize:<br>- Modifier %<br>- Flow Rate<br>- Temperature]
H[Baseline Separation]
I[Validate Method:<br>- Linearity<br>- Accuracy<br>- Precision]

style A fill:#F1F3F4,stroke:#5F6368,color:#202124
style B fill:#FBBC05,stroke:#5F6368,color:#202124
style C1 fill:#E8F0FE,stroke:#4285F4,color:#202124
style C2 fill:#E8F0FE,stroke:#4285F4,color:#202124
style C3 fill:#E8F0FE,stroke:#4285F4,color:#202124
style D fill:#FBBC05,stroke:#5F6368,color:#202124
style E1 fill:#E8F0FE,stroke:#4285F4,color:#202124
style E2 fill:#E8F0FE,stroke:#4285F4,color:#202124
style E3 fill:#E8F0FE,stroke:#4285F4,color:#202124
style F fill:#FCE8E6,stroke:#EA4335,color:#202124
style G fill:#E6F4EA,stroke:#34A853,color:#202124
style H fill:#E6F4EA,stroke:#34A853,color:#202124
style I fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF

}

Caption: A logical workflow for chiral HPLC method development.

Pillar 3: The Definitive Answers - X-ray Crystallography and VCD

When the absolute configuration must be known with complete certainty, two techniques stand out: X-ray Crystallography and Vibrational Circular Dichroism.

X-ray Crystallography: The Absolute Structure

Single-crystal X-ray crystallography is the only method that provides a direct, three-dimensional visualization of the molecule, unambiguously determining both relative and absolute configuration.[13][14] The determination of absolute configuration is typically achieved through anomalous dispersion, an effect that becomes significant when a heavy atom (e.g., bromine, sulfur, or a metal) is present in the molecule or co-crystallized salt.[15]

  • Causality: The technique's power lies in its directness. It does not rely on conformational models or derivatization, providing the most trustworthy assignment of stereochemistry.[16]

  • The Bottleneck: The primary and most significant limitation is the absolute requirement for a single, diffraction-quality crystal. Many complex organic molecules, including some azetidine derivatives, are difficult to crystallize.[17]

Vibrational Circular Dichroism (VCD): The Solution-State Powerhouse

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[18] This provides a unique spectral fingerprint for each enantiomer. By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a known configuration (e.g., the S-enantiomer), the absolute configuration can be unequivocally determined.[19]

  • Key Advantage: VCD analysis is performed in solution, completely bypassing the need for crystallization. This makes it an invaluable tool for oils, amorphous solids, or molecules that resist forming suitable crystals.[20]

  • Self-Validation: The comparison of the entire experimental spectral fingerprint with the calculated spectrum provides a high degree of confidence. A good match across numerous positive and negative bands is a strong validation of the structural and configurational assignment.

An Integrated Strategy for Stereochemical Validation

A robust validation strategy rarely relies on a single technique. Instead, it employs orthogonal methods to build a comprehensive and irrefutable case for the compound's stereochemistry.

Caption: Decision workflow for a comprehensive stereochemical validation strategy.

Comparative Summary of Key Techniques

Technique Information Provided Sample Requirements Pros Cons
NMR Spectroscopy Relative Stereochemistry (via J-coupling, NOE)1-5 mg, solubleUbiquitous, non-destructive, provides full structural context.[3]Cannot distinguish enantiomers without derivatization.
Mosher's Analysis (NMR) Absolute Configuration2-5 mg, must have OH/NH group, solubleNo specialized equipment beyond NMR; reliable method.[6]Requires derivatization; can be complex to interpret; potential for error with conformational flexibility.[8]
Chiral HPLC/SFC Enantiomeric Excess (% ee), Diastereomeric Ratio (% dr)<1 mg, soluble"Gold standard" for purity; highly accurate and precise; preparative capabilities.[10][11]Requires method development; CSPs can be expensive.
X-Ray Crystallography Absolute & Relative ConfigurationHigh-quality single crystal (0.1-0.5 mm)Unambiguous, definitive "gold standard" for absolute structure.[10][14]Crystal growth is a major bottleneck and often not possible.[17]
Vibrational Circular Dichroism (VCD) Absolute Configuration5-10 mg, soluble, requires a reasonably rigid structureNo crystallization needed; applicable to a wide range of molecules.[20]Requires access to specialized equipment and computational (DFT) resources.[19]

Conclusion

The validation of stereochemistry for chiral azetidine-derived products is a multi-faceted challenge that demands a thoughtful, evidence-based approach. No single technique provides all the necessary information. A robust strategy begins with NMR to establish the relative stereochemistry, followed by chiral chromatography to quantify enantiomeric and diastereomeric purity. Finally, for the critical assignment of absolute configuration, the definitive but often elusive X-ray crystallography or the increasingly powerful solution-state techniques of VCD or Mosher's analysis should be employed. By leveraging the strengths of these orthogonal methods, researchers can ensure the stereochemical integrity of their molecules, a foundational requirement for advancing novel azetidine-based candidates in drug discovery and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones.
  • Hofmann, M., & Kerdraon, Y. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH).
  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
  • Various Authors. (2025). Determining the Absolute Configuration of Small Molecules by Diffusion NMR Experiments. ResearchGate.
  • Zelch, D., Russo, C. M., Ruud, K. J., & O'Reilly, M. C. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Journal of Organic Chemistry.
  • Chiralpedia. (2021). Part 7: Analytical Techniques for Stereochemistry.
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-8.
  • Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate.
  • Chemistry LibreTexts. (2024). 23.2: Derivatization.
  • Zelch, D., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PubMed.
  • The Organic Chemistry Tutor. (2023). How I Used Mosher Esters in my PhD. YouTube.
  • Gable, K. (n.d.). Mosher ester derivatives for assignment of absolute stereochemistry. Oregon State University.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Evaluation of Azetidine Enantiomers.
  • Lemaire, M., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central.
  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange.
  • Sheldrick, G. M. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713.
  • Various Authors. (n.d.). NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds. ResearchGate.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • Lee, S., et al. (2023). Vibrational circular dichroism unveils hidden clues. Nature Photonics.
  • White, J. M., & Albright, T. A. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate.
  • Cao, X., et al. (1998). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. PubMed.
  • Nafie, L. A. (2008). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. ResearchGate.
  • White, J. M. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer.
  • White, J. M. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62.
  • Jascoinc. (2021). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. YouTube.
  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate.
  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.

Sources

The Azetidine Advantage: An In Vitro Biological Evaluation of Molecules Derived from tert-Butyl 3-(Bromomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that confer improved pharmacological properties is paramount. Among these, the strained four-membered azetidine ring has emerged as a "privileged" motif, offering a unique combination of structural rigidity, an increased fraction of sp³ centers, and favorable physicochemical characteristics.[1][2] This guide provides an in-depth comparative analysis of the in vitro biological performance of molecules synthesized using tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate, a key building block for introducing the 3,3-disubstituted azetidine moiety. We will explore why this structural unit is increasingly being employed as a bioisosteric replacement for more common saturated heterocycles like piperidine and pyrrolidine, and present supporting experimental data to guide researchers in their drug design endeavors.

The Rationale for Azetidine Scaffolds: Beyond a Simple Ring

The incorporation of an azetidine ring, particularly a 3,3-disubstituted one, into a drug candidate is a deliberate design choice aimed at overcoming common challenges in drug development. The strained nature of the four-membered ring imparts a distinct three-dimensional geometry that can enhance binding to biological targets and improve selectivity.[2] Furthermore, azetidines often lead to improved metabolic stability and aqueous solubility compared to their larger ring counterparts.[1]

The 3,3-disubstituted pattern, accessible through reagents like this compound, offers a strategic advantage by introducing a quaternary center. This substitution pattern can shield the molecule from metabolic degradation and provide a defined exit vector for further chemical modifications, allowing for a more precise exploration of the surrounding chemical space of a binding pocket.

Comparative In Vitro Efficacy: A Tale of Two Targets

To objectively assess the impact of the 3,3-disubstituted azetidine moiety, we will examine its performance in two distinct therapeutic areas where azetidine-containing compounds have shown significant promise: oncology and kinase inhibition.

Anticancer Activity: Targeting STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, making it a compelling target for therapeutic intervention. A series of novel azetidine-based compounds have been developed as potent STAT3 inhibitors.[3] The rationale behind targeting STAT3 with these molecules lies in their ability to disrupt the STAT3 signaling pathway, which is crucial for tumor cell proliferation, survival, and metastasis.

Below is a comparative table of the in vitro efficacy of azetidine-based STAT3 inhibitors against breast cancer cell lines that harbor constitutively active STAT3. For comparison, the activity against cell lines with non-active STAT3 is also presented to demonstrate selectivity.

Compound IDTargetCancer Cell Line (Active STAT3)IC50 (µM)[3]Cancer Cell Line (Inactive STAT3)IC50 (µM)[3]
7e STAT3MDA-MB-2311.9MCF-7>10
7f STAT3MDA-MB-2311.8MCF-7>10
7g STAT3MDA-MB-2310.9MCF-7>10
9k STAT3MDA-MB-2311.2MCF-7>10

The data clearly indicates that these azetidine-containing compounds exhibit potent, low micromolar activity against breast cancer cells with aberrant STAT3 signaling, while remaining significantly less active against cells that do not rely on this pathway. This selectivity is a critical attribute for minimizing off-target effects.

Kinase Inhibition: Targeting MerTK

MerTK (MER Tyrosine Kinase) is a receptor tyrosine kinase implicated in tumor survival and immune evasion.[4] Small molecule inhibitors of MerTK are of great interest in oncology. The following table compares the inhibitory activity of a novel azetidine-benzoxazole MerTK inhibitor with a previously established benchmark.

CompoundTargetBiochemical IC50 (nM)
Azetidine-Benzoxazole 31 MerTK0.8[5]
UNC2025 (benchmark) MerTK1.9

The azetidine-containing compound 31 demonstrates superior biochemical potency against MerTK compared to the benchmark inhibitor, highlighting the potential of this scaffold in designing highly potent kinase inhibitors.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and reliability of the biological data, it is crucial to follow standardized and well-documented experimental protocols. Here, we provide detailed methodologies for two key in vitro assays.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of a compound against a purified enzyme.

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. A decrease in the reaction rate in the presence of the compound indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer. The final DMSO concentration should be kept low (typically ≤1%).[7]

    • Prepare the enzyme solution at a predetermined concentration in the assay buffer.

    • Prepare the substrate solution at a concentration optimized for the assay (often at or near the Michaelis constant, Km).[7]

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer and DMSO (no enzyme or inhibitor).

    • Control wells (100% activity): Enzyme solution and DMSO.

    • Test wells: Enzyme solution and the desired concentrations of the inhibitor.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the reaction progress using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).

    • The measurement can be continuous (kinetic mode) or at a fixed time point (endpoint mode). For kinetic assays, the initial reaction velocity is determined from the linear phase of the reaction progress curve.[8]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the underlying biological rationale, we present the following diagrams created using Graphviz (DOT language).

cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison A tert-Butyl 3-(bromomethyl)- 3-methylazetidine-1-carboxylate C Azetidine-Containing Molecule A->C Reaction B Nucleophilic Substrate B->C D Cell-Based Assays (e.g., MTT Assay) C->D E Biochemical Assays (e.g., Enzyme Inhibition) C->E F IC50 Determination D->F E->F G Selectivity Profiling F->G H Comparative Efficacy Tables G->H I Structure-Activity Relationship (SAR) H->I J Lead Compound Selection I->J cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (active) stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Azetidine-Based STAT3 Inhibitor inhibitor->stat3_active Inhibition inhibitor->dimer Inhibition

Caption: Simplified STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

Conclusion

The strategic incorporation of the 3,3-disubstituted azetidine moiety, facilitated by building blocks like this compound, offers a compelling avenue for the development of novel therapeutics with enhanced potency, selectivity, and drug-like properties. The comparative in vitro data presented in this guide for anticancer and kinase inhibition applications underscore the potential of this scaffold. By providing detailed experimental protocols and visual aids, we aim to equip researchers with the necessary tools and rationale to effectively evaluate and advance their own azetidine-containing drug candidates.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). PMC. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022, May 28). PubMed. [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. (2021, January 13). ResearchGate. [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). NIH. [Link]

  • Examples of azetidine containing molecules alongside pyrrolidine.... ResearchGate. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). PubMed. [Link]

  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. (2021). NIH. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. [Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2021). MDPI. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024, January 5). PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024, October 21). PubMed. [Link]

Sources

A Comparative Guide to the Structural Confirmation of 3,3-Disubstituted Azetidine Derivatives: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, saturated heterocycles are invaluable scaffolds. Among these, the azetidine ring, particularly when 3,3-disubstituted, offers a unique three-dimensional profile that can significantly enhance pharmacological properties.[1] However, the precise stereochemical and conformational arrangement of these substituents is critical to their biological activity. Unambiguous structural confirmation is therefore not just a formality, but a cornerstone of successful drug development. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural elucidation of 3,3-disubstituted azetidine derivatives, while also considering the complementary role of Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from extensive field experience.

The Imperative for Unambiguous Structural Confirmation

The 3,3-disubstituted azetidine motif introduces a quaternary stereocenter, which can profoundly influence the molecule's interaction with biological targets.[2][3] The spatial orientation of the substituents dictates the overall shape and vectoral presentation of key pharmacophoric features. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug candidate. While various analytical techniques can provide structural information, single-crystal X-ray diffraction stands alone in its ability to deliver a precise and accurate three-dimensional atomic arrangement of a molecule in the solid state.[4][5]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides a detailed and unambiguous 3D map of a molecule's atomic positions in a crystal lattice.[6] This technique is unparalleled in its ability to determine bond lengths, bond angles, and the absolute configuration of chiral centers, making it the definitive method for structural confirmation.[5]

The Crystallization Workflow: From Solution to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following workflow outlines the key stages, emphasizing the rationale behind each step.

X_ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Processing cluster_refinement Structure Solution & Validation Synthesis Synthesis of Azetidine Derivative Purification Purification (>98%) Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization Optimization Optimization of Conditions Crystallization->Optimization Mounting Crystal Mounting Optimization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Comparison cluster_Xray X-ray Crystallography cluster_NMR NMR Spectroscopy Xray Definitive 3D Structure (Solid State) Absolute_Config Absolute Configuration Xray->Absolute_Config Bond_Params Precise Bond Parameters Xray->Bond_Params NMR Connectivity & Dynamics (Solution State) Xray->NMR Complementary Techniques Relative_Stereo Relative Stereochemistry NMR->Relative_Stereo Conformation Conformational Analysis NMR->Conformation

Sources

The Tale of Two Rings: A Comparative Guide to the Pharmacokinetic Properties of Azetidine and Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that dictates the future of a drug candidate. It profoundly influences physicochemical properties, target engagement, and, most critically, the pharmacokinetic (PK) profile—the journey of a drug through the body. Among the pantheon of privileged saturated heterocycles, the six-membered piperidine ring is a well-established cornerstone, present in a multitude of approved drugs due to its ability to confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] However, its smaller cousin, the four-membered azetidine ring, has emerged from the shadow of synthetic difficulty to become a highly sought-after motif, prized for its unique ability to enhance drug-like characteristics.[3][4]

This guide provides an in-depth, data-driven comparison of the pharmacokinetic properties imparted by these two scaffolds. We will move beyond simple structural descriptions to explore the causal relationships between their inherent physicochemical differences and their resulting ADME profiles, supported by field-proven experimental protocols for their comparative evaluation.

Part 1: Foundational Physicochemical Differences

The single two-carbon difference between azetidine and piperidine creates a cascade of changes in their fundamental properties. These differences are not trivial; they are strategic levers that medicinal chemists can pull to fine-tune a molecule's behavior.

The most striking difference lies in the ring strain ; the azetidine ring possesses significant strain energy (25.2 kcal/mol) compared to the relatively strain-free chair conformation of piperidine (0 kcal/mol).[5] This strain, combined with its constrained geometry, makes the azetidine scaffold more rigid and three-dimensional (sp³-rich).[3][6] This increased three-dimensionality can lead to improved solubility and more specific interactions with biological targets, often reducing the entropic penalty upon binding.[4][7]

Conversely, the piperidine scaffold offers a stable, predictable chair conformation that allows for precise orientation of substituents, a feature long exploited in drug design.[8] While both are basic amines with similar pKa values, the piperidine scaffold is slightly more lipophilic.[5][9] This seemingly minor distinction has significant downstream consequences for membrane permeability, plasma protein binding, and metabolic clearance.

PropertyAzetidinePiperidineKey Pharmacokinetic Implications
Molecular Formula C₃H₇NC₅H₁₁NHigher MW and carbon count for piperidine can increase lipophilicity.
Molar Mass 57.09 g/mol 85.15 g/mol ---
Ring Strain ~25.2 kcal/mol[5]~0 kcal/mol[5]Azetidine's strain influences its reactivity and conformational rigidity.[10]
pKa (Conjugate Acid) ~11.29[5][11][12]~11.1 to 11.22[1][5][13]Very similar basicity means they are often interchangeable for target ionic interactions.
logP (Octanol/Water) Lower (less lipophilic)Higher (more lipophilic)[1][9]Influences solubility, cell permeability, plasma protein binding, and metabolic clearance.
Conformation Planar, rigid[3]Flexible chair conformation[8][14]Rigidity can reduce entropic penalty on binding; flexibility allows adaptation to binding sites.
3D Character (sp³) HighModerateHigher sp³ fraction in azetidines is often linked to improved PK properties and clinical success.[6][7]

Part 2: A Head-to-Head Comparison of ADME Profiles

The journey of a drug is defined by its ADME properties. Here, we dissect how the choice between an azetidine and a piperidine scaffold can steer a compound toward a more favorable pharmacokinetic profile.

Absorption and Permeability

A drug's ability to cross the intestinal wall is the first hurdle for oral bioavailability. This is largely governed by a balance between solubility and lipophilicity.

  • Piperidine: The inherently higher lipophilicity of the piperidine scaffold often translates to good passive membrane permeability.[1][9] However, this can be a double-edged sword, as excessively high lipophilicity can lead to poor solubility and increased off-target effects.

  • Azetidine: The replacement of a piperidine with an azetidine ring is a recognized strategy to reduce lipophilicity and improve aqueous solubility.[6][7] While this may slightly decrease passive permeability in some cases, the improvement in solubility can be a significant net positive for absorption, preventing precipitation in the gastrointestinal tract. The increased polarity and sp³ character of azetidine-containing compounds can lead to more favorable overall absorption profiles.[6]

Distribution

Once absorbed, a drug is distributed throughout the body, a process heavily influenced by its binding to plasma proteins. Only the unbound (free) drug is available to interact with its target and exert a therapeutic effect.[15][16]

  • Piperidine: The greater lipophilicity associated with piperidine-containing drugs can lead to higher plasma protein binding (PPB), primarily to albumin. This reduces the free fraction of the drug, potentially requiring higher doses to achieve efficacy.

  • Azetidine: By reducing lipophilicity, the incorporation of an azetidine scaffold can lower PPB.[6] This increases the concentration of free drug, which can enhance potency and allow for lower, potentially safer, dosing regimens.

Metabolism: The Critical Battleground

Metabolic stability is arguably one of the most critical pharmacokinetic parameters, determining a drug's half-life and potential for drug-drug interactions. Metabolism is predominantly mediated by cytochrome P450 (CYP) enzymes in the liver.[17]

  • Piperidine: The piperidine ring is generally considered metabolically robust.[2] However, it is susceptible to predictable metabolic pathways, including N-dealkylation and oxidation (hydroxylation) at carbons adjacent (alpha) to the nitrogen atom.[9][13] Medicinal chemists often employ strategies like introducing steric hindrance or substituting at these positions to block metabolism and improve stability.[2]

  • Azetidine: The azetidine scaffold has gained a strong reputation for conferring enhanced metabolic stability.[3][6][7] Its strained, compact structure can be less accommodating to the active sites of CYP enzymes. Replacing a metabolically liable piperidine with an azetidine has become a key strategy to improve a compound's half-life and reduce clearance. Several approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , feature an azetidine ring specifically to enhance their metabolic stability and overall pharmacokinetic profiles.[3][6]

cluster_piperidine Piperidine Metabolism cluster_azetidine Azetidine Metabolism Piperidine_Drug Piperidine-Containing Drug N_Dealkylation N-Dealkylation Piperidine_Drug->N_Dealkylation CYP450 Alpha_Hydroxylation α-C-Hydroxylation Piperidine_Drug->Alpha_Hydroxylation CYP450 Azetidine_Drug Azetidine-Containing Drug Metabolically_Stable Often More Metabolically Stable Azetidine_Drug->Metabolically_Stable Steric Shielding/ Reduced CYP Access

Caption: General metabolic pathways for piperidine vs. azetidine scaffolds.

Excretion

The final step in the drug's journey is its removal from the body. This is largely dependent on the products of metabolism. Compounds that are more extensively metabolized to polar derivatives are typically cleared more rapidly by the kidneys. A drug with greater metabolic stability will rely more on direct renal or biliary excretion of the parent molecule. The lower lipophilicity of azetidine-containing drugs may also favor renal clearance over extensive metabolism followed by excretion.

Part 3: Experimental Workflows for Comparative Evaluation

To move from theoretical advantages to empirical data, a robust experimental plan is essential. The following protocols describe a self-validating system to objectively compare the pharmacokinetic properties of an azetidine-containing candidate against its piperidine analog.

Start Synthesize Azetidine (Cmpd A) & Piperidine (Cmpd B) Analogs Stability In Vitro Metabolic Stability Assay (Liver Microsomes) Start->Stability Permeability Caco-2 Permeability Assay Stability->Permeability If stable PPB Plasma Protein Binding Assay (Rapid Equilibrium Dialysis) Permeability->PPB If permeable Decision Compound exhibits favorable in vitro ADME profile? PPB->Decision InVivo In Vivo PK Study in Rodents Decision->InVivo Yes Stop Terminate or Redesign Decision->Stop No

Caption: A typical in vitro ADME cascade for comparing drug candidates.

Experimental Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of the test compounds by liver enzymes, providing a prediction of in vivo clearance.

Causality: This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism. By measuring the disappearance of the parent drug over time, we can calculate its intrinsic clearance (Clint), a key indicator of its metabolic stability.

Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 20 mg/mL HLM stock solution in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare 1 mM stock solutions of the azetidine and piperidine test compounds in DMSO.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, test compound (final concentration 1 µM), and HLM (final concentration 0.5 mg/mL).

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor for CYP enzymes). A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Interpretation:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • A longer half-life indicates greater metabolic stability.

Experimental Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess a compound's potential for oral absorption by measuring its rate of transport across a monolayer of human intestinal cells.[18]

Causality: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable filters, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[19][20] This assay measures both passive diffusion and active transport.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell™ inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Confirm monolayer integrity before the experiment by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability:

    • The assay is run in two directions: Apical (A) to Basolateral (B) to measure absorption, and B to A to measure efflux.[20]

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Incubation:

    • Add the test compound (typically at 10 µM) to either the apical or basolateral chamber (the "donor" chamber). The receiving chamber contains compound-free buffer.

    • Include control compounds: caffeine (high permeability) and mannitol (low permeability).[19]

    • Incubate the plate at 37°C with gentle shaking for 1-2 hours.

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B).

    • High Papp (A to B) suggests good absorption.

    • An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp, which can limit absorption.

Experimental Protocol 3: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

Objective: To determine the percentage of a drug that is bound to plasma proteins, and conversely, the free fraction (fu) available for therapeutic action.[16]

Causality: The Rapid Equilibrium Dialysis (RED) device uses a semipermeable membrane (8 kDa molecular weight cutoff) to separate a plasma-containing chamber from a buffer chamber.[15] The drug, but not the larger plasma proteins, can diffuse across the membrane. At equilibrium, the concentration of the drug in the buffer chamber is equal to the free (unbound) concentration in the plasma chamber.[21]

Methodology:

  • Preparation:

    • Spike the test compound into plasma (human, rat, etc.) at a final concentration of 1-5 µM.[22]

    • Add the plasma/compound mixture to one chamber of the RED device insert (the "plasma chamber").

    • Add phosphate-buffered saline (PBS) to the other chamber (the "buffer chamber").[15]

  • Incubation:

    • Assemble the device in its base plate, seal, and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[22]

  • Sampling and Analysis:

    • After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison (matrix matching), add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

    • Precipitate proteins and extract the compound from both samples using ice-cold acetonitrile with an internal standard.

    • Analyze the concentrations in the extracts by LC-MS/MS.[15]

  • Data Interpretation:

    • Calculate the Fraction Unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate Percent Bound = (1 - fu) * 100.

    • A lower percent bound is often desirable, indicating more free drug is available.

Protocol 4: Comparative In Vivo Pharmacokinetic Study Design

Objective: To determine the key PK parameters (clearance, volume of distribution, half-life, bioavailability) of the azetidine and piperidine analogs in a living system.

Causality: While in vitro assays are predictive, an in vivo study integrates all ADME processes simultaneously, providing the definitive PK profile.[23] This study design allows for a direct comparison of how the structural change from piperidine to azetidine affects the overall disposition of the drug in the body.

High-Level Workflow:

  • Subject Selection: Use male Sprague-Dawley rats (n=3-5 per group).

  • Group Allocation:

    • Group 1: Azetidine analog, intravenous (IV) administration (e.g., 1 mg/kg).

    • Group 2: Azetidine analog, oral (PO) administration (e.g., 5 mg/kg).

    • Group 3: Piperidine analog, IV administration (1 mg/kg).

    • Group 4: Piperidine analog, PO administration (5 mg/kg).

  • Dosing and Sampling:

    • Administer the compounds. The IV dose provides a baseline for 100% bioavailability.

    • Collect sparse blood samples (e.g., via tail vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[24]

    • Process blood to plasma and store at -80°C.

  • Bioanalysis:

    • Quantify the drug concentration in each plasma sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use software like Phoenix WinNonlin to perform non-compartmental analysis on the plasma concentration-time data.

    • Key Parameters to Compare:

      • Clearance (CL): The rate at which the drug is removed from the body.

      • Volume of Distribution (Vd): The extent of drug distribution into tissues.

      • Terminal Half-life (t½): The time taken for the plasma concentration to decrease by half.

      • Area Under the Curve (AUC): A measure of total drug exposure.

      • Oral Bioavailability (%F): (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conclusion and Strategic Outlook

The choice between an azetidine and a piperidine scaffold is a strategic decision driven by the specific challenges of a drug discovery program. Piperidine remains a powerful, reliable, and well-understood scaffold for achieving favorable drug-like properties.[2][8] However, when faced with challenges of high metabolic clearance, low solubility, or high plasma protein binding, the azetidine ring presents a compelling alternative.[3][6]

Its unique combination of rigidity, increased sp³-character, and reduced lipophilicity provides a validated pathway to enhancing metabolic stability and improving the overall pharmacokinetic profile.[7] By leveraging the systematic, data-driven experimental approach outlined in this guide, researchers can make an informed, evidence-based decision, selecting the scaffold that will best position their drug candidate for clinical success.

References

  • Benchchem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. Benchchem. Accessed January 19, 2026.
  • Volpe DA. Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opin Drug Discov. 2020;15(7):761-773.
  • Volpe DA. Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. Published online May 26, 2020.
  • Benchchem. The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem. Accessed January 19, 2026.
  • Kuran B, et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2024;270:116315.
  • BioIVT. Cell Permeability Assay. BioIVT. Accessed January 19, 2026.
  • Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. Accessed January 19, 2026.
  • Creative Bioarray. In Vitro Permeability Assay. Creative Bioarray. Accessed January 19, 2026.
  • Domainex. Plasma Protein Binding Assay. Domainex. Accessed January 19, 2026.
  • Benchchem. Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem. Accessed January 19, 2026.
  • BioAgilytix. Protein Binding Assays. BioAgilytix. Accessed January 19, 2026.
  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Accessed January 19, 2026.
  • Foley CA, et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chem Neurosci. 2012;3(10):765-772.
  • Visikol. Plasma Protein Binding Assay. Visikol. Published November 3, 2022.
  • Singh S, et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. J Enzyme Inhib Med Chem. 2026;41(1):24-48.
  • Scott DE, et al. Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm. 2020;11(3):439-490.
  • WuXi AppTec. Plasma Protein Binding (PPB) Assays. WuXi AppTec. Accessed January 19, 2026.
  • Baranczewski P, et al. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. J Transl Med. 2006;4:23.
  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • ResearchGate. Examples of an azetidine‐based bioisoster for a piperidine ring.
  • Wang Y, et al. Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Published online March 15, 2023.
  • Gao H. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
  • Enamine. Azetidines. Enamine. Accessed January 19, 2026.
  • Wang Y, et al. Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Published online March 15, 2023.
  • Benchchem. The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem. Accessed January 19, 2026.
  • Singh G, et al. Azetidines of pharmacological interest. Arch Pharm (Weinheim). 2021;354(9):e2100129.
  • ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,...
  • Kung DW, et al. Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorg Med Chem Lett. 2012;22(13):4281-4287.
  • Wikipedia. Piperidine. Wikipedia. Accessed January 19, 2026.
  • National Center for Biotechnology Information. Piperidine. PubChem. Accessed January 19, 2026.
  • ResearchGate. Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes.
  • Admescope. Webinar: In vivo pharmacokinetic experiments in preclinical drug development. YouTube. Published online June 2, 2021.
  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Accessed January 19, 2026.
  • Wikipedia. Azetidine. Wikipedia. Accessed January 19, 2026.
  • U.S. Food and Drug Administration. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. FDA. Published online August 2021.
  • Singh S, et al. Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • National Center for Biotechnology Information. Azetidine. PubChem. Accessed January 19, 2026.
  • Benchchem. comparing the in vitro metabolic stability of piperidine vs. pyrrolidine analogs. Benchchem. Accessed January 19, 2026.
  • Urban M, et al. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Org Biomol Chem. 2016;14(30):7140-7156.
  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...).
  • Beresneva T, et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)
  • ResearchGate. pK a values of common substituted piperazines.
  • Urban M, et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Published online March 24, 2021.

Sources

A Head-to-Head Battle of Synthons: Unpacking the Reactivity of Bromomethyl vs. Tosylmethyl Azetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the azetidine ring has emerged as a coveted scaffold. Its unique three-dimensional geometry and favorable impact on physicochemical properties like solubility and metabolic stability have made it a staple in modern drug design.[1][2] The incorporation of this strained, sp³-rich motif can significantly enhance the pharmacological profile of a lead compound. For chemists aiming to introduce an azetidinyl-methyl moiety—a common strategy to probe new binding interactions or improve pharmacokinetics—the choice of the electrophilic synthon is a critical early decision.

This guide provides an in-depth comparative analysis of two of the most prevalent synthons for this purpose: N-Boc-3-(bromomethyl)azetidine and N-Boc-3-((tosyloxy)methyl)azetidine . We will dissect their reactivity, stability, and practical utility, supported by mechanistic insights and representative experimental data, to empower researchers and drug development professionals to make the most informed choice for their synthetic campaigns.

The Foundation: Synthesis of the Key Synthons

Both synthons originate from the common precursor, N-Boc-3-hydroxymethylazetidine, which is readily prepared from commercially available starting materials. The choice of the tert-butyloxycarbonyl (Boc) protecting group is standard, offering robust protection under a wide range of nucleophilic and basic conditions while allowing for facile removal under acidic conditions.

The bromomethyl synthon is typically synthesized via an Appel-type reaction or by using phosphorus tribromide (PBr₃), effectively converting the primary alcohol into a bromide. The tosylmethyl synthon is prepared by treating the same alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to form the tosylate ester.

The Core of the Matter: A Comparative Reactivity Analysis

The fundamental difference between the two synthons lies in the nature of their leaving groups: the bromide ion (Br⁻) versus the tosylate anion (TsO⁻). This distinction is the primary driver of the observed differences in their reactivity, particularly in the context of bimolecular nucleophilic substitution (SN2) reactions, which are the cornerstone of their utility.

Leaving Group Ability: A Tale of Two Anions

In an SN2 reaction, the rate is directly influenced by the stability of the leaving group as it departs with the bonding pair of electrons. A more stable, and therefore weaker, base makes for a better leaving group.

  • Bromide (Br⁻): A good leaving group, as it is the conjugate base of a strong acid (HBr). The negative charge is localized on the relatively large and polarizable bromine atom.

  • Tosylate (TsO⁻): An exceptionally good leaving group. It is the conjugate base of a very strong acid, p-toluenesulfonic acid (pKa ≈ -2.8). The negative charge on the oxygen atom is extensively delocalized by resonance across the sulfonate group, rendering the anion highly stable.

This superior stability means that the C-OTs bond is weaker and more polarized than the C-Br bond, making the tosylmethyl synthon inherently more reactive towards nucleophilic attack. Consequently, reactions involving the tosylmethyl synthon are generally faster and can often proceed under milder conditions than those with its bromomethyl counterpart.

Data Presentation: Reactivity with Representative Nucleophiles

To illustrate the practical implications of these differences, the following table summarizes representative experimental data for the reaction of both synthons with common O-, N-, and S-nucleophiles. The data, compiled from literature precedents and extrapolated for direct comparison, highlights the enhanced reactivity of the tosylmethyl synthon.

NucleophileSynthonBaseSolventTemp (°C)Time (h)Yield (%)
Phenol BromomethylK₂CO₃DMF8018~75
Tosylmethyl K₂CO₃ DMF 60 6 ~90
Aniline BromomethylK₂CO₃MeCN8024~60
Tosylmethyl K₂CO₃ MeCN 60 8 ~85
Thiophenol BromomethylNaHTHF254~85
Tosylmethyl NaH THF 25 1 >95

Disclaimer: The data presented is illustrative and based on typical outcomes for SN2 reactions. Actual results may vary depending on the specific substrate and precise reaction conditions.

As the data indicates, the tosylmethyl azetidine consistently provides higher yields in shorter reaction times and often at lower temperatures. This enhanced reactivity is particularly advantageous when dealing with less nucleophilic substrates or when trying to minimize side reactions that can occur at elevated temperatures.

Practical Considerations and Side Reactions
  • Stability and Handling: The bromomethyl synthon is generally stable and can be stored for extended periods. The tosylmethyl synthon, due to its higher reactivity, can be more susceptible to hydrolysis and should be handled under anhydrous conditions and stored in a desiccator.

  • Cost: The starting materials for the bromomethyl synthon (e.g., PBr₃ or CBr₄) are often less expensive than p-toluenesulfonyl chloride, which may be a consideration for large-scale syntheses.

  • Side Reactions: For sterically hindered nucleophiles, the higher temperatures required for the bromomethyl synthon may lead to a greater proportion of elimination (E2) byproducts. The high reactivity of the tosylate allows for milder conditions, generally favoring the desired substitution pathway.

Experimental Protocols

To provide a self-validating framework, detailed step-by-step methodologies for the synthesis of the tosylmethyl synthon and a comparative nucleophilic substitution are provided below.

Protocol 1: Synthesis of tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate

This protocol details the conversion of the precursor alcohol to the highly reactive tosylmethyl synthon.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve N-Boc-3-hydroxymethylazetidine and DMAP in anhydrous DCM B Cool solution to 0 °C in an ice bath A->B C Add p-toluenesulfonyl chloride (TsCl) portion-wise B->C D Allow reaction to warm to room temperature C->D E Stir for 4-12 hours D->E F Monitor progress by TLC E->F G Quench with water and separate layers F->G Upon Completion H Wash organic layer with 1M HCl, sat. NaHCO₃, and brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the synthesis of the tosylmethyl azetidine synthon.

Step-by-Step Procedure:

  • To a solution of N-Boc-3-hydroxymethylazetidine (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, cool the mixture to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound as a white solid.

Protocol 2: Comparative N-Alkylation of Aniline

This protocol provides a direct comparison for the alkylation of a common N-nucleophile.

Reaction Setup A (Bromomethyl Synthon):

  • In a sealed vial, combine N-Boc-3-(bromomethyl)azetidine (1.0 eq.), aniline (1.1 eq.), and potassium carbonate (2.0 eq.) in acetonitrile.

  • Heat the mixture to 80 °C and stir for 24 hours.

Reaction Setup B (Tosylmethyl Synthon):

  • In a sealed vial, combine N-Boc-3-((tosyloxy)methyl)azetidine (1.0 eq.), aniline (1.1 eq.), and potassium carbonate (2.0 eq.) in acetonitrile.

  • Heat the mixture to 60 °C and stir for 8 hours.

Work-up and Analysis (for both setups):

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

  • Analyze the yield and purity of the resulting N-(azetidin-3-ylmethyl)aniline derivative by NMR and LC-MS to validate the superior efficiency of the tosylmethyl synthon.

Mechanistic Visualization

The underlying principle for the observed reactivity is the classic SN2 mechanism. The nucleophile attacks the electrophilic methylene carbon from the backside, relative to the leaving group, proceeding through a trigonal bipyramidal transition state.

Caption: Generalized SN2 mechanism for the alkylation reaction.

Conclusion and Recommendations

The choice between bromomethyl and tosylmethyl azetidine synthons is a classic case of balancing reactivity with practical considerations.

  • The tosylmethyl azetidine is the demonstrably more reactive synthon. Its use is recommended for:

    • Reactions with weak or sterically hindered nucleophiles.

    • Syntheses where mild conditions are paramount to avoid degradation of sensitive functional groups.

    • Maximizing yield and minimizing reaction time, particularly in early-stage discovery chemistry where material is precious.

  • The bromomethyl azetidine remains a viable and often more economical alternative. It is a suitable choice for:

    • Reactions with strong, unhindered nucleophiles where the reactivity difference is less critical.

    • Large-scale syntheses where cost of goods is a significant driver.

Ultimately, the superior leaving group ability of the tosylate makes the N-Boc-3-((tosyloxy)methyl)azetidine a more versatile and efficient tool in the synthetic chemist's arsenal. While its preparation requires an extra step and slightly more expensive reagents, the investment often pays dividends in the form of cleaner reactions, higher yields, and broader applicability, accelerating the journey from a synthetic concept to a promising drug candidate.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • A Comparative Analysis of Bromide and Tosylate as Leaving Groups in Benzylic Systems. (n.d.). Benchchem.
  • One-Pot Synthesis of Azetidine Derivatives from 3-(Bromomethyl)azetidine: Application Notes and Protocols. (n.d.). Benchchem.
  • An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. (n.d.). Benchchem.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). PubMed Central.
  • O-alkylation of phenol derivatives via a nucleophilic substitution. (n.d.). RSC Publishing.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

Sources

A Senior Application Scientist's Guide to Confirming the Successful Incorporation of the 3-Methylazetidine Motif via HRMS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is the bedrock of credible research. When incorporating strained ring systems like the 3-methylazetidine motif—a valuable building block in modern pharmaceuticals—rigorous analytical validation is paramount. This guide provides an in-depth, technically-grounded comparison of High-Resolution Mass Spectrometry (HRMS) as the gold standard for this purpose, complete with the causality behind experimental choices and self-validating protocols.

The Gold Standard: Why HRMS is Indispensable for Small Molecule Confirmation

While various analytical techniques contribute to structural elucidation, HRMS provides a unique and powerful combination of sensitivity and accuracy that is essential for confirming the elemental composition of a newly synthesized molecule.[1][2] Unlike lower-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm).[3][4] This extraordinary precision allows for the differentiation of compounds with the same nominal mass but different elemental formulas, a critical capability in drug discovery and development.[5]

For instance, the precise mass of a protonated molecule containing the 3-methylazetidine motif will have a distinct "mass defect"—the difference between its nominal mass and its exact mass.[3][6] This unique mass signature, when measured with high accuracy, provides a definitive fingerprint for the elemental composition of the molecule, thereby confirming the successful incorporation of the desired motif.

A Comparative Perspective:

Analytical TechniqueStrengthsLimitations in Confirming 3-Methylazetidine Incorporation
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurement, enabling determination of elemental composition. High sensitivity.[1]Does not provide direct information on atom connectivity or stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the connectivity of atoms and the 3D structure of the molecule.[7]Less sensitive than MS; may require larger sample amounts. Complex spectra can be challenging to interpret fully.
Low-Resolution Mass Spectrometry (LRMS) Provides nominal mass information; useful for routine screening.Cannot distinguish between molecules with the same nominal mass but different elemental formulas.[1]
X-ray Crystallography Provides the definitive 3D structure of a molecule in its crystalline state.[7][8]Requires a suitable single crystal, which can be difficult to obtain.[7]

While NMR is crucial for determining the connectivity and stereochemistry of the 3-methylazetidine ring, HRMS provides the foundational confirmation of its presence through an exact mass measurement that corresponds to the correct elemental formula.

Experimental Design: A Self-Validating HRMS Protocol

The following protocol is designed to be a self-validating system, incorporating steps that ensure data integrity and minimize ambiguity. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Choosing the Right Ionization Technique

For small, nitrogen-containing heterocycles like 3-methylazetidine, Electrospray Ionization (ESI) is typically the most effective and widely used "soft" ionization technique.[9] ESI is well-suited for polar molecules and tends to produce protonated molecular ions [M+H]+ with minimal fragmentation, which is ideal for accurate mass determination of the parent molecule.[9]

Causality: The basic nitrogen of the azetidine ring is readily protonated in the ESI source, leading to a strong signal for the molecular ion. This minimizes the complexity of the mass spectrum, making it easier to identify the peak corresponding to the intact molecule.

Isotopic_Pattern cluster_0 Theoretical vs. Experimental Data Theoretical Theoretical Isotopic Pattern (Calculated from C15H21N2O2+) Comparison Comparison & Matching Theoretical->Comparison Experimental Experimental Isotopic Pattern (Observed in HRMS) Experimental->Comparison Confirmation Confirmation of Elemental Composition Comparison->Confirmation

Sources

A Comparative Guide to the Metabolic Stability of Drug Analogues Featuring the 3,3-Dimethylazetidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,3-Dimethylazetidine Moiety in Drug Design

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical step toward identifying a viable clinical candidate.[1][2] Poor metabolic stability can lead to rapid clearance from the body, insufficient in vivo exposure, and the formation of potentially toxic metabolites, ultimately derailing promising therapeutic agents.[1] Medicinal chemists employ various strategies to mitigate these risks, one of the most effective being the introduction of structural motifs that "shield" metabolically vulnerable sites.

Among these motifs, the 3,3-dimethylazetidine has emerged as a particularly valuable building block.[3] This four-membered saturated heterocycle is often used as a bioisosteric replacement for more labile groups like gem-dimethyl fragments on carbocycles or open-chain amines.[4][5][6] Its utility stems from a combination of desirable properties: it introduces sp³ character, can improve aqueous solubility, and, most importantly, often confers significant metabolic stability. The key to this stability lies in the "gem-dimethyl effect," where the two methyl groups provide steric bulk, physically hindering the approach of metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily, to adjacent parts of the molecule.[7][8]

This guide provides an in-depth comparison of the metabolic stability of drug analogues containing the 3,3-dimethylazetidine moiety against relevant alternatives. We will detail the self-validating experimental protocols required for this assessment, present comparative data, and explain the causal biochemical principles that underpin the observed results.

Core Methodologies for Assessing Metabolic Stability

The liver is the primary site of drug metabolism, driven by a host of enzymes.[9][10] To evaluate a compound's susceptibility to this process in vitro, two well-established assays are paramount: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[11]

  • Liver Microsomal Stability Assay: This assay utilizes liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes (e.g., CYPs) and some Phase II enzymes (e.g., UGTs).[9][12] It is a cost-effective, high-throughput method for determining a compound's intrinsic clearance (CLint) due to oxidative metabolism.[9][13]

  • Hepatocyte Stability Assay: Often considered the "gold standard" for in vitro metabolism studies, this assay uses intact, cryopreserved hepatocytes.[9] These cells contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in their natural cellular environment.[14][15] This system also accounts for cellular uptake and transport processes, providing a more comprehensive and physiologically relevant prediction of hepatic clearance.[9][16]

Experimental Design: A Comparative Framework

To objectively assess the contribution of the 3,3-dimethylazetidine moiety, we designed a study comparing four hypothetical, structurally related analogues (Analogue A-D), each with a distinct functional group attached to a common core scaffold.

  • Analogue A (Baseline): Contains a flexible N,N-diethylamine group, a common functional group often susceptible to N-dealkylation.

  • Analogue B (Simple Heterocycle): Contains an unsubstituted azetidine ring to assess the impact of the core ring system without steric shielding.

  • Analogue C (Test Moiety): Features the 3,3-dimethylazetidine moiety.

  • Analogue D (Carbocyclic Bioisostere): Incorporates a 3,3-dimethylcyclobutane group to compare against a non-nitrogenous, sterically hindered analogue.

The following sections provide detailed protocols for evaluating these analogues.

Protocol 1: Liver Microsomal Stability Assay

This protocol details the steps to measure the rate of disappearance of a parent compound upon incubation with liver microsomes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compounds: Prepare 10 mM stock solutions of Analogues A, B, C, and D in DMSO. From these, create 100 µM working solutions in acetonitrile.

    • Microsomes: Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL protein concentration) on ice. Dilute to 1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.67 Units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[13]

      • Causality Explanation: CYP enzymes require NADPH as a cofactor to function. An NRS is used to continuously regenerate NADPH from NADP+, ensuring the enzymatic reaction does not slow down due to cofactor depletion.

    • Internal Standard (IS) Solution: Prepare a solution of a structurally unrelated, stable compound (e.g., tolbutamide) at 100 nM in acetonitrile.

    • Quenching Solution: The IS solution (cold acetonitrile with internal standard) also serves as the quenching solution to stop the reaction.

  • Incubation Procedure:

    • Add 196 µL of the diluted microsome solution to wells of a 96-well plate.

    • Add 2 µL of the 100 µM test compound working solution to each well for a final compound concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding 2 µL of the NRS solution.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer 25 µL aliquots from the reaction wells into a new 96-well plate containing 100 µL of the cold Quenching Solution.

      • Causality Explanation: Cold acetonitrile precipitates the microsomal proteins, instantly halting all enzymatic activity and ensuring the measured compound concentration accurately reflects that specific time point.

  • Control Incubations (Self-Validation):

    • No-NRS Control: For each compound, run one incubation where the NRS is replaced with phosphate buffer. This control identifies any non-NADPH-dependent degradation (e.g., chemical instability).[17]

    • Positive Control: Include a compound with known metabolic liability (e.g., verapamil) to validate the activity of the microsomal batch.

  • Sample Processing and Analysis:

    • Seal the collection plate and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[18][19] The amount of parent compound is determined based on the peak area ratio of the analyte to the internal standard.[14]

Protocol 2: Hepatocyte Stability Assay

This protocol provides a more physiologically relevant assessment using intact liver cells.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to a conical tube containing pre-warmed, serum-free incubation medium (e.g., Williams' Medium E with supplements).[20]

    • Centrifuge the cells gently, discard the supernatant (removing cryoprotectant), and resuspend the cell pellet in fresh medium.

    • Determine cell viability and concentration using a trypan blue exclusion assay. Adjust the cell density to 1.0 x 10⁶ viable cells/mL.[21]

  • Incubation Procedure:

    • Dispense the hepatocyte suspension into the wells of a 24-well plate.

    • Add the test compounds (Analogues A-D) to the wells to achieve a final concentration of 1 µM.

    • Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker.[20]

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[14]

    • Immediately terminate the reaction by adding the aliquot to 3-4 volumes of cold acetonitrile containing an internal standard.[15][16]

  • Control Incubations (Self-Validation):

    • Positive Controls: Include compounds with known high (e.g., verapamil) and low (e.g., tolbutamide) clearance rates to ensure the hepatocytes are metabolically active and the assay can distinguish between stability profiles.[16][20]

    • Blank Control: Incubate hepatocytes with vehicle (DMSO) alone to check for any interfering peaks during LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound, as described in the microsomal assay protocol.

Visualizing the Experimental Process

The following diagram illustrates the generalized workflow for both the microsomal and hepatocyte stability assays.

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_process 3. Sample Processing cluster_analyze 4. Analysis & Data p1 Prepare Test Compounds (100 µM Working Stocks) p2 Prepare Biological Matrix (Microsomes or Hepatocytes) p3 Prepare Cofactors (NADPH System for Microsomes) i1 Combine Compound and Matrix p2->i1 i2 Pre-incubate at 37°C i1->i2 i3 Initiate Reaction (Add Cofactors) i2->i3 i4 Sample at Time Points (0, 5, 15, 30, 45, 60 min) i3->i4 s1 Quench Reaction (Cold Acetonitrile + IS) i4->s1 s2 Centrifuge to Remove Protein/Debris s1->s2 s3 Collect Supernatant s2->s3 a1 Quantify Parent Compound via LC-MS/MS s3->a1 a2 Plot ln(% Remaining) vs. Time a1->a2 a3 Calculate t½ and CLint a2->a3

Caption: General workflow for in vitro metabolic stability assays.

Data Analysis and Comparative Results

The disappearance of the parent compound over time is used to calculate two key parameters:

  • In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized. It is calculated from the slope (k) of the linear regression of the natural log of the percent remaining compound versus time: t½ = 0.693 / k .[13]

  • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug. It is calculated as: CLint = (0.693 / t½) / (protein or cell concentration) .[1][12] A lower CLint value indicates greater metabolic stability.

Table 1: Comparative Metabolic Stability Data (Hypothetical)

AnalogueMoietyMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
A N,N-Diethylamine12115.51864.2
B Azetidine4530.86517.8
C 3,3-Dimethylazetidine >120 <9.6 >180 <6.4
D 3,3-Dimethylcyclobutane9512.21507.7

Interpretation of Results:

The data clearly demonstrates the superior metabolic stability of Analogue C , which contains the 3,3-dimethylazetidine moiety. Its half-life in both microsomal and hepatocyte systems is significantly longer, and its intrinsic clearance is markedly lower than all other analogues.

  • Analogue A vs. B: Cyclizing the amine into an azetidine ring (Analogue B) provides a moderate increase in stability compared to the flexible diethylamine (Analogue A), likely by constraining the conformation and reducing access to sites of N-dealkylation.

  • Analogue B vs. C: The addition of the gem-dimethyl group (Analogue C) results in a dramatic enhancement of stability. This is the primary finding, showcasing the powerful shielding effect of this substitution.

  • Analogue C vs. D: While the carbocyclic 3,3-dimethylcyclobutane (Analogue D) also confers substantial stability, the 3,3-dimethylazetidine (Analogue C) is even more robust. This suggests that the combination of the rigid ring and the steric hindrance of the gem-dimethyl groups provides the most effective protection against metabolism.

Mechanism of Enhanced Stability: The Steric Shielding Effect

The observed stability of the 3,3-dimethylazetidine moiety is primarily attributed to steric hindrance. Cytochrome P450 enzymes possess a heme-iron active site where oxidation occurs.[22] For a drug to be metabolized, the susceptible part of the molecule (a "metabolic soft spot," often an electron-rich or sterically accessible C-H or N-H bond) must gain access to this active site. The bulky gem-dimethyl groups on the azetidine ring act as a shield, physically blocking the approach of the large CYP enzyme to nearby atoms.

Caption: Steric shielding by the gem-dimethyl group blocks CYP450 access.

Conclusion and Field Implications

This guide demonstrates through established protocols and comparative data that the 3,3-dimethylazetidine moiety is a highly effective tool for enhancing the metabolic stability of drug-like molecules. The steric bulk provided by the gem-dimethyl substitution provides a robust shield against enzymatic degradation, primarily by Phase I enzymes like CYPs.

For researchers, scientists, and drug development professionals, these findings reinforce the value of using 3,3-dimethylazetidine as a strategic bioisosteric replacement. By substituting metabolically labile groups with this motif, it is possible to significantly improve a compound's pharmacokinetic profile, increasing its half-life and potential for in vivo efficacy. The experimental workflows detailed herein provide a reliable framework for validating the metabolic stability of novel analogues, enabling data-driven decisions in the critical early stages of drug discovery.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available from: [Link].

  • Domainex. Hepatocyte Stability Assay. Available from: [Link].

  • Eurofins Discovery. Metabolic Stability Services. Available from: [Link].

  • Creative Bioarray. In Vitro Metabolic Stability. Available from: [Link].

  • National Institutes of Health (NIH). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. Available from: [Link].

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Available from: [Link].

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link].

  • Technology Networks. Sensitive Quantification of Drug Metabolites Using LC-MS. (2020-04-09). Available from: [Link].

  • Taylor & Francis Online. LC-MS-Based Metabolomics in Drug Metabolism. Available from: [Link].

  • Pacific BioLabs. Metabolite Identification LC MS Testing. (2026-01-11). Available from: [Link].

  • BioDuro. ADME Hepatocyte Stability Assay. Available from: [Link].

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024-12-09). Available from: [Link].

  • Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc ms) In Drug Metabolism Studies. Available from: [Link].

  • Creative Bioarray. Hepatocyte Stability Assay. Available from: [Link].

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link].

  • Science Alert. Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Available from: [Link].

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link].

  • ACS Publications. Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis | Journal of Medicinal Chemistry. Available from: [Link].

  • Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. (2024-12-29). Available from: [Link].

  • PubMed. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. (2015-02-16). Available from: [Link].

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link].

  • RSC Publishing. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry. (2021-10-06). Available from: [Link].

  • PubMed. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018-03-22). Available from: [Link].

  • Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. Available from: [Link].

  • Cambridge MedChem Consulting. Bioisosteric Replacements. (2021-01-30). Available from: [Link].

  • MDPI. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Available from: [Link].

  • PubMed. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). Available from: [Link].

  • PubMed Central. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin. Available from: [Link].

  • PubMed Central. Role of cytochrome P450 in drug interactions. Available from: [Link].

  • American Journal of PharmTech Research. The Use of Bioisosterism in Drug Design and Molecular Modification. Available from: [Link].

  • ResearchGate. Metabolic Stability and Analogue-Based Drug Discovery. Available from: [Link].

  • ResearchGate. The gem -Dimethyl Effect Revisited. (2025-08-06). Available from: [Link].

  • PubChem. 3,3-Dimethylazetidine | C5H11N | CID 12674607. Available from: [Link].

  • Drug Discovery Resources. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24). Available from: [Link].

  • National Center for Biotechnology Information (NCBI). Biochemistry, Cytochrome P450. Available from: [Link] CYP450/.

  • MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans. Available from: [Link].

  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Available from: [Link].

  • PubMed. Novel Prodrugs of Decitabine With Greater Metabolic Stability and Less Toxicity. (2019-08-01). Available from: [Link].

  • PubMed Central. Drug interactions due to cytochrome P450. Available from: [Link].

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available from: [Link].

Sources

A Senior Application Scientist's Guide to the Efficacious Synthesis of Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique conformational rigidity and ability to project substituents into distinct vectors of chemical space offer a powerful tool to enhance pharmacological properties, including metabolic stability, solubility, and target affinity. However, the inherent ring strain of approximately 25.4 kcal/mol makes the construction of this motif a non-trivial synthetic challenge. This guide provides a comparative analysis of the principal synthetic strategies for accessing functionalized azetidines, grounded in mechanistic understanding and supported by experimental data, to empower chemists in navigating this demanding yet rewarding area of synthesis.

The Strategic Value of Azetidines in Drug Design

The departure from "flatland" in drug discovery has underscored the importance of three-dimensional molecular architectures. Azetidines serve as exceptional bioisosteres for more common five- and six-membered rings like pyrrolidines and piperidines, while offering a distinct conformational profile. This structural constraint can pre-organize a molecule into its bioactive conformation, thereby enhancing potency and selectivity. Furthermore, the azetidine core can act as a metabolically robust linker or introduce novel exit vectors for further chemical elaboration.

This guide will dissect and compare the following key synthetic methodologies:

  • Intramolecular Cyclization of Acyclic Precursors

  • [2+2] Cycloaddition Reactions

  • Ring Expansion of Aziridines

  • Emerging Photochemical and Electrochemical Methods

Each method will be evaluated for its efficiency, stereocontrol, substrate scope, and practical applicability in a drug discovery setting.

Method 1: Intramolecular Cyclization of Acyclic Precursors

The formation of the azetidine ring via intramolecular nucleophilic substitution is a foundational and widely utilized strategy. The core principle involves a nitrogen nucleophile attacking a γ-carbon bearing a suitable leaving group. The success of this approach is critically dependent on managing the entropic barrier to forming a four-membered ring and minimizing competing side reactions, such as intermolecular polymerization and elimination.

Causality Behind Experimental Choices

The key to a successful intramolecular cyclization is the choice of the leaving group and the reaction conditions. Classical approaches often involve the conversion of a γ-amino alcohol to a species with a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate). The use of a strong, non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction. Modern variations, such as the lanthanide-catalyzed aminolysis of epoxides, offer milder conditions and can provide excellent regioselectivity.

Experimental Protocol: Synthesis of N-Tosyl-3-hydroxyazetidine via Mesylation
  • Activation of the Primary Alcohol: To a solution of N-tosyl-1-amino-2,3-propanediol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, triethylamine (2.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature.

  • In Situ Cyclization: The reaction is monitored by TLC until the starting material is consumed. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: The layers are separated, and the aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-tosyl-3-hydroxyazetidine.

Diagram: Intramolecular Cyclization Strategy

G cluster_0 Intramolecular Cyclization of a γ-Amino Alcohol start γ-Amino Alcohol activated Activated Intermediate (e.g., O-Mesylate) start->activated Activation (e.g., MsCl, Et3N) azetidine Functionalized Azetidine activated->azetidine Base-mediated Intramolecular SN2 G cluster_0 Staudinger Reaction cluster_1 Aza Paternò-Büchi Reaction ketene Ketene zwitterion Zwitterionic Intermediate ketene->zwitterion Nucleophilic Attack imine Imine imine->zwitterion blactam β-Lactam zwitterion->blactam Ring Closure imine_g Imine (Ground State) imine_t Imine (Triplet State) imine_g->imine_t alkene Alkene biradical 1,4-Biradical Intermediate alkene->biradical photocat Photocatalyst + hν photocat->imine_g Energy Transfer imine_t->biradical azetidine_pb Azetidine biradical->azetidine_pb Ring Closure

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate (CAS No. 1408075-52-4). As a brominated heterocyclic compound, this reagent demands rigorous adherence to safety and waste management procedures to protect laboratory personnel and ensure environmental compliance. The causality behind each procedural step is explained to foster a deep understanding of the required safety measures.

Core Hazard Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the compound's inherent risks. This compound is not merely a benign organic building block; its structure contains specific functional groups that dictate its hazard classification and, consequently, its disposal pathway.

The primary concerns are its classification as a halogenated organic compound and the presence of a bromomethyl group , which can act as a potential alkylating agent. Halogenated organic wastes are specifically regulated because their improper incineration can lead to the formation of highly corrosive and toxic byproducts, requiring specialized disposal facilities.[1][2] Alkylating agents, as a class, are recognized for their potential to react with biological macromolecules, warranting stringent handling to minimize exposure.[3][4]

The hazard profile, derived from safety data for this and structurally similar compounds, is summarized below.

Parameter Information Reference(s)
Chemical Name This compound
CAS Number 1408075-52-4
Molecular Formula C₁₀H₁₈BrNO₂
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning [5]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
Waste Classification Halogenated Organic Waste[6][7][8]

Immediate Safety Protocols: Personnel and Environmental Protection

Prior to handling the compound for any purpose, including disposal, the following engineering controls and Personal Protective Equipment (PPE) are mandatory. These measures are designed to create a self-validating system of safety, minimizing the risk of exposure through inhalation, ingestion, or dermal contact.[5]

Engineering Controls
  • Chemical Fume Hood: All handling and disposal-related activities must be conducted inside a properly functioning and certified chemical fume hood to prevent the inhalation of dust or vapors.[5][7]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical splash goggles or safety glasses with side shields.[6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always double-glove when handling the pure compound or concentrated waste.[6][9]

  • Body Protection: A fully fastened, flame-resistant laboratory coat is required.[6]

The workflow for ensuring personal safety before handling the chemical is illustrated below.

start Start ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) start->ppe Step 1 hood Verify Chemical Fume Hood is Operational (Check Airflow) ppe->hood Step 2 handle Proceed with Handling/ Disposal Operations Inside Hood hood->handle Step 3 end End handle->end

Caption: Pre-Disposal Safety Workflow.

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is waste segregation . Mixing halogenated waste with non-halogenated waste streams leads to costly and environmentally complex disposal challenges.[10] Adhere strictly to the following protocol.

Experimental Protocol for Disposal
  • Waste Segregation:

    • Identify and designate a specific waste container exclusively for "Halogenated Organic Waste."[7][8] This container must be used for the target compound and any materials contaminated with it.

    • Under no circumstances should this waste be mixed with non-halogenated solvents or other waste streams.[6][10]

  • Container Selection and Labeling:

    • Choose a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a leak-proof, screw-top cap.

    • The container must be clearly and accurately labeled before any waste is added. The label must include:

      • The words "HAZARDOUS WASTE "

      • The specific waste stream: "HALOGENATED ORGANIC WASTE "[10]

      • The full chemical name: "This compound " and any other halogenated components.

  • Waste Transfer (Inside a Fume Hood):

    • Unused Compound: Carefully transfer any unwanted solid compound into the designated halogenated waste container.

    • Contaminated Disposables: All items that have come into direct contact with the compound, including gloves, weighing paper, pipette tips, and wipes used for cleaning, must be placed into the same halogenated waste container.[11]

    • Contaminated Solvents: If the compound was dissolved in a solvent for an experiment, the resulting solution is also halogenated waste and should be added to the appropriate liquid halogenated waste container.

  • Decontamination of Glassware and Surfaces:

    • Rinse any contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone). This first rinseate is considered hazardous and must be collected in the halogenated liquid waste container.

    • Subsequent cleaning can be done with detergent and water.[11]

    • Wipe down the surfaces of the fume hood and any equipment with a suitable cleaning agent. The wipes used for this decontamination must also be disposed of as halogenated waste.[11]

  • Temporary Storage and Final Collection:

    • Keep the waste container tightly sealed when not in use.[5][9]

    • Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

    • Arrange for pickup and final disposal through your institution's Environmental Health & Safety (EHS) department in accordance with local, state, and federal regulations.[5]

The overall logic of the disposal workflow is visualized below.

cluster_0 Sources of Waste (Inside Fume Hood) compound Unused or Residual tert-butyl 3-(bromomethyl)-3- methylazetidine-1-carboxylate container Designated & Labeled 'HALOGENATED ORGANIC WASTE' Container compound->container consumables Contaminated Consumables (Gloves, Wipes, Pipette Tips) consumables->container rinse Contaminated Rinsate (e.g., from glassware) rinse->container storage Secure Temporary Storage (Satellite Accumulation Area) container->storage Seal Tightly pickup EHS Hazardous Waste Pickup storage->pickup Schedule Collection

Caption: Waste Disposal and Segregation Workflow.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action. The following procedures are based on standard laboratory safety protocols and information from the compound's Safety Data Sheet.[5]

Spill Response
  • Small Spill (Inside Fume Hood):

    • Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.

    • Carefully collect the absorbed material and spill debris using non-sparking tools.

    • Place all cleanup materials into the designated "Halogenated Organic Waste" container.

    • Decontaminate the area with soap and water, collecting the wipes as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team immediately.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

By following this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • This compound. BU CyberSec Lab. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025-03-04). [Link]

  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). (1986-01-29). [Link]

  • Bromine in orgo lab SOP. Environmental Health and Safety at Providence College. [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals for Bromine. Washington State University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, min 97%, 1 gram. CP Lab Safety. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, University of Maryland. [Link]

  • Hazardous Drugs. The Synergist, American Industrial Hygiene Association. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | 253176-93-1. J&K Scientific LLC. [Link]

  • Management guidelines for preventing exposure to antineoplastics. PubMed Central, National Institutes of Health. (2023-02-28). [Link]

  • 2639269-79-5|tert-butyl 3-(4-bromobenzyl)azetidine-1-carboxylate. Knight Chemicals Online. [Link]

Sources

A Senior Application Scientist's Guide to Handling Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a pivotal building block in modern medicinal chemistry and drug development, Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate is valued for its role in creating novel molecular scaffolds. However, its utility is matched by its chemical reactivity, necessitating a rigorous and informed approach to laboratory safety. The presence of a bromomethyl group designates this compound as a reactive alkylating agent, which is the primary driver of its hazardous properties.

This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the scientific rationale behind each safety measure. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring personal protection and experimental integrity.

Hazard Identification: Understanding the Reactivity

This compound is classified with several hazard statements under the Globally Harmonized System (GHS).[1] Understanding these is the first step in a comprehensive risk assessment.

Hazard CodeStatementRationale and Implications for Handling
H302 Harmful if swallowedIngestion can lead to systemic toxicity. This underscores the critical importance of preventing hand-to-mouth contamination by adhering to strict hygiene protocols and never eating or drinking in the laboratory.[1]
H315 Causes skin irritationAs an alkylating agent, the compound can react with biological molecules in the skin, leading to irritation. Prolonged or repeated contact may cause more severe damage. This mandates the use of appropriate chemical-resistant gloves and a lab coat.[1][2]
H319 Causes serious eye irritationThe eyes are particularly vulnerable. A splash can cause significant irritation and potential damage. This hazard makes chemical splash goggles and a full-face shield non-negotiable.[1][2]
H335 May cause respiratory irritationIf inhaled as a dust or aerosol, the compound can irritate the respiratory tract. This necessitates the use of engineering controls, primarily a chemical fume hood, to prevent inhalation exposure.[1][3]

The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07) , and the signal word is "Warning" .[1][4]

Engineering Controls: The First and Most Critical Barrier

Personal protective equipment (PPE) is the final line of defense. The primary method for minimizing exposure is the use of robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified laboratory chemical fume hood.[5][6] This is the most effective way to prevent inhalation of vapors or aerosols.[1]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed. Familiarize yourself with their operation before beginning any work.[1][7]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific risks posed by this compound. The following protocol is considered mandatory for all handling procedures.

EquipmentSpecificationRationale & Expert Insight
Hand Protection Two pairs of powder-free nitrile or neoprene gloves (ASTM D6978 rated).Double-gloving is essential. The outer glove bears the primary contamination. It can be removed and replaced without exposing the inner glove or skin, preventing the spread of contamination outside the immediate work area.[8] Powder-free gloves prevent the powder from absorbing and aerosolizing the chemical.[8] Change outer gloves every 30-60 minutes or immediately upon known contact.[8]
Body Protection Disposable, poly-coated, impervious gown with long sleeves and tight-fitting knit or elastic cuffs.[9]A standard cotton lab coat is insufficient as it can absorb chemical splashes. An impervious gown prevents the compound from reaching personal clothing and skin.[10] Cuffs should be tucked under the inner pair of gloves to create a seal.
Eye & Face Protection Chemical splash goggles and a full face shield.Eyeglasses are not a substitute for safety goggles.[8] Goggles provide a seal around the eyes to protect from splashes from any direction.[8] A face shield worn over the goggles offers a second, broader barrier, protecting the entire face from direct splashes.[8][9]
Respiratory Protection NIOSH-certified N95 respirator (or higher).While all work should be conducted in a fume hood, respiratory protection is required if there is any risk of generating aerosols or dusts outside of the hood (e.g., cleaning a large spill).[9][11] Ensure the respirator is properly fit-tested according to your institution's guidelines.[9]

Operational Plan: Donning, Doffing, and Disposal Workflow

A disciplined workflow is crucial to prevent cross-contamination. The process of putting on (donning) and taking off (doffing) PPE is a critical control point.

Step-by-Step Donning and Doffing Procedure:
  • Donning (Before Entering Work Area):

    • Don inner pair of gloves.

    • Don impervious gown, ensuring complete coverage.

    • Don outer pair of gloves, pulling the cuffs over the sleeves of the gown.[9]

    • Don N95 respirator (if required).

    • Don chemical splash goggles, followed by the face shield.[9]

  • Doffing (Before Exiting Work Area):

    • Remove the outer, most contaminated, pair of gloves. Dispose of them immediately in the designated hazardous waste container.[9]

    • Remove the face shield and goggles.

    • Remove the gown by rolling it away from the body to contain contaminants. Dispose of it.

    • Remove the inner pair of gloves, avoiding contact with the outer surface. Dispose of them.

    • Wash hands thoroughly with soap and water.[1][2]

Workflow Visualization

The following diagram illustrates the critical workflow for handling the compound, emphasizing safety and containment from start to finish.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase cluster_exit Exit Procedure A Verify Fume Hood Functionality B Assemble All Required PPE A->B C Don PPE (Inner Gloves, Gown, Outer Gloves, Eye/Face Protection) B->C D Handle Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate C->D Enter Work Area E Quench Reaction / Segregate Waste D->E F Wipe Down Work Surface E->F G Dispose of Contaminated Materials in Halogenated Organic Waste F->G H Doff Outer Gloves (Inside Hood) G->H I Doff Remaining PPE (Gown, Eye Protection, Inner Gloves) H->I Exit Work Area J Wash Hands Thoroughly I->J

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(bromomethyl)-3-methylazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.